molecular formula C12H7NOS B1606229 3H-Phenothiazin-3-one CAS No. 581-30-6

3H-Phenothiazin-3-one

Cat. No.: B1606229
CAS No.: 581-30-6
M. Wt: 213.26 g/mol
InChI Key: YKGCCFHSXQHWIG-UHFFFAOYSA-N
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Description

3H-Phenothiazin-3-one is a useful research compound. Its molecular formula is C12H7NOS and its molecular weight is 213.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCCFHSXQHWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073912
Record name 3H-Phenothiazin-3-one
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Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-30-6
Record name Phenothiazone
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Record name 3-Phenothiazone
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Record name 3H-Phenothiazin-3-one
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Record name PHENOTHIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3H-Phenothiazin-3-one: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3H-Phenothiazin-3-one, a heterocyclic organic compound belonging to the phenothiazine family, represents a molecule of significant interest in both synthetic chemistry and materials science. Characterized by a tricyclic structure featuring a phenothiazine core with a carbonyl group at the 3-position, this compound exhibits a unique combination of aromaticity and reactivity. Its chemical formula is C₁₂H₇NOS, and it is also known by synonyms such as 3-Phenothiazone. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, spectral characteristics, and burgeoning applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound is the phenothiazine tricycle, which imparts a distinctive "butterfly" conformation. The presence of the carbonyl group at the 3-position significantly influences its electronic properties and reactivity.

Caption: Chemical structure of this compound.

A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in various scientific domains. While experimental data for the parent compound is somewhat limited in publicly available literature, a combination of computational predictions and data from structurally related analogs provides a robust profile.

PropertyValueSource
Molecular Formula C₁₂H₇NOS[1]
Molecular Weight 213.26 g/mol [1]
Appearance Typically a solid at room temperature
Melting Point 161 °C[2]
Boiling Point (Predicted) 349.3 °C[3]
Density (Predicted) 1.36 g/cm³[3]
Solubility Soluble in organic solvents, insoluble in water.[4]
XLogP3 2.0[1]
Topological Polar Surface Area 54.7 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of this compound and its Derivatives

Several synthetic routes to this compound and its derivatives have been established, offering flexibility in terms of scale and substituent patterns.

General Synthesis Workflow

A prevalent method for the synthesis of 3H-Phenothiazin-3-ones involves the condensation of an ortho-aminothiophenol with a quinone derivative. This approach is versatile and can be adapted to produce a variety of substituted analogs.

G start Starting Materials: o-Aminothiophenol Quinone Derivative reaction Condensation Reaction (Polar Solvent, e.g., Methanol) start->reaction stirring Stirring at Room Temperature reaction->stirring filtration Filtration of Precipitate stirring->filtration washing Washing with Solvent (e.g., Methanol) filtration->washing drying Drying washing->drying product Pure this compound drying->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method and provides a straightforward route to the parent compound.[5]

Materials:

  • o-Mercaptoaniline

  • Quinone

  • Methanol

Procedure:

  • Prepare a stirred suspension of 2 moles of quinone in a suitable volume of methanol at room temperature.

  • Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the quinone suspension over a period of 1 hour.

  • Continue stirring the resulting red mixture at room temperature for an additional 2 hours.

  • Collect the precipitated this compound by filtration.

  • Thoroughly wash the collected solid with methanol to remove any unreacted starting materials and byproducts.

  • Dry the purified product to obtain this compound.

Causality: The use of a polar solvent like methanol is advantageous as it dissolves the reactants and intermediates while the final product, being substantially insoluble, precipitates out, facilitating its direct recovery in a relatively pure form.[5] The 2:1 molar ratio of quinone to o-mercaptoaniline is crucial for the reaction stoichiometry.[5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its key functional groups.

Wavenumber (cm⁻¹)VibrationSignificance
~3100-3000C-H stretch (aromatic)Confirms the presence of the aromatic rings.
~1680-1640C=O stretch (conjugated ketone)A strong band characteristic of the carbonyl group.
~1600-1450C=C stretch (aromatic)Indicates the carbon-carbon double bonds within the aromatic system.
~1350-1250C-N stretchCorresponds to the amine linkage in the phenothiazine core.
~850-750C-H bend (out-of-plane)Provides information about the substitution pattern on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural analysis of this compound.

¹H NMR: The proton NMR spectrum will show a series of signals in the aromatic region (typically δ 7-8 ppm), with the exact chemical shifts and coupling patterns dependent on the substitution on the phenothiazine core. The number of distinct signals and their multiplicities provide information on the number and relative positions of the protons.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Carbon Environment
~180-190C=O (ketone)
~110-150Aromatic carbons
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which can provide further structural confirmation. The molecular ion peak (M⁺) would be observed at m/z 213.26.[1] Common fragmentation pathways may involve the loss of CO (28 Da) from the carbonyl group and cleavage of the heterocyclic ring.

Applications in Research and Development

This compound and its derivatives are emerging as versatile compounds with a range of potential applications.

Photocatalysis

Recent studies have identified this compound as an effective photocatalyst for various organic transformations, notably the aerobic photochemical oxidation of sulfides to sulfoxides.[6] This method is advantageous due to its low catalyst loading, use of molecular oxygen as a green oxidant, and operation under mild conditions with a simple light source.[6]

Proposed Mechanism of Photocatalytic Sulfide Oxidation:

G P This compound (P) P_excited Excited State (P*) P->P_excited Excitation hv Light (hν) hv->P_excited SET Single Electron Transfer (SET) P_excited->SET Sulfide Sulfide (R-S-R') Sulfide->SET Sulfide_radical Sulfide Radical Cation (R-S-R'•+) SET->Sulfide_radical P_radical P•- SET->P_radical Sulfoxide Sulfoxide (R-S(O)-R') Sulfide_radical->Sulfoxide Reaction1 Reaction P_radical->Reaction1 O2 Molecular Oxygen (O₂) O2->Reaction1 O2_radical Superoxide Radical Anion (O₂•-) O2_radical->Sulfoxide Reaction1->O2_radical P_regenerated Regenerated P Reaction1->P_regenerated

Caption: Proposed mechanism for the photocatalytic oxidation of sulfides.

Corrosion Inhibition

This compound has demonstrated potential as a corrosion inhibitor, particularly for mild steel in acidic environments. The mechanism is believed to involve the formation of a protective layer on the metal surface, thereby reducing the rate of corrosion.

Pharmaceutical and Medicinal Chemistry

The phenothiazine scaffold is a well-established pharmacophore, particularly in the development of antipsychotic drugs. While this compound itself is not a common drug, its derivatives are being explored for various therapeutic applications, including antimicrobial and anticancer activities.[7] The biological activity of phenothiazines is often attributed to their ability to interact with various biological targets, including neurotransmitter receptors.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating heterocyclic compound with a rich chemistry and a growing number of applications. Its unique structural features and reactivity make it a valuable building block in organic synthesis and a promising candidate for the development of novel materials and therapeutic agents. This guide has provided a comprehensive overview of its core properties and applications, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of this molecule and its derivatives is poised to unlock new scientific discoveries and technological advancements.

References

The Synthesis of 3H-Phenothiazin-3-one and its Derivatives: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3H-phenothiazin-3-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including applications in neurodegenerative disorders and as anti-infective agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound and its key derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying reaction mechanisms, offers detailed, field-tested experimental procedures, and presents comparative data to inform strategic synthetic decisions. Visualized reaction pathways and workflows are provided to enhance understanding and practical application in the laboratory.

Introduction: The Significance of the this compound Scaffold

The phenothiazine tricycle is a cornerstone of modern pharmacology, most famously represented by the antipsychotic drug chlorpromazine. The introduction of an oxo functionality at the 3-position to form this compound unlocks a distinct chemical space, leading to derivatives with a broad range of biological activities. These compounds have garnered significant interest for their potential in treating neurodegenerative diseases and their utility as potent antibacterial agents.[1] The continued exploration of this scaffold necessitates robust and versatile synthetic strategies to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide aims to provide the foundational knowledge and practical insights required to effectively synthesize and derivatize this important heterocyclic system.

Core Synthetic Strategies for the this compound Nucleus

The construction of the this compound core is primarily achieved through the strategic condensation of aminothiophenols with quinones or their precursors. The choice of starting materials and reaction conditions can be tailored to achieve specific substitution patterns on the final molecule.

The Classical Approach: Condensation of o-Aminothiophenol with p-Benzoquinone

One of the most direct and widely employed methods for the synthesis of the parent this compound involves the reaction of o-aminothiophenol with p-benzoquinone.[2] This method is valued for its simplicity and the use of readily available starting materials.

Mechanism and Rationale:

The reaction proceeds through a series of nucleophilic addition and oxidation steps. The initial step is a Michael-type 1,4-addition of the thiol group of o-aminothiophenol to the p-benzoquinone ring. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final tricyclic product. The reaction requires two equivalents of quinone per equivalent of the aniline.[2] The second equivalent of quinone acts as an oxidizing agent in the final step.

// Nodes Reactants [label="o-Aminothiophenol + 2 eq. p-Benzoquinone", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Michael Addition Intermediate", shape=box]; Intermediate2 [label="Cyclized Intermediate", shape=box]; Product [label="this compound + Hydroquinone", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate1 [label="1,4-Michael Addition"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Oxidation"];

// Invisible nodes and edges for alignment {rank=same; Reactants; Intermediate1; Intermediate2; Product;} } केंदot Reaction Pathway for the Synthesis of this compound.

One-Pot Synthesis of 2-Thio-Substituted-3H-Phenothiazin-3-ones

A highly efficient one-pot, four-step synthesis has been developed for the preparation of 2-thio-substituted-3H-phenothiazin-3-ones.[1][3] This method is particularly valuable for rapidly generating a library of derivatives with diverse alkyl or aryl thio-substituents at the 2-position.

Mechanism and Rationale:

The synthesis begins with the in situ formation of a 2-alkylthio-1,4-benzoquinone intermediate by reacting p-benzoquinone with a thiol in the presence of an oxidizing agent like sodium periodate (NaIO₄).[3] This intermediate then reacts with 2-aminothiophenol in a condensation reaction, followed by a second oxidation step to yield the final product. The presence of the alkylthio group activates the benzoquinone ring, facilitating the subsequent nucleophilic attack by the 2-aminothiophenol.[3]

// Nodes Start [label="p-Benzoquinone + Alkylthiol + NaIO4", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="In situ formation of\n2-Alkylthio-1,4-benzoquinone", shape=box]; Step2 [label="Addition of 2-Aminothiophenol", shape=box]; Step3 [label="Condensation and Cyclization", shape=box]; Step4 [label="Oxidation with NaIO4", shape=box]; Product [label="2-Thio-substituted-3H-phenothiazin-3-one", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Product; } केंदot Workflow for the One-Pot Synthesis of 2-Thio-Substituted Derivatives.

Synthesis of this compound Derivatives

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Substitutions can be introduced on the aromatic rings or at the nitrogen atom.

Synthesis of Substituted 3H-Phenothiazin-3-ones from Substituted Precursors

Derivatives with substituents on the aromatic backbone are typically synthesized by employing appropriately substituted o-aminothiophenols and/or benzoquinones in the condensation reactions described above. For instance, reacting 2-amino-5-methoxythiophenol with 2-methoxy-p-benzoquinone yields 2,7-dimethoxy-3H-phenothiazin-3-one.[2] Similarly, the reaction of substituted ortho-aminothiophenols with 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone provides a route to various heterocyclic derivatives of this compound.[4][5]

N-Alkylation of the Phenothiazine Core

While the this compound exists in the oxidized quinone-imine form, the parent phenothiazine nucleus can be readily N-alkylated prior to oxidation, or the 3-oxo group can be introduced at a later stage. N-alkylation is a common strategy to introduce side chains that can significantly impact the pharmacological profile of the molecule. This is typically achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. More advanced methods, such as phase transfer catalysis and microwave-assisted synthesis, have also been employed to improve reaction efficiency and yields.[6]

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound and a representative derivative.

Protocol for the Synthesis of this compound[2]
  • Reaction Setup: In a suitable reaction vessel, prepare a stirred suspension of p-benzoquinone (16 mol) in methanol (13 liters) at room temperature.

  • Addition of o-Aminothiophenol: Slowly add a solution of o-aminothiophenol (8 mol) in methanol (600 ml) to the quinone suspension over a period of 1 hour.

  • Reaction: Stir the resulting red mixture at room temperature for an additional 2 hours.

  • Isolation: Filter the solid product, which is the this compound.

  • Purification: Wash the collected solid thoroughly with methanol and dry to obtain the final product.

General Protocol for the One-Pot Synthesis of 2-Thio-substituted-3H-phenothiazin-3-ones[3]
  • Reaction Setup: In a reaction vessel, combine 1,4-benzoquinone (1 equivalent) and an alkylthiol (1 equivalent) in the presence of sodium periodate (4 equivalents).

  • Formation of Intermediate: Allow the reaction to proceed to form the 2-alkylthio-1,4-benzoquinone intermediate in situ.

  • Addition of 2-Aminothiophenol: Add 2-aminothiophenol to the reaction mixture.

  • Reaction and Oxidation: The condensation and subsequent oxidation will proceed to furnish the 2-thio-substituted-3H-phenothiazin-3-one.

  • Work-up and Purification: The reaction mixture is worked up by filtering out the sodium iodate byproduct. The desired product is then purified, often by preparative thin-layer chromatography.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern, scalability, and available resources. The following table provides a comparative summary of key parameters for the discussed synthetic methods.

Synthetic MethodKey ReactantsTypical SolventsTemperature RangeReported YieldsKey Advantages
Condensation of o-Aminothiophenol with p-Benzoquinone o-Aminothiophenol, p-BenzoquinoneMethanol, Ethanol, Acetic Acid-10°C to Ambient~61%Simple, readily available starting materials, scalable.
One-Pot Synthesis of 2-Thio-substituted Derivatives p-Benzoquinone, Alkylthiol, 2-Aminothiophenol, Sodium PeriodateWater, MethanolRoom Temperature20-41%Efficient for generating diverse 2-thio-substituted derivatives in a single step.
Condensation with Substituted Benzoquinones Substituted o-Aminothiophenols, Substituted p-BenzoquinonesEthanolRefluxVariableAllows for the introduction of substituents on the aromatic rings.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically show characteristic signals for the aromatic protons in the range of δ 6.5-8.0 ppm. The specific splitting patterns and chemical shifts are dependent on the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectra will exhibit a characteristic signal for the carbonyl carbon (C=O) of the quinone-imine system typically above δ 180 ppm. The aromatic carbons will appear in the range of δ 115-150 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1630-1680 cm⁻¹. The C=N stretching vibration may also be observed in this region.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Conclusion and Future Perspectives

The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of this compound and its derivatives. The classical condensation and the modern one-pot synthesis offer complementary approaches to access a wide range of analogues. As the therapeutic potential of this scaffold continues to be explored, the development of even more efficient, stereoselective, and environmentally benign synthetic methods will be crucial. Future research will likely focus on the application of novel catalytic systems and flow chemistry to further streamline the synthesis of these valuable compounds, accelerating the pace of drug discovery and development in this important area of medicinal chemistry.

References

The Multifaceted Mechanistic Landscape of 3H-Phenothiazin-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3H-phenothiazin-3-one core scaffold represents a compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this compound and its derivatives in biological systems. Moving beyond the well-documented antipsychotic properties of the broader phenothiazine class, this document delves into the nuanced and potent activities of this compound in oncology, neuroprotection, and inflammatory pathways. Synthesizing data from contemporary research, this guide offers a cohesive narrative on its interactions with cellular targets, modulation of signaling cascades, and the resulting physiological effects. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously investigate these mechanisms, alongside visualizations to clarify complex biological processes. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to unlocking the full therapeutic potential of this versatile heterocyclic compound.

Introduction: Beyond a Privileged Scaffold

Phenothiazines have long been recognized as a "privileged scaffold" in medicinal chemistry, yielding a plethora of clinically significant drugs, most notably in the realm of antipsychotics.[1] The tricyclic framework of phenothiazine offers a unique three-dimensional structure that allows for diverse chemical modifications, leading to a wide spectrum of biological activities.[1][2] While the classical applications of phenothiazines are well-established, recent research has illuminated the distinct and potent biological activities of specific derivatives, including those based on the this compound core.

Derivatives of this compound have emerged as promising candidates for the treatment of neurodegenerative disorders and diseases mediated by leukotrienes.[3] This guide will focus on three key mechanistic pillars of this compound's action: the induction of cytotoxicity in cancer cells through intracellular pH modulation, the inhibition of leukotriene biosynthesis, and the promotion of neuroprotective effects. By understanding these core mechanisms, researchers can better design and execute experiments to explore the therapeutic utility of this fascinating molecule.

Core Mechanisms of Action

The biological effects of this compound and its analogues are not mediated by a single, linear pathway. Instead, this versatile scaffold engages with multiple cellular targets, initiating a cascade of events that culminate in its observed therapeutic effects.

Cytotoxicity in Cancer via Intracellular pH Reduction

A compelling mechanism of action for phenothiazine derivatives in oncology is their ability to induce cytotoxicity by lowering the intracellular pH (pHi) of cancer cells.[4][5][6] Cancer cells often exhibit a higher basal pHi compared to normal cells, a phenomenon linked to the Warburg effect and an altered metabolic state.[5][6] This alkaline intracellular environment is crucial for maintaining the high glycolytic rate and proliferative capacity of tumor cells.[5]

Phenoxazine derivatives, structurally similar to phenothiazines, have been shown to cause a rapid and significant dose-dependent decrease in the pHi of various cancer cell lines.[4][5] This acidification of the intracellular environment disrupts cellular homeostasis, leading to the suppression of proliferation and the induction of apoptosis.[4][6] The proposed mechanism involves the inhibition of Na+/H+ exchangers (NHEs), which are membrane proteins responsible for maintaining the alkaline pHi in cancer cells.[7] By blocking these exchangers, this compound derivatives can trigger a cascade of events, including mitochondrial dysfunction and the activation of caspase signaling pathways, ultimately leading to programmed cell death.[4]

Signaling Pathway: Cytotoxicity via Intracellular pH Reduction

G cluster_membrane Cell Membrane cluster_cell Cancer Cell NHE1 Na+/H+ Exchanger 1 (NHE1) High_pHi High Intracellular pH (pHi) (Alkaline) NHE1->High_pHi Maintains Phenothiazine This compound Derivative Phenothiazine->NHE1 Inhibition Low_pHi Low Intracellular pH (pHi) (Acidic) Phenothiazine->Low_pHi Induces Mitochondria Mitochondrial Dysfunction Low_pHi->Mitochondria Leads to Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Inhibition of NHE1 by this compound derivatives leads to intracellular acidification, mitochondrial dysfunction, and apoptosis in cancer cells.

Inhibition of Leukotriene Biosynthesis

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[8][9] They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[10][11]

Derivatives of this compound have been identified as potential inhibitors of leukotriene biosynthesis.[3] The primary mechanism of action is believed to be the inhibition of the 5-lipoxygenase enzyme, a key enzyme in the conversion of arachidonic acid to leukotrienes.[9][12] By blocking 5-LOX, these compounds can effectively reduce the production of all leukotrienes, thereby mitigating their pro-inflammatory effects. This targeted inhibition offers a promising therapeutic strategy for a range of inflammatory conditions.

Signaling Pathway: Inhibition of Leukotriene Biosynthesis

G cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Substrate LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 Catalyzes LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation Promotes LTC4->Inflammation Promotes Phenothiazine This compound Derivative Phenothiazine->5_LOX Inhibition

Caption: this compound derivatives inhibit the 5-lipoxygenase enzyme, blocking the synthesis of pro-inflammatory leukotrienes.

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss and dysfunction, often exacerbated by oxidative stress, mitochondrial dysfunction, and inflammation.[13][14] Unsubstituted phenothiazine has demonstrated potent neuroprotective effects in models of Parkinson's disease by scavenging free radicals, reducing inflammation, and preserving mitochondrial integrity.[2][13]

The neuroprotective mechanism of this compound derivatives is likely multi-faceted. Their antioxidant properties can directly mitigate oxidative damage, a key contributor to neuronal cell death.[15] Furthermore, by maintaining mitochondrial function, these compounds can prevent the release of pro-apoptotic factors and ensure adequate energy supply for neuronal survival.[13] Some phenothiazine derivatives have also been shown to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, further contributing to their neuroprotective profile.[16]

Signaling Pathway: Neuroprotection

G cluster_neuron Neuron Oxidative_Stress Oxidative Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->Neuronal_Death Inflammation Inflammation Inflammation->Neuronal_Death PI3K_Akt PI3K/Akt Pathway Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotes Phenothiazine This compound Derivative Phenothiazine->Oxidative_Stress Inhibits Phenothiazine->Mitochondrial_Dysfunction Prevents Phenothiazine->Inflammation Reduces Phenothiazine->PI3K_Akt Activates

Caption: this compound derivatives exert neuroprotective effects by counteracting oxidative stress, mitochondrial dysfunction, and inflammation, while promoting pro-survival signaling pathways.

Experimental Protocols

To facilitate the investigation of the mechanisms of action of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Experimental Workflow: MTT Assay

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Incubate for 48-72 hours.[20]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[17]

    • Incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[18]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary:

CompoundCell LineIC50 (µM)
Phenothiazine Derivative AMCF-7Data to be generated
Phenothiazine Derivative BA549Data to be generated
Doxorubicin (Control)MCF-7Reference value
Assessment of Leukotriene Biosynthesis Inhibition

This protocol outlines a general method for assessing the inhibition of leukotriene biosynthesis in vitro using an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of leukotrienes produced by stimulated inflammatory cells.[1][21]

Procedure:

  • Cell Culture and Stimulation:

    • Culture an appropriate inflammatory cell line (e.g., mast cells, eosinophils) to a suitable density.

    • Pre-incubate the cells with various concentrations of the this compound derivative or a vehicle control for a specified time.

    • Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187) to induce leukotriene synthesis.

  • Sample Collection:

    • After the desired incubation period, centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant, which contains the secreted leukotrienes.

  • ELISA for Leukotriene Quantification:

    • Use a commercial ELISA kit for the specific leukotriene of interest (e.g., LTC4).[21]

    • Follow the manufacturer's instructions for the assay, which typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Adding a detection antibody conjugated to an enzyme.

      • Incubating the plate to allow for antibody-antigen binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate that is converted by the enzyme to a colored product.

      • Measuring the absorbance of the colored product using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Determine the concentration of the leukotriene in each sample by interpolating from the standard curve.

    • Calculate the percentage of inhibition of leukotriene synthesis for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for the inhibition of leukotriene biosynthesis.

In Vitro Neuroprotection Assay

This protocol provides a framework for assessing the neuroprotective effects of this compound derivatives against a neurotoxin-induced cell death in a neuronal cell line.[22][23][24]

Procedure:

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

    • Seed the cells into 96-well plates at an appropriate density.

    • Allow the cells to differentiate into a more neuron-like phenotype if required by the specific cell line and experimental design.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the this compound derivative or a vehicle control for a specified pre-incubation period (e.g., 2-24 hours).[22]

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxin to induce cell death. Common neurotoxins include:

      • 6-hydroxydopamine (6-OHDA) or MPP+ for modeling Parkinson's disease.

      • Glutamate or NMDA for modeling excitotoxicity.[24]

      • Hydrogen peroxide (H2O2) for inducing oxidative stress.[22]

  • Assessment of Cell Viability:

    • After the desired incubation period with the neurotoxin, assess cell viability using an appropriate method, such as the MTT assay (as described in section 3.1) or by measuring lactate dehydrogenase (LDH) release.[22]

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each concentration of the test compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

    • Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).

Conclusion and Future Directions

The this compound scaffold holds significant promise as a source of novel therapeutic agents with diverse mechanisms of action. This guide has provided a comprehensive overview of its potential in oncology through the modulation of intracellular pH, in inflammation via the inhibition of leukotriene biosynthesis, and in neurodegeneration through its multifaceted neuroprotective effects. The detailed experimental protocols and visual aids are intended to empower researchers to further explore and validate these mechanisms.

Future research should focus on elucidating the precise molecular targets of this compound derivatives and mapping the downstream signaling cascades with greater resolution. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for their intended targets. Furthermore, in vivo studies are necessary to translate the promising in vitro findings into tangible therapeutic outcomes. The continued investigation of this versatile chemical entity is poised to yield novel and effective treatments for a range of challenging diseases.

References

A Technical Guide to the Evolving Biological Activities of Novel Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The phenothiazine scaffold, a three-ring heterocyclic system, has been a cornerstone of medicinal chemistry for decades, famously giving rise to the first generation of antipsychotic drugs.[1][2] However, contemporary research has reimagined this "privileged structure," moving far beyond its initial applications in psychiatry. By employing innovative synthetic strategies, scientists are functionalizing the phenothiazine core to unlock a remarkable breadth of biological activities. This guide provides an in-depth exploration of these novel derivatives, detailing their synthesis, mechanisms of action, and therapeutic potential across diverse fields including oncology, infectious diseases, and multidrug resistance. We will examine the critical structure-activity relationships that govern their efficacy and provide detailed protocols for key in vitro validation assays, offering a comprehensive resource for researchers and drug development professionals seeking to harness the untapped potential of this versatile chemical entity.

The Phenothiazine Scaffold: From Dye to Dynamic Drug Candidate

First synthesized in 1883, phenothiazine was initially recognized for its utility as a dye, with its derivative methylene blue being a prominent example.[3][4] Its therapeutic journey began with the discovery of the antipsychotic properties of chlorpromazine in the 1950s, a breakthrough that revolutionized the treatment of schizophrenia and other psychotic disorders.[2] The pharmacological significance of these early derivatives was primarily attributed to their ability to act as dopamine D2 receptor antagonists in the brain.[1][2][5]

The core structure, consisting of two benzene rings fused to a thiazine ring, is non-planar with a characteristic butterfly-like fold.[6] This unique three-dimensional conformation, coupled with the electron-rich nitrogen and sulfur heteroatoms, allows for diverse chemical modifications, particularly at the N10 position of the central ring and the C2 position of one of the benzene rings.[6][7] It is this synthetic tractability that has enabled the evolution of phenothiazines from their original neuroleptic role into a new generation of compounds with a wide spectrum of biological activities.[3][8][9]

Modern Synthetic Strategies: Diversifying the Core

The creation of novel phenothiazine derivatives hinges on the strategic functionalization of the core scaffold. Modern synthetic chemistry offers a variety of methods to achieve this, including catalytic, microwave-assisted, and ultrasound-mediated techniques.[8][10] A common and effective approach involves a multi-step synthesis beginning with the phenothiazine nucleus.

Workflow: General Synthesis of N-Substituted Phenothiazine Derivatives

The following workflow illustrates a foundational synthetic pathway for generating novel phenothiazine amides, a class of derivatives with significant biological potential.[11][12]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution A Phenothiazine Core C N-Acyl Phenothiazine Intermediate A->C In dry benzene B Acyl Chloride (e.g., Chloroacetyl Chloride) B->C E Novel Phenothiazine Derivative C->E Heat under reflux D Primary/Secondary Amine (R-NH2) D->E

Caption: General workflow for the synthesis of novel phenothiazine derivatives.

This process typically starts with the acylation of the nitrogen at position 10 on the phenothiazine ring, often using an acyl chloride in a suitable solvent like tetrahydrofuran (THF) or benzene.[11][12][13] The resulting intermediate is then reacted with a diverse array of amines or other nucleophiles to yield the final derivatives.[11][12] This modular approach allows for the systematic introduction of different functional groups to explore structure-activity relationships comprehensively.

Broad-Spectrum Biological Activity of Novel Derivatives

Modern phenothiazine derivatives exhibit a wide range of pharmacological effects far beyond their original antipsychotic applications.[3] Research has demonstrated significant potential in oncology, infectious disease, and overcoming drug resistance.

Anticancer and Cytotoxic Activity

A primary focus of current research is the anticancer potential of novel phenothiazines.[4][11][14] These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, liver, and colon, as well as leukemia.[11][15][16][17]

Mechanisms of Action: The antiproliferative effects of these derivatives are multifaceted and include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. Some compounds achieve this by modulating the expression of apoptosis-related proteins like Bcl-2 and Bax or through the activation of caspase cascades.[18][19]

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of key cellular enzymes. For example, some have been specifically designed as selective inhibitors of histone deacetylase 6 (HDAC6), a promising target in cancer therapy.[20][21] Others inhibit protein kinase C, a crucial enzyme in signal transduction pathways.[22]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle, often at the G1 phase, preventing cancer cells from proliferating.[18]

  • Disruption of Cellular Processes: Other reported mechanisms include the modulation of autophagy, disruption of cell membranes, and induction of calcium overload.[11]

G cluster_cell Intracellular Targets pheno Novel Phenothiazine Derivative cell Cancer Cell pkc Protein Kinase C Inhibition pheno->pkc blocks hdac6 HDAC6 Inhibition pheno->hdac6 blocks caspase Caspase Cascade Activation pheno->caspase activates bcl2 Bcl-2 Family Modulation pheno->bcl2 regulates apoptosis Apoptosis pkc->apoptosis hdac6->apoptosis caspase->apoptosis bcl2->apoptosis

Caption: Key mechanisms of anticancer action for phenothiazine derivatives.

Quantitative Cytotoxicity Data: The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Chalcone-based Derivative (4b)HepG-2 (Liver)7.14 (µg/mL)[17]
Chalcone-based Derivative (4k)HepG-2 (Liver)7.61 (µg/mL)[17]
Chalcone-based Derivative (4k)MCF-7 (Breast)12.0 (µg/mL)[17]
PTZ Derivative (3a)HT-29 (Colorectal)202.85[16]
PTZ Derivative (3b)HT-29 (Colorectal)199.27[16]
Phenothiazine-triazole (9f)MCF-7 (Breast)0.8[19]
Antimicrobial and Antifungal Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge.[8][23] Novel phenothiazine derivatives have emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[3][24]

  • Antibacterial Action: Derivatives such as chlorpromazine and thioridazine have shown efficacy against multidrug-resistant strains of Acinetobacter baumannii, a challenging nosocomial pathogen.[23] The mechanism of action can involve the generation of reactive oxygen species (ROS), leading to damage of the cell membrane and DNA.[23]

  • Antifungal Properties: Phenothiazines also exhibit broad-spectrum antifungal activity, including against medically important fungi like Candida albicans, Cryptococcus neoformans, and various molds.[25] Their efficacy extends to fluconazole-resistant strains, highlighting their potential to address drug resistance in fungal infections.[25]

Reversal of Multidrug Resistance (MDR)

Beyond their direct cytotoxicity, a significant activity of many phenothiazine derivatives is their ability to reverse multidrug resistance in cancer cells.[18][26][27] MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as efflux pumps to expel chemotherapeutic drugs from the cell, reducing their effectiveness.[28]

Phenothiazines can inhibit the function of these pumps. It is proposed that these hydrophobic, cationic molecules interact directly with P-gp or perturb the membrane lipid matrix, thereby blocking the efflux of anticancer drugs.[18][26] This action increases the intracellular concentration of co-administered chemotherapeutics, restoring their cytotoxic efficacy.[18][27]

MDR cluster_0 Standard Chemotherapy (MDR Cell) cluster_1 Chemotherapy + Phenothiazine chemo_in Chemo Drug cell_mdr Cancer Cell P-gp Efflux Pump Low Intracellular Drug Conc. chemo_in->cell_mdr:f0 chemo_out Chemo Drug cell_mdr:f1->chemo_out efflux chemo_in2 Chemo Drug cell_rev Cancer Cell Blocked P-gp Pump High Intracellular Drug Conc. chemo_in2->cell_rev:f0 pheno Phenothiazine pheno->cell_rev:f1 inhibits

Caption: Mechanism of phenothiazines in reversing P-glycoprotein-mediated MDR.

Photodynamic and Sonodynamic Therapy

Certain phenothiazine derivatives, particularly dyes like methylene blue, are excellent photosensitizers and are being explored for use in photodynamic therapy (PDT).[29][30][31] In PDT, a photosensitizer is administered and accumulates in target tissue (e.g., a tumor). When activated by light of a specific wavelength, it generates reactive oxygen species that induce localized cell death.[30] Phenothiazines are advantageous due to their high absorption in the near-infrared spectrum, which allows for deeper tissue penetration.[29]

More recently, this concept has been extended to sonodynamic therapy (SDT), where ultrasound is used instead of light to activate a "sonosensitizer".[32] This offers the potential to treat deeper tumors noninvasively. Studies have shown that phenothiazine derivatives can function as effective sonosensitizers, with their efficacy correlating to their photosensitizing ability.[32]

Guiding Principles: Structure-Activity Relationships (SAR)

Optimizing the biological activity of phenothiazine derivatives requires a deep understanding of their structure-activity relationships (SAR).[8][22] Decades of research have elucidated key structural features that govern their potency and selectivity for various biological targets.

  • Substitution at C2: The nature of the substituent at the C2 position on the phenothiazine ring is critical. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chlorine (-Cl), generally increase antipsychotic and cytotoxic activity.[4][7][33] The -CF₃ group often confers greater potency than -Cl.[33]

  • The N10 Side Chain: The side chain attached to the nitrogen at position 10 is crucial for activity. For neuroleptic effects, a three-carbon alkyl bridge between the ring nitrogen and a terminal amine is optimal.[7][22]

  • The Terminal Amine: The nature of the terminal amino group on the side chain significantly influences potency. Tertiary amines are required, and incorporating this nitrogen into a piperazine ring often enhances activity compared to a simple alkylamino chain.[22][33][34] Further substitution on the piperazine ring, for instance with a hydroxyethyl group, can increase potency even more.[33][34]

SAR cluster_img cluster_text Key SAR Insights img img C2 Position C2: - Electron-withdrawing group (e.g., -CF3, -Cl) increases activity. - Potency: -CF3 > -Cl N10 Position N10 Side Chain: - 3-carbon linker is optimal for neuroleptic/cytotoxic activity. - Terminal amine must be tertiary. Amine Terminal Amine Group: - Piperazine ring enhances potency. - Hydroxyethylpiperazine > Piperazine > Alkylamino

References

physicochemical properties of 7-methoxy-3H-phenothiazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-3H-phenothiazin-3-one

Introduction

The phenothiazine core, a tricyclic heterocyclic system containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse pharmacological activities.[1][2][3][4][5] Since the advent of chlorpromazine in the 1950s, which revolutionized psychiatric medicine, the phenothiazine scaffold has been a subject of extensive research, leading to the development of drugs with antipsychotic, antihistaminic, antiemetic, and other properties.[4][5] The unique "butterfly" conformation of the phenothiazine ring system and its susceptibility to substitution at various positions allow for the fine-tuning of its physicochemical and biological properties.[6]

This technical guide focuses on a specific derivative, 7-methoxy-3H-phenothiazin-3-one. While direct experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its anticipated physicochemical properties based on computational predictions and data from structurally related analogues.[6][7] We will delve into a plausible synthetic route, predicted physicochemical parameters, expected spectroscopic features, and standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the exploration and characterization of novel phenothiazine derivatives.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its structure and basic identifiers.

cluster_molecule 7-methoxy-3H-phenothiazin-3-one mol G reactant1 2-Amino-5-methoxythiophenol conditions Polar Solvent (e.g., Methanol) Room Temperature reactant1->conditions reactant2 p-Benzoquinone reactant2->conditions product 7-methoxy-3H-phenothiazin-3-one conditions->product start Add excess solid to solvent shake Equilibrate (e.g., 24-48h at constant temperature) start->shake centrifuge Centrifuge to separate solid and solution shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Quantify concentration by HPLC-UV filter->analyze end Determine solubility analyze->end start Pack capillary tube with sample place Place in melting point apparatus start->place heat Heat at a controlled rate (1-2 °C/min) place->heat observe Observe and record melting range heat->observe end Purity assessment observe->end

References

Repurposing Phenothiazines: A Technical Guide to a Chemical Scaffold with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Central Nervous system

Phenothiazines are a class of heterocyclic organic compounds with a distinctive tricyclic structure. Historically, their derivatives, such as chlorpromazine and promethazine, have been cornerstones in the fields of psychiatry for treating psychosis and in allergy management. However, the therapeutic potential of the phenothiazine scaffold extends far beyond its initial applications. A growing body of evidence highlights their efficacy in a diverse range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This guide provides an in-depth technical exploration of the non-traditional therapeutic applications of phenothiazines, focusing on their mechanisms of action, experimental validation, and future prospects in drug development.

Phenothiazines in Oncology: A Multi-pronged Attack on Cancer

Phenothiazines have emerged as promising candidates for cancer therapy due to their ability to target multiple facets of tumor progression and survival. Their anticancer effects are not limited to a single mechanism but rather a coordinated assault on various cellular processes essential for malignancy.

Core Anticancer Mechanisms of Phenothiazines
  • Induction of Apoptosis and Cell Cycle Arrest: Phenothiazines can trigger programmed cell death (apoptosis) in various cancer cell types. For instance, fluphenazine and trifluoperazine have been shown to induce G0/G1 phase cell cycle arrest and initiate mitochondria-mediated apoptosis in melanoma.

  • Modulation of Key Signaling Pathways: These compounds disrupt critical signaling cascades that drive cancer cell proliferation and survival. Notably, they have been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways. Chlorpromazine, for example, exerts its antitumor effects by modulating p53, Ras, and the dopamine D2 receptor (DRD2), which are involved in regulating the cell cycle, metastasis, and chemoresistance.

  • Inhibition of Angiogenesis: Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Phenothiazines can suppress this process by inhibiting the production of vascular endothelial growth factor (VEGF) and interfering with its signaling pathways.

  • Overcoming Multidrug Resistance (MDR): A significant challenge in cancer treatment is the development of resistance to chemotherapy. Phenothiazines can counteract this by inhibiting efflux pumps, such as P-glycoprotein (ABCB1), which are responsible for pumping drugs out of cancer cells. This inhibition leads to increased intracellular concentrations of chemotherapeutic agents, thereby re-sensitizing resistant tumors. Thioridazine, for example, has demonstrated the ability to reverse resistance to drugs like carboplatin and doxorubicin in breast and lung cancer models.

  • Disruption of Membrane Integrity: The cationic and amphiphilic nature of phenothiazines allows them to interact with the lipid bilayer of cellular membranes. This interaction can alter membrane fluidity and integrity, leading to increased permeability and ultimately contributing to cell death.

Signaling Pathways Targeted by Phenothiazines in Cancer

The intricate interplay of signaling pathways is central to cancer development. Phenothiazines intervene at multiple nodes of these networks.

Phenothiazine_Cancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras PI3K PI3K Growth_Factor_Receptor->PI3K DRD2 Dopamine D2 Receptor (DRD2) DRD2->PI3K MAPK MAPK/ERK Ras->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Phenothiazines Phenothiazines Phenothiazines->DRD2 Antagonizes Phenothiazines->Ras Inhibits Phenothiazines->Akt Inhibits Phenothiazines->MAPK Inhibits Angiogenesis Angiogenesis (VEGF) Phenothiazines->Angiogenesis Inhibits

Caption: Phenothiazines disrupt key oncogenic signaling pathways.

Experimental Protocols for Assessing Anticancer Activity

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of phenothiazine derivatives on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the phenothiazine compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by phenothiazines.

  • Methodology:

    • Treat cancer cells with the phenothiazine compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Neuroprotective Applications of Phenothiazines

Beyond their antipsychotic effects, certain phenothiazines exhibit neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanisms of Neuroprotection
  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. Phenothiazines can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage. This is particularly relevant in Parkinson's disease, where the dopaminergic neurons are highly susceptible to oxidative stress.

  • Cholinesterase Inhibition: A hallmark of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine. Some phenothiazine derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its levels in the brain.

  • Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of many neurodegenerative diseases. Phenothiazines have demonstrated anti-inflammatory properties, which can help to mitigate the damaging effects of chronic inflammation in the brain.

  • Modulation of Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta in Alzheimer's and alpha-synuclein in Parkinson's, is a central pathological feature. Some phenothiazines have been shown to interfere with the aggregation of these proteins.

Phenothiazines in Parkinson's Disease Research

Studies have shown that unsubstituted phenothiazine can protect dopaminergic neurons in animal models of Parkinson's disease. It has been demonstrated to rescue motor deficits and preserve the integrity of the nigrostriatal dopamine system.

Phenothiazine_Parkinsons Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Dopaminergic_Neuron_Death Dopaminergic Neuron Death Oxidative_Stress->Dopaminergic_Neuron_Death Neuroinflammation Neuroinflammation Neuroinflammation->Dopaminergic_Neuron_Death Phenothiazine Phenothiazine Phenothiazine->Mitochondrial_Dysfunction Maintains Integrity Phenothiazine->Oxidative_Stress Reduces Phenothiazine->Neuroinflammation Reduces

Caption: Neuroprotective mechanisms of phenothiazine in Parkinson's disease models.

Antimicrobial Potential of Phenothiazines

The rise of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents. Phenothiazines have demonstrated a broad spectrum of antimicrobial activity against bacteria, fungi, viruses, and protozoa.

Antibacterial Activity

Phenothiazines exert their antibacterial effects through various mechanisms:

  • Inhibition of Efflux Pumps: Similar to their role in cancer, phenothiazines can inhibit bacterial efflux pumps, which are a major cause of antibiotic resistance. This action can restore the susceptibility of multidrug-resistant (MDR) bacteria to conventional antibiotics. Thioridazine, for instance, has been shown to make extensively drug-resistant tuberculosis (XDR-TB) susceptible to drugs again.

  • Membrane Disruption: Phenothiazines can disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of DNA Replication: Some phenothiazines can intercalate into bacterial DNA, thereby impairing replication processes.

  • Synergistic Effects with Antibiotics: Phenothiazines can act synergistically with existing antibiotics, enhancing their efficacy and potentially lowering the required therapeutic doses. For example, they have been shown to enhance the activity of erythromycin.

Antifungal, Antiviral, and Antiprotozoal Activities
  • Antifungal: Phenothiazines, such as chlorpromazine and trifluoperazine, have shown activity against various fungal pathogens, including Candida and Cryptococcus species. Their antifungal mechanism is thought to involve the inhibition of calmodulin, a key calcium-binding protein.

  • Antiviral: Several phenothiazines have demonstrated antiviral activity against a range of RNA viruses. Their mechanisms of action include inhibiting viral entry into host cells, blocking viral replication, and interfering with cell-cell fusion. Some have been investigated for their potential against coronaviruses like SARS-CoV-2.

  • Antiprotozoal: The parent compound of phenothiazines, methylene blue, was one of the first antimalarial drugs. Derivatives of phenothiazine continue to be investigated as potential anti-infective agents against protozoa.

Quantitative Data on Antimicrobial Activity of Select Phenothiazines
PhenothiazineOrganismActivityReference
ThioridazineMycobacterium tuberculosis (XDR-TB)Reverses drug resistance
ThioridazineStaphylococcus aureus (MRSA)Reverses resistance to beta-lactams
ChlorpromazineAcinetobacter baumannii (MDR)MIC: 0.05-0.6 g/L
PromethazineCryptococcus neoformansMIC: 8-32 µg/ml
ChlorpromazineCryptococcus neoformansMIC: 4-16 µg/ml

Conclusion and Future Directions

The phenothiazine scaffold represents a versatile platform for the development of novel therapeutics for a wide range of diseases. While their initial success was in the realm of psychiatry, their potent anticancer, neuroprotective, and antimicrobial properties are now well-documented. The ability of phenothiazines to modulate multiple cellular targets simultaneously is a key advantage, particularly in complex diseases like cancer and neurodegenerative disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and minimize the side effects of phenothiazine derivatives.

  • Development of Targeted Delivery Systems: To enhance the accumulation of phenothiazines at the site of action and reduce off-target effects.

  • Clinical Trials: To validate the preclinical findings and establish the clinical utility of repurposed and novel phenothiazine-based drugs.

The continued exploration of this remarkable chemical scaffold holds significant promise for addressing some of the most pressing challenges in modern medicine.

The Unseen Faces of a Privileged Scaffold: An In-depth Technical Guide to the Tautomers and Isomers of Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenothiazine and its derivatives represent a cornerstone of medicinal chemistry, with a rich history spanning antipsychotics, antihistamines, and more recently, applications in oncology and materials science.[1] The therapeutic efficacy and multifaceted properties of these compounds are not solely dictated by their core tricyclic structure but are profoundly influenced by a subtle yet critical interplay of tautomerism and isomerism. This guide provides a comprehensive exploration of the tautomeric and isomeric forms of phenothiazine compounds, delving into their structural nuances, the energetic landscapes that govern their interconversion, and the profound implications for drug design, development, and analytical characterization. We will examine the critical role of conformational isomerism in receptor binding, the stereochemical complexities introduced by chiral centers and sulfoxidation, and the less-explored but significant world of phenothiazine tautomers. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights, supported by detailed experimental and computational methodologies.

The Phenothiazine Core: Beyond a Static Representation

The foundational 10H-phenothiazine structure, a tricyclic system with a central thiazine ring, is often depicted as a static, planar entity in introductory texts.[2] However, this representation belies the dynamic nature of the molecule. The central ring is, in fact, non-planar and adopts a folded or "butterfly" conformation.[1] This inherent non-planarity is the genesis of much of the isomeric complexity and is a crucial determinant of the biological activity of its derivatives.

The standard numbering system for the phenothiazine ring, which is critical for understanding structure-activity relationships (SAR), places the sulfur atom at position 5 and the nitrogen atom at position 10.[3]

Tautomerism in the Phenothiazine Nucleus

While 10H-phenothiazine is the most commonly depicted and most stable tautomer due to its fully aromatic nature, other tautomeric forms are possible, though generally less stable.[4] These include 1H-, 3H-, and 4aH-phenothiazine. The relative instability of these tautomers arises from the disruption of the aromaticity of one of the benzene rings.

Computational studies using Density Functional Theory (DFT) can be employed to predict the relative energies of these tautomers. Such studies would likely confirm the significant energetic preference for the 10H-tautomer. The interconversion between these tautomers would require significant activation energy, making them minor contributors under normal physiological conditions.

Keto-Enol Tautomerism in Functionalized Phenothiazines

A more functionally relevant form of tautomerism in phenothiazine derivatives arises with specific substitutions. For instance, phenothiazine derivatives incorporating dicarbonyl functionalities can exhibit keto-enol tautomerism.[5] This equilibrium can be influenced by the solvent environment and can have a significant impact on the photophysical properties of the molecule, including its capacity for photoinduced radical formation and room-temperature phosphorescence.[5]

The keto-enol equilibrium in these systems can be studied using spectroscopic techniques such as NMR and UV-Vis spectroscopy, where the distinct electronic and magnetic environments of the keto and enol forms give rise to different spectral signatures.

The Critical Role of Isomerism in Phenothiazine Chemistry

The isomeric landscape of phenothiazine derivatives is rich and has profound implications for their pharmacological activity. We can broadly categorize these isomers into constitutional isomers, conformational isomers, and stereoisomers.

Constitutional Isomers

Constitutional isomers of phenothiazine derivatives arise from different substitution patterns on the tricyclic ring system. The position of substituents, particularly at the C2 and N10 positions, dramatically influences the compound's properties. For example, an electron-withdrawing group at the C2 position is a common feature of many antipsychotic phenothiazines and is crucial for their activity.[3] The nature of the side chain at the N10 position further differentiates phenothiazines into aliphatic, piperidine, and piperazine classes, each with distinct pharmacological profiles.[1][6]

Conformational Isomerism: The "Butterfly" Flap

The non-planar nature of the phenothiazine ring system gives rise to conformational isomers. The central thiazine ring can undergo inversion, leading to two primary conformers: quasi-axial (ax) and quasi-equatorial (eq).[7] The energy barrier for this inversion is influenced by the nature of the substituent at the N10 position. Bulky substituents can raise this barrier, potentially allowing for the isolation of individual conformers at low temperatures.

The orientation of the N10 side chain relative to the tricyclic system is of paramount importance for the biological activity of many phenothiazine drugs, particularly their interaction with dopamine receptors.[8] The "active conformation" is often one where the side chain is oriented towards the C2-substituted ring, a conformation that can be stabilized by van der Waals interactions between the side chain and the ring substituent.[8]

The folded angle (θ) along the N-S axis and the dihedral angle (α) between the two phenyl rings are key parameters used to describe these conformations.[9] These parameters can be precisely determined using X-ray crystallography and can be predicted using computational modeling.

G cluster_eq Quasi-Equatorial (eq) Conformer cluster_ax Quasi-Axial (ax) Conformer cluster_factors Influencing Factors cluster_implications Biological Implications eq Side chain extends 'equatorially' ax Side chain extends 'axially' eq->ax Ring Inversion (Energy Barrier) implications Receptor binding affinity Pharmacological activity Membrane permeability eq->implications Impacts ax->implications Impacts factors Steric bulk of N10-substituent Ring substituents Solvent environment factors->eq Favors factors->ax Favors

Stereoisomerism: Chirality in Phenothiazines

Stereoisomerism in phenothiazine derivatives can arise from two main sources: a chiral center in the N10 side chain or a chiral sulfur atom upon oxidation to a sulfoxide.

Many phenothiazine drugs, such as thioridazine, possess a chiral center in their N10-alkyl side chain, and are therefore administered as a racemic mixture. It is now well-established that the different enantiomers of these drugs can exhibit significantly different pharmacological and toxicological profiles. For instance, it is believed that the antipsychotic effect of thioridazine is primarily associated with the (R)-enantiomer.[7]

The separation of these enantiomers is a critical task in both analytical and preparative chemistry. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide introduces a new chiral center at the sulfur atom.[9] If the original phenothiazine derivative already contains a chiral center in its side chain, this oxidation results in the formation of a pair of diastereomers. These diastereomers can have different physicochemical properties and biological activities. For example, the metabolism of thioridazine leads to the formation of diastereomeric sulfoxides (mesoridazine and sulforidazine), each with its own enantiomers.[7]

Analytical and Computational Methodologies

A variety of techniques are employed to study and characterize the tautomers and isomers of phenothiazine compounds.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of phenothiazine derivatives.[10] Conformational information can be gleaned from the chemical shifts and coupling constants of protons in the central ring and the side chain. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations that help to define the three-dimensional structure and conformation of the molecule in solution.

  • X-ray Crystallography: This technique provides unambiguous information about the solid-state structure of phenothiazine derivatives, including bond lengths, bond angles, and the precise conformation of the tricyclic system and its substituents.[11]

Chromatographic Separation
  • Chiral High-Performance Liquid Chromatography (HPLC): As mentioned, chiral HPLC is the method of choice for the separation of phenothiazine enantiomers.[7][12][13] Cyclodextrin-based chiral stationary phases are particularly effective for this purpose.[3][12]

Computational Modeling
  • Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the properties of phenothiazine tautomers and isomers.[14][15][16] They can be used to:

    • Calculate the relative energies and stabilities of different tautomers and conformers.

    • Predict spectroscopic properties, such as NMR chemical shifts.

    • Model the transition states and energy barriers for conformational inversion.

    • Investigate the electronic structure and its relationship to reactivity and biological activity.

Experimental Protocols

Protocol for Chiral HPLC Separation of Thioridazine Enantiomers

This protocol is based on established methods for the separation of thioridazine enantiomers using a cyclodextrin-based chiral stationary phase.[3][12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A β-cyclodextrin bonded column (e.g., Astec CYCLOBOND I 2000).

  • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 6.5) and acetonitrile in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 264 nm.

  • Sample Preparation: Dissolve the racemic thioridazine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 20 µL.

  • Analysis: The two enantiomers should be baseline resolved. The elution order may vary depending on the specific column and conditions.

Causality: The chiral recognition mechanism relies on the formation of transient diastereomeric inclusion complexes between the thioridazine enantiomers and the chiral cavities of the β-cyclodextrin stationary phase. The different stabilities of these complexes for the two enantiomers lead to their differential retention and separation.

G cluster_prep Sample & System Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare mobile phase (Phosphate buffer/ACN) Equilibrate chiral column Dissolve racemic thioridazine sample hplc Inject sample onto HPLC system Isocratic elution UV detection at 264 nm prep->hplc Execute data Integrate chromatogram Determine retention times of enantiomers Quantify enantiomeric ratio hplc->data Generate

Protocol for Conformational Analysis using NMR Spectroscopy
  • Sample Preparation: Dissolve the phenothiazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to identify all proton resonances.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, which helps in the assignment of the spin systems in the aromatic rings and the side chain.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum. The presence of cross-peaks between protons that are close in space but not necessarily scalar-coupled provides crucial information about the 3D structure and conformation. For example, NOEs between protons on the N10-side chain and protons on the aromatic rings can help to determine the orientation of the side chain (quasi-axial vs. quasi-equatorial).

  • Variable Temperature (VT) NMR: If conformational exchange is suspected, acquiring NMR spectra at different temperatures can provide information about the energetics of the process. Coalescence of signals at higher temperatures can be used to calculate the energy barrier for ring inversion.

Causality: The choice of these NMR experiments provides a multi-faceted view of the molecule's structure in solution. ¹H and COSY establish the covalent framework, while NOESY probes the through-space proximity of atoms, which is a direct consequence of the molecule's conformation. VT-NMR allows for the study of the dynamics of conformational interconversion.

Conclusion and Future Perspectives

The tautomeric and isomeric forms of phenothiazine compounds are not mere chemical curiosities but are fundamental to their biological function and physicochemical properties. A thorough understanding of these structural subtleties is essential for the rational design of new phenothiazine-based drugs with improved efficacy and reduced side effects. The continued development of advanced analytical techniques, such as chiral chromatography and multi-dimensional NMR, coupled with the increasing power of computational chemistry, will undoubtedly lead to a deeper understanding of the structure-activity relationships in this important class of molecules. Future research should focus on the targeted synthesis of single enantiomers and conformers to fully elucidate their individual pharmacological profiles, paving the way for the development of more selective and potent therapeutic agents.

References

Methodological & Application

Illuminating Cellular Thiol Dynamics: 3H-Phenothiazin-3-one as a Turn-On Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the Phenothiazine Scaffold

In the intricate landscape of cellular biology, the ability to visualize and quantify specific biomolecules in real-time is paramount to unraveling complex physiological and pathological processes. Among the diverse toolkit of fluorescent probes, those built upon the phenothiazine scaffold have emerged as particularly powerful tools for cellular imaging. Phenothiazine and its derivatives are a class of heterocyclic compounds distinguished by their unique photophysical properties, including the potential for large Stokes shifts, high quantum yields, and a pronounced sensitivity to their microenvironment.[1][2]

The core structure, a tricyclic "butterfly-like" conformation, is inherently electron-rich and provides a versatile platform for synthetic modification.[3][4] This non-planar structure is a key advantage, as it can mitigate the aggregation-caused quenching (ACQ) effect that often plagues planar aromatic dyes in aqueous biological environments.[5] This inherent structural benefit allows for the design of probes that maintain their fluorescence integrity at the concentrations required for cellular imaging. This guide focuses specifically on derivatives of 3H-phenothiazin-3-one , a scaffold ingeniously designed for "turn-on" fluorescence sensing, with a primary application in the detection of biothiols.

Principle of Detection: A Reaction-Based "Turn-On" Mechanism for Thiols

The this compound core is engineered to be minimally fluorescent in its native state. This "off" state is due to the electronic properties of the iminoketone moiety, which provides a pathway for non-radiative decay of the excited state. The genius of this probe design lies in its reaction-based sensing mechanism. Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are crucial players in maintaining cellular redox homeostasis.[6][7] These molecules contain a nucleophilic thiol group (-SH) that can directly interact with the electrophilic this compound core.

The detection mechanism is a highly specific nucleophilic addition reaction. The thiol group attacks the electron-deficient carbon of the phenothiazin-3-one core.[5] This covalent modification disrupts the non-radiative decay pathway, leading to the formation of a new, highly fluorescent adduct.[5] This results in a significant, concentration-dependent increase in fluorescence intensity—a "turn-on" signal that directly reports the presence of the target thiol analyte.[5][6][8]

Thiol_Detection_Mechanism Probe This compound Probe (Non-fluorescent) Adduct Thiol-Adduct (Highly Fluorescent) Probe->Adduct Nucleophilic Addition Thiol Analyte (e.g., Glutathione, Cysteine) Thiol->Adduct Covalent Bonding

Caption: Reaction mechanism of this compound probes with thiols.

Photophysical Characteristics of Phenothiazin-3-one Probes

The utility of a fluorescent probe is defined by its photophysical properties. Derivatives of this compound are designed to offer favorable characteristics for biological microscopy, including significant Stokes shifts, which minimize self-quenching and bleed-through between excitation and emission channels. The "turn-on" nature of the probe ensures a high signal-to-background ratio.

Property7-methoxy-3H-phenothiazin-3-one (Thiol Adduct)Reference
Excitation Max (λex)~495 nm[9]
Emission Max (λem)~519 nm[9]
Stokes Shift~24 nm[5]
Quantum Yield (Φ)High (Analyte Dependent)[5]
Molar Extinction Coeff.High[9]
SuitabilityLive-cell imaging, high-content screening

Note: Photophysical properties can be influenced by the local microenvironment (e.g., solvent polarity, pH) and the specific thiol it reacts with.

Detailed Application Protocol: Imaging Intracellular Thiols

This protocol provides a robust methodology for the detection and visualization of intracellular thiols in adherent mammalian cells using a representative this compound probe.

I. Reagent Preparation
  • Probe Stock Solution (1 mM):

    • Dissolve the this compound derivative (e.g., 7-methoxy-3H-phenothiazin-3-one) in high-quality, anhydrous dimethyl sulfoxide (DMSO) to make a 1 mM stock solution.

    • Rationale: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules and is miscible with aqueous cell culture media. Anhydrous grade is crucial to prevent premature reaction or degradation of the probe.

    • Aliquot the stock solution into small volumes (e.g., 10 µL) in amber vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Imaging Buffer:

    • Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free cell culture medium.

    • Rationale: Phenol red exhibits its own fluorescence and can interfere with signal detection. The buffer maintains physiological pH and osmolarity, ensuring cell viability during the imaging experiment.

II. Cell Culture and Staining
  • Cell Plating:

    • Plate adherent cells (e.g., HeLa, A549, or a cell line relevant to your research) onto glass-bottom dishes or chamber slides suitable for high-resolution fluorescence microscopy.

    • Culture cells to a confluency of 60-80%.

    • Rationale: Overly confluent cells can exhibit altered metabolic states, potentially affecting intracellular thiol levels. Sub-confluent monolayers allow for clear visualization of individual cell morphology.

  • Probe Loading:

    • Warm the imaging buffer and probe stock solution to 37°C.

    • Prepare a working solution of the probe by diluting the 1 mM stock solution into the pre-warmed imaging buffer to a final concentration of 1-10 µM.

    • Rationale: The optimal concentration should be determined empirically for each cell line and experimental condition to maximize signal while minimizing potential cytotoxicity.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

    • Rationale: Incubation allows for passive diffusion of the probe across the cell membrane and subsequent reaction with intracellular thiols.

  • Washing (Optional but Recommended):

    • After incubation, gently remove the probe solution and wash the cells two to three times with pre-warmed imaging buffer.

    • Rationale: While some phenothiazine probes are marketed as "wash-free," a gentle wash step is recommended to remove any unreacted, extracellular probe, thereby improving the signal-to-noise ratio.[10]

III. Fluorescence Microscopy and Data Acquisition
  • Imaging Setup:

    • Place the chamber slide or dish onto the stage of an inverted fluorescence microscope (confocal microscopy is recommended for optimal resolution and optical sectioning).

    • Use an appropriate filter set for the probe (e.g., for a probe with λex ~495 nm and λem ~519 nm, a standard FITC or GFP filter set is suitable).

  • Image Acquisition:

    • Bring the cells into focus using brightfield or DIC optics.

    • Switch to the fluorescence channel and acquire images. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

    • Rationale: Photobleaching is the irreversible photochemical destruction of a fluorophore. Minimizing light exposure is critical for quantitative and time-lapse imaging.[11]

    • Acquire images of a negative control (cells not treated with the probe) and a positive control (cells pre-treated with a thiol-modulating agent like N-ethylmaleimide (NEM) to deplete thiols, followed by probe incubation) to validate the probe's specificity.

Imaging_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Plate Cells (60-80% Confluency) C Wash Cells with Imaging Buffer A->C B Prepare Probe Working Solution (1-10 µM) D Incubate with Probe (15-30 min, 37°C) B->D C->D E Wash to Remove Excess Probe D->E F Mount on Microscope E->F G Acquire Images (e.g., FITC channel) F->G H Analyze Fluorescence Intensity G->H

Caption: Experimental workflow for live-cell imaging of thiols.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, every protocol must incorporate self-validating controls.

  • Specificity Control: Pre-treat cells with N-ethylmaleimide (NEM), a known thiol-alkylating agent, for 30 minutes before adding the this compound probe. A significant reduction in the fluorescent signal in NEM-treated cells compared to untreated cells confirms that the probe is specifically reacting with intracellular thiols.

  • Viability Control: After imaging, perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) to confirm that the probe concentration and imaging conditions were not cytotoxic.

  • Quantitative Analysis: For quantitative comparisons between different experimental groups, ensure that all imaging parameters (laser power, detector gain, exposure time, etc.) are kept constant. Analyze the mean fluorescence intensity per cell using appropriate image analysis software.

Conclusion and Future Perspectives

The this compound scaffold represents a highly effective platform for the development of reaction-based fluorescent probes. Its application for detecting cellular thiols provides researchers with a powerful method to investigate redox biology in living systems with high sensitivity and specificity. The principles and protocols outlined in this guide offer a comprehensive starting point for utilizing these advanced chemical tools. Future developments in phenothiazine-based probes will likely focus on creating derivatives with even larger Stokes shifts, improved photostability, and targeting moieties for specific subcellular compartments, further expanding our ability to visualize the complex and dynamic chemistry of the cell.[10][12]

References

in vitro assay for measuring leukotriene inhibition by 7-methoxy-3H-phenothiazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Assay for Measuring Leukotriene Inhibition by 7-methoxy-3H-phenothiazin-3-one

Introduction: The Rationale for Targeting Leukotriene Synthesis

Leukotrienes are potent lipid mediators derived from arachidonic acid, playing a central role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] The biosynthesis of these molecules is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[3][4] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors.[1][4] Given their significant pro-inflammatory activities, the inhibition of the leukotriene pathway presents a compelling therapeutic strategy.[5][6][7][8]

This application note details a robust in vitro cell-based assay to determine the inhibitory potential of a novel small molecule, 7-methoxy-3H-phenothiazin-3-one, on the production of leukotriene B4 (LTB4). The protocol is designed for researchers in drug discovery and development, providing a comprehensive workflow from compound preparation to data analysis.

The core of this assay is the inhibition of the 5-lipoxygenase (5-LOX) pathway. By targeting this key enzyme, it is possible to suppress the production of all downstream leukotrienes.[1] 7-methoxy-3H-phenothiazin-3-one, a phenothiazine derivative, is investigated here for its potential to modulate this pathway. Phenothiazines are known for their diverse biological activities, and structural analogs have been explored for various therapeutic applications.[9] This protocol provides a foundational method to quantify the efficacy of this specific compound in a controlled cellular environment.

Principle of the Assay

This protocol utilizes a cell-based assay to measure the synthesis and release of LTB4 from stimulated cells. Rat Basophilic Leukemia (RBL-1) cells, which endogenously express the necessary components of the 5-LOX pathway, serve as the biological system.[10][11] Cellular activation with a calcium ionophore (e.g., A23187) triggers the release of arachidonic acid from the cell membrane and initiates the enzymatic cascade leading to leukotriene production.[12]

The test compound, 7-methoxy-3H-phenothiazin-3-one, is pre-incubated with the cells. If the compound possesses inhibitory activity against any component of the leukotriene synthesis pathway (e.g., 5-LOX or FLAP), the amount of LTB4 produced upon stimulation will be reduced. The concentration of LTB4 in the cell supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The ELISA method provides high sensitivity and specificity for the detection of LTB4.[13][14][15] The degree of inhibition is determined by comparing the LTB4 levels in compound-treated cells to those in vehicle-treated control cells. This allows for the calculation of an IC50 value, representing the concentration of the compound required to inhibit 50% of LTB4 production.

Visualizing the Scientific Framework

To provide a clear conceptual understanding, the following diagrams illustrate the leukotriene biosynthesis pathway and the experimental workflow.

leukotriene_pathway membrane Membrane Phospholipids pla2 cPLA₂ membrane->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa Liberates flap FLAP aa->flap five_lox 5-Lipoxygenase (5-LOX) flap->five_lox Presents AA to lta4 Leukotriene A₄ (LTA₄) five_lox->lta4 Catalyzes lta4h LTA₄ Hydrolase lta4->lta4h ltc4s LTC₄ Synthase lta4->ltc4s ltb4 Leukotriene B₄ (LTB₄) lta4h->ltb4 ltc4 Leukotriene C₄ (LTC₄) ltc4s->ltc4 inhibition Potential Inhibition by 7-methoxy-3H-phenothiazin-3-one inhibition->flap inhibition->five_lox

Caption: The 5-Lipoxygenase Pathway and Points of Potential Inhibition.

experimental_workflow start Start: Seed RBL-1 Cells incubation1 Incubate Cells (24-48h) start->incubation1 treatment Pre-incubate with 7-methoxy-3H-phenothiazin-3-one or Vehicle Control incubation1->treatment stimulation Stimulate with Calcium Ionophore (A23187) treatment->stimulation incubation2 Incubate (15-30 min) stimulation->incubation2 harvest Harvest Supernatant incubation2->harvest elisa Quantify LTB₄ using Competitive ELISA harvest->elisa data_analysis Data Analysis: Calculate % Inhibition and IC₅₀ elisa->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for Cell-Based LTB4 Inhibition Assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
RBL-1 Cell LineATCCCRL-1378Liquid Nitrogen
Eagle's Minimum Essential Medium (EMEM)ATCC30-20034°C
Fetal Bovine Serum (FBS)ATCC30-2020-20°C
7-methoxy-3H-phenothiazin-3-oneIn-house/CustomN/A-20°C, desiccated
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650Room Temperature
Calcium Ionophore A23187Cayman Chemical11016-20°C
Zileuton (Positive Control)Cayman Chemical70960-20°C
LTB4 ELISA KitCayman Chemical520111-20°C
96-well Cell Culture Plates, Flat-BottomCorning3596Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature

Experimental Protocols

Part 1: Cell Culture and Maintenance
  • Cell Thawing and Culture: Rapidly thaw a cryovial of RBL-1 cells in a 37°C water bath.[10] Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (EMEM supplemented with 20% FBS). Centrifuge at 125 x g for 7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[10] Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.[10]

Part 2: Preparation of Compounds and Reagents
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 7-methoxy-3H-phenothiazin-3-one in 100% DMSO. Based on its phenothiazine core, the compound is expected to have low aqueous solubility, making DMSO an appropriate solvent.[9] Store aliquots at -20°C.

  • Positive Control Stock Solution: Prepare a 10 mM stock solution of Zileuton (a known 5-LOX inhibitor) in 100% DMSO. Store aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the test compound and positive control in the assay medium (EMEM with 0.1% BSA). The final DMSO concentration in the assay should not exceed 0.5% to avoid cellular toxicity.

  • Stimulating Agent: Prepare a 1 mM stock solution of Calcium Ionophore A23187 in DMSO. On the day of the experiment, dilute to the final working concentration in the assay medium.

Part 3: Cell-Based LTB4 Inhibition Assay
  • Cell Seeding: Harvest RBL-1 cells and perform a viable cell count. Resuspend the cells in complete growth medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Pre-incubation: Gently aspirate the culture medium. Wash the cells once with 100 µL of pre-warmed PBS. Add 90 µL of assay medium containing the desired concentrations of 7-methoxy-3H-phenothiazin-3-one, Zileuton (positive control), or vehicle control (0.5% DMSO) to the appropriate wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Cell Stimulation: Add 10 µL of the diluted Calcium Ionophore A23187 solution to each well to achieve a final concentration of 1 µM. For unstimulated controls, add 10 µL of assay medium.

  • Incubate the plate for an additional 15 minutes at 37°C. This short incubation period is critical to capture the peak of LTB4 production while minimizing its degradation.

  • Harvesting Supernatant: Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells. Carefully collect the supernatant for LTB4 analysis. The samples can be stored at -80°C if not analyzed immediately.[16]

Part 4: Quantification of LTB4 by ELISA
  • ELISA Procedure: Quantify the LTB4 concentration in the collected supernatants using a commercial competitive ELISA kit (e.g., Cayman Chemical Cat. No. 520111). Follow the manufacturer's instructions precisely.[15]

  • Principle of Detection: In this competitive assay, LTB4 present in the sample competes with a fixed amount of enzyme-conjugated LTB4 for a limited number of binding sites on an anti-LTB4 antibody. The amount of conjugated LTB4 that binds to the antibody is inversely proportional to the concentration of LTB4 in the sample.[13][17] After a washing step, a substrate is added, and the color development is measured spectrophotometrically.

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the LTB4 standards against their known concentrations. Use a four-parameter logistic fit to determine the concentration of LTB4 in the experimental samples.

  • Percentage Inhibition Calculation: Calculate the percentage of LTB4 inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (LTB4_compound - LTB4_unstimulated) / (LTB4_vehicle - LTB4_unstimulated)] * 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Illustrative Data Presentation

The following tables provide an example of how to structure and present the experimental data.

Table 1: LTB4 Concentrations in RBL-1 Cell Supernatants Following Treatment and Stimulation

Treatment GroupNLTB4 Concentration (pg/mL) Mean ± SD% Inhibition of LTB4
Unstimulated Control350 ± 8N/A
Vehicle Control (0.5% DMSO) + A2318731200 ± 950% (Reference)
7-methoxy-3H-phenothiazin-3-one (1 nM)31150 ± 804.3%
7-methoxy-3H-phenothiazin-3-one (10 nM)3980 ± 7519.1%
7-methoxy-3H-phenothiazin-3-one (100 nM)3650 ± 5047.8%
7-methoxy-3H-phenothiazin-3-one (1 µM)3200 ± 2587.0%
7-methoxy-3H-phenothiazin-3-one (10 µM)390 ± 1596.5%
Zileuton (1 µM) - Positive Control3110 ± 2094.8%

Table 2: Summary of IC50 Values

CompoundIC50 (nM)
7-methoxy-3H-phenothiazin-3-one115.2
Zileuton45.8

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained from this protocol, several control measures are integrated:

  • Unstimulated Control: Wells containing cells but not treated with the calcium ionophore are essential to establish the basal level of LTB4.

  • Vehicle Control: This control group accounts for any effects of the solvent (DMSO) on the cells and establishes the maximum LTB4 production upon stimulation.

  • Positive Control: A known inhibitor of the leukotriene pathway, such as Zileuton, is included to validate the assay's ability to detect inhibition. Consistent performance of the positive control confirms that the cellular system and reagents are functioning correctly.

  • Dose-Response Curve: Testing the compound across a range of concentrations is crucial for determining a reliable IC50 value and observing the dose-dependent nature of the inhibition.

  • Cell Viability Assay: It is recommended to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed inhibition of LTB4 production is not a result of compound-induced cell death.

By incorporating these controls, the protocol becomes a self-validating system, enhancing the trustworthiness of the experimental outcomes.

References

Application Note & Protocols: Establishing a Cell-Based Assay Using ³H-Phenothiazin-3-one for Drug Discovery and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenothiazine tricycle is a versatile and privileged scaffold in medicinal chemistry, forming the basis for drugs with applications ranging from antipsychotics to oncology.[1][2][3] Understanding the interaction of novel phenothiazine derivatives with cellular targets is crucial for drug development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays using the radiolabeled compound ³H-Phenothiazin-3-one. We detail the scientific rationale, assay development strategies, and step-by-step protocols for quantifying cellular uptake and membrane binding. Methodologies for both traditional filtration-based assays and modern homogeneous Scintillation Proximity Assays (SPA) are presented, complete with guidelines for data analysis, interpretation, and troubleshooting. The aim is to equip researchers with the necessary tools to characterize the pharmacology of phenothiazine-based compounds and screen for new therapeutic agents.

Scientific Foundation & Rationale
1.1 The Phenothiazine Scaffold: A Cornerstone of Polypharmacology

Phenothiazine and its derivatives have a storied history in pharmacology, beginning with the synthesis of methylene blue in the 19th century and leading to the revolutionary antipsychotic drug chlorpromazine in the 1950s.[4][5] The unique, non-planar "butterfly" conformation of the tricyclic core allows for extensive chemical modification, resulting in compounds that can interact with a wide array of biological targets.[3] This polypharmacology is a double-edged sword; it is responsible for the diverse therapeutic effects of these drugs but also their side effects.[6][7] Consequently, the development of new phenothiazine-based agents requires precise characterization of their cellular interactions.[1]

1.2 Key Cellular Mechanisms of Phenothiazine Action

Phenothiazines exert their effects by modulating multiple critical cellular pathways and proteins.[4] Understanding these targets is fundamental to designing a meaningful cell-based assay.

  • Dopamine and Serotonin Receptors: The primary mechanism for the antipsychotic effects of many phenothiazines is the blockade of dopamine D2 receptors.[4][7] Some derivatives also show affinity for serotonin (5-HT) receptors.[8][9]

  • Calmodulin (CaM) Inhibition: Phenothiazines are well-characterized inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates hundreds of downstream proteins involved in cell cycle, signaling, and ion channel function.[6][10] This anti-CaM activity is linked to their anticancer properties.

  • Signaling Pathway Modulation: These compounds can disrupt key cancer-promoting pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades, leading to cell cycle arrest and apoptosis.[4]

  • Other Targets: Research has identified numerous other targets, including efflux pumps (implicated in multidrug resistance), dynamin (involved in endocytosis), and various enzymes.[4][11]

PTZ Phenothiazines (e.g., ³H-Phenothiazin-3-one) DRD2 Dopamine D2 Receptor PTZ->DRD2 Inhibits CaM Calmodulin (CaM) PTZ->CaM Inhibits PI3K_Akt PI3K / Akt / mTOR Pathway PTZ->PI3K_Akt Inhibits Efflux Efflux Pumps (e.g., P-glycoprotein) PTZ->Efflux Inhibits Apoptosis Apoptosis & Cell Cycle Arrest PTZ->Apoptosis Induces MDR Multidrug Resistance PTZ->MDR Reverses Proliferation Cell Proliferation & Survival DRD2->Proliferation Signaling Ca2+ Signaling CaM->Signaling PI3K_Akt->Proliferation Efflux->MDR Causes

Diagram 1: Key cellular targets and pathways modulated by phenothiazines.

1.3 Rationale for a ³H-Radioligand Assay

A radioligand binding assay is the gold standard for quantifying the affinity of a ligand for its receptor.[12][13] Using ³H-Phenothiazin-3-one offers several distinct advantages:

  • High Sensitivity: Tritium (³H) labeling allows for the detection of minute quantities of the compound, enabling the study of high-affinity interactions and low-density target sites.

  • Direct Quantification: Unlike indirect functional assays, a radioligand assay directly measures the physical interaction between the compound and its binding sites.[14]

  • Versatility: The same radioligand can be used in multiple assay formats, including whole-cell uptake, membrane binding, and high-throughput screening platforms.[13]

  • Mechanistic Insight: Saturation and competition binding experiments can determine key pharmacological parameters like the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and the inhibition constant (Ki) of unlabeled competitors.[12][15]

Assay Development & Validation Strategy

A systematic approach is essential for developing a reliable and reproducible assay. The following workflow outlines the critical steps from initial setup to a fully validated protocol.

A 1. Cell Line Selection (Target Expression, Phenotype) B 2. Assay Buffer & Condition Optimization (pH, Ions, Temp) A->B C 3. Incubation Time Determination (Time to Equilibrium) B->C D 4. Saturation Binding Analysis (Determine Kd and Bmax) C->D E 5. Competitive Binding Assay (Screen unlabeled compounds, determine Ki) D->E F 6. Assay Validation (Z'-factor, Reproducibility) E->F end End F->end start Start start->A

Diagram 2: Workflow for developing the ³H-Phenothiazin-3-one cell-based assay.

2.1 Cell Line Selection

The choice of cell line is dictated by the research question.

  • For Target-Specific Studies: Use a cell line known to express a specific target of interest (e.g., CHO or HEK293 cells recombinantly expressing a dopamine receptor subtype).

  • For Anticancer Screening: Select a cancer cell line relevant to the therapeutic area (e.g., glioblastoma, breast, or colon cancer cell lines).[4]

  • For Mechanistic Studies: A well-characterized cell line (e.g., HeLa, A549) can be used to study general cellular uptake and cytotoxicity.

2.2 Optimization of Assay Conditions
  • Assay Buffer: Start with a simple physiological buffer like PBS or HBSS supplemented with a protein carrier like 0.1% Bovine Serum Albumin (BSA) to reduce non-specific binding to vials and plates.

  • Temperature: Binding is typically performed at room temperature or 37°C. Lower temperatures can reduce receptor internalization and ligand degradation but will require longer incubation times to reach equilibrium.

  • Incubation Time: It is critical to ensure the binding reaction has reached equilibrium. Perform a time-course experiment, measuring specific binding at various time points (e.g., 15, 30, 60, 90, 120 minutes) to identify the point at which binding plateaus.

2.3 Defining Non-Specific Binding (NSB)

Specific binding is the difference between total binding and non-specific binding. NSB is the portion of the radioligand that binds to components other than the target of interest (e.g., lipids, plasticware). It is determined by adding a high concentration (typically 100- to 1000-fold the Kd of the unlabeled compound) of a known, high-affinity unlabeled ligand to displace the radioligand from the specific target sites. If no such ligand exists, a high concentration of unlabeled Phenothiazin-3-one can be used.

Core Experimental Protocols

Safety Precaution: All work with tritium (³H) must be performed in a certified radioactivity laboratory following institutional guidelines for handling and waste disposal.

Protocol 3.1: Whole-Cell Uptake Assay (Filtration)

This protocol measures the total accumulation of ³H-Phenothiazin-3-one, including both surface-bound and internalized compound.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 24- or 48-well tissue culture-treated plate at a density that yields 80-90% confluency on the day of the assay.

  • Preparation: On the assay day, aspirate the culture medium and gently wash the cell monolayer once with 500 µL of pre-warmed assay buffer (e.g., HBSS + 0.1% BSA).

  • Reaction Setup: Prepare reaction tubes containing:

    • Total Binding: A known concentration of ³H-Phenothiazin-3-one in assay buffer.

    • Non-Specific Binding (NSB): The same concentration of ³H-Phenothiazin-3-one plus a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled chlorpromazine).

  • Incubation: Add 250 µL of the appropriate reaction mix to each well and incubate the plate at the optimized temperature and for the predetermined time (e.g., 60 minutes at 37°C).

  • Termination and Filtration: To terminate the binding, rapidly aspirate the reaction mix and wash the cells 3 times with 500 µL of ice-cold wash buffer (e.g., PBS).

  • Cell Lysis: Lyse the cells in each well by adding 200 µL of a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Pipette up and down to ensure complete lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of a suitable scintillation cocktail (e.g., Betaplate Scint), and cap securely.

  • Counting: Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Protocol 3.2: Homogeneous Scintillation Proximity Assay (SPA)

This advanced, no-wash protocol is ideal for higher throughput applications and measures binding to receptors immobilized on SPA beads.[16][17] It relies on the principle that only radioligands bound to the bead are close enough to excite the scintillant within it.[18][19]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from the chosen cell line expressing the target of interest. This typically involves cell homogenization followed by centrifugation to pellet the membranes.[20] Resuspend the membrane pellet in an appropriate assay buffer.

  • Bead Coupling: Incubate the cell membranes with SPA beads (e.g., Wheat Germ Agglutinin-coated beads for glycosylated membrane proteins) to allow the membranes to attach to the bead surface. Follow the manufacturer's protocol for optimal membrane-to-bead ratio.

  • Assay Plate Setup: In a 96- or 384-well microplate, add the following in order:

    • Assay Buffer

    • Unlabeled compound (for competition assays) or buffer.

    • ³H-Phenothiazin-3-one at a fixed concentration.

    • The membrane-coupled SPA bead suspension to initiate the reaction.

  • Incubation: Seal the plate, and incubate with gentle agitation for the required time at room temperature to allow binding to reach equilibrium.

  • Counting: Place the microplate directly into a plate-based scintillation counter (e.g., MicroBeta or TopCount) and measure the light output. No separation or washing steps are required.[17]

cluster_0 A) Filtration Assay (Separation Required) cluster_1 B) Scintillation Proximity Assay (Homogeneous) a1 Incubate Cells with ³H-Phenothiazin-3-one a2 Wash away unbound ligand a1->a2 a3 Lyse cells and count radioactivity a2->a3 b1 Incubate Radioligand with Receptor-Coated SPA Bead b2 Bound ³H excites scintillant -> Light Signal b3 Unbound ³H is too far -> No Signal b4 Count plate directly b1->b4

Diagram 3: Comparison of Filtration and Scintillation Proximity Assay (SPA) principles.

Data Analysis and Interpretation
4.1 Calculating Specific Binding

For all assays, the primary calculation is for specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

4.2 Saturation Binding Analysis

This experiment is performed by incubating the cells or membranes with increasing concentrations of ³H-Phenothiazin-3-one to determine the affinity (Kd) and receptor density (Bmax).

  • Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.

  • Bmax (Maximum Binding Capacity): The total concentration of receptor sites in the sample, typically expressed as fmol/mg protein or sites/cell .[15]

The specific binding data is plotted against the concentration of the radioligand and fitted with a non-linear regression model (one-site binding hyperbola) using software like Prism®.

[³H-Phenothiazin-3-one] (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.11,2501501,100
0.54,8002104,590
1.07,9002807,620
2.513,50045013,050
5.018,20070017,500
10.022,1001,20020,900
20.024,5002,15022,350
40.025,6004,10021,500
Table 1: Example dataset for a saturation binding experiment.
4.3 Competitive Binding Analysis

This experiment is used to determine the affinity of unlabeled test compounds by measuring their ability to compete with a fixed concentration of ³H-Phenothiazin-3-one for the binding sites.

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of the competitor that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): The affinity of the unlabeled competitor for the receptor, calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its affinity.[20]

[Competitor] (Log M)% Inhibition of Specific Binding
-102.5
-9.58.1
-9.015.7
-8.533.4
-8.051.2
-7.572.8
-7.088.9
-6.595.1
-6.098.3
Table 2: Example dataset for a competitive binding experiment.
Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high; Insufficient blocking (BSA); Inadequate washing; Hydrophobic interactions with plate/filter.Lower radioligand concentration (use ~Kd); Increase BSA concentration in buffer; Increase number/volume of washes; Pre-soak filters in polyethylenimine (PEI).[20]
Low Signal / Low Specific Binding Low receptor expression in cells; Inactive radioligand; Insufficient incubation time; Low protein concentration.Use a cell line with higher target expression; Check radioligand integrity and age; Confirm equilibrium was reached in a time-course study; Increase cell/membrane concentration.
Poor Reproducibility Inconsistent cell numbers; Pipetting errors; Temperature fluctuations during incubation; Incomplete cell lysis or washing.Normalize data to protein content (BCA assay); Use calibrated pipettes and careful technique; Use a temperature-controlled incubator/water bath; Ensure consistent and rapid washing/lysis steps.
Materials and Reagents
  • Radioligand: ³H-Phenothiazin-3-one (specific activity > 20 Ci/mmol)

  • Cell Lines: Appropriate cell line (e.g., CHO-D2R, HCT-116)

  • Culture Media: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Buffers: PBS, HBSS, Tris-HCl

  • Reagents: Bovine Serum Albumin (BSA), unlabeled competitor (e.g., Chlorpromazine), NaOH, SDS

  • Plates/Filters: Tissue culture-treated multi-well plates, glass fiber filtermats (GF/C)

  • Scintillation Supplies: Scintillation vials, liquid scintillation cocktail

  • Equipment: Cell culture incubator, liquid scintillation counter, vacuum filtration manifold (for filtration assays), plate-based scintillation counter (for SPA).

References

Application Notes and Protocols for Antimicrobial Activity Screening of 3H-Phenothiazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenothiazines, a class of heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties. This document provides a comprehensive guide for the antimicrobial activity screening of 3H-Phenothiazin-3-one, a phenothiazine derivative. We present the scientific rationale for investigating this compound, rooted in the established antimicrobial mechanisms of the phenothiazine core structure. Detailed, field-proven protocols for preliminary and quantitative antimicrobial susceptibility testing are provided, including the Agar Disk Diffusion method, Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent Minimum Bactericidal Concentration (MBC) testing. These protocols are designed to be self-validating and are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Furthermore, we explore the potential mechanisms of action of this compound and provide a framework for their investigation. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the antimicrobial potential of this promising compound.

Introduction: The Rationale for Screening this compound

The phenothiazine scaffold has a rich history in medicinal chemistry, with derivatives being utilized as antipsychotic, antihistaminic, and antiemetic drugs.[1] Beyond these initial applications, a growing body of evidence highlights their potential as antimicrobial agents.[1][2] Phenothiazine derivatives have shown activity against a wide range of pathogens, including multidrug-resistant bacteria.[3] The core tricyclic structure is believed to be crucial for this activity, and substitutions on this scaffold can modulate the potency and spectrum of antimicrobial action.

This compound, a derivative of the phenothiazine core, represents an intriguing candidate for antimicrobial screening. While direct studies on its antimicrobial properties are nascent, its structural similarity to other bioactive phenothiazines provides a strong impetus for investigation. The presence of the ketone group at the 3-position may influence its electronic properties and potential interactions with microbial targets.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of phenothiazine derivatives is often multifactorial, contributing to their efficacy and potentially mitigating the development of resistance. Based on extensive research into this class of compounds, the screening of this compound should be approached with an understanding of its potential mechanisms of action:

  • Disruption of Cell Membrane Integrity: Phenothiazines are known to intercalate into the phospholipid bilayer of bacterial cell membranes. This insertion can disrupt membrane fluidity, increase permeability, and lead to the leakage of essential intracellular components, ultimately resulting in cell death.

  • Inhibition of Efflux Pumps: A significant contributor to multidrug resistance in bacteria is the overexpression of efflux pumps, which actively extrude antibiotics from the cell. Several phenothiazine derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics when used in combination.[3]

  • Generation of Reactive Oxygen Species (ROS): Some phenothiazines have been demonstrated to induce the production of ROS within bacterial cells.[3] This oxidative stress can damage DNA, proteins, and lipids, leading to bactericidal effects.

  • Inhibition of Essential Enzymes: The planar structure of the phenothiazine ring allows for potential intercalation into DNA or binding to the active sites of crucial enzymes involved in bacterial replication, transcription, or metabolic pathways.

The following diagram illustrates the potential antimicrobial mechanisms of this compound, based on the known activities of the broader phenothiazine class.

Antimicrobial_Mechanisms_of_3H_Phenothiazin_3_one cluster_compound This compound cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption EffluxPump Efflux Pump Compound->EffluxPump Inhibition DNA DNA/Enzymes Compound->DNA Interference ROS ROS Production Compound->ROS Induction CellLysis Cell Lysis Membrane->CellLysis Leads to AntibioticAccumulation Antibiotic Accumulation EffluxPump->AntibioticAccumulation Results in ReplicationInhibition Replication/Metabolic Inhibition DNA->ReplicationInhibition Causes OxidativeDamage Oxidative Damage ROS->OxidativeDamage Causes

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Protocols

The following protocols provide a systematic approach to screening the antimicrobial activity of this compound, progressing from a qualitative assessment to quantitative determinations of its inhibitory and bactericidal concentrations.

Overall Experimental Workflow

The screening process follows a logical progression from initial qualitative assessment to quantitative analysis.

Screening_Workflow Start Start: Prepare this compound Stock Solution DiskDiffusion Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening) Start->DiskDiffusion BrothMicrodilution Protocol 2: Broth Microdilution Assay (Determine MIC) DiskDiffusion->BrothMicrodilution If activity is observed MBC Protocol 3: Minimum Bactericidal Concentration Assay (Determine MBC) BrothMicrodilution->MBC Based on MIC value DataAnalysis Data Analysis and Interpretation MBC->DataAnalysis

Caption: Workflow for antimicrobial screening of this compound.

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a preliminary, qualitative assessment of the antimicrobial activity of this compound. It is a widely used and cost-effective technique for initial screening. This protocol is based on the principles outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Materials:

  • This compound

  • Sterile solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., ciprofloxacin, vancomycin)

  • Negative control disks (solvent-impregnated)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Aseptically apply a defined volume (e.g., 10 µL) of the stock solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. This will result in disks containing a specific amount of the compound (e.g., 10 µ g/disk ).

    • Prepare negative control disks by applying the same volume of the solvent to sterile disks.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated MHA plate.

    • Ensure the disks are firmly pressed onto the agar surface to provide complete contact. Do not move the disks once they have been placed.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters (mm).

    • The presence of a zone of inhibition around the this compound disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7][8]

Materials:

  • This compound

  • Sterile solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microbial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Multichannel pipette

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Serial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 10-fold higher than the highest desired test concentration.

    • In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the this compound working solution (at twice the highest final desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum. It is performed as a follow-up to the MIC assay.[9][10][11][12][13]

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a separate, labeled section of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating a dilution of the inoculum used in the MIC assay).

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of this compound against different microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainATCC NumberDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus25923e.g., 15e.g., 8e.g., 16e.g., 2
Escherichia coli25922e.g., 12e.g., 32e.g., 64e.g., 2
Pseudomonas aeruginosa27853e.g., 0e.g., >128e.g., >128e.g., N/A
Candida albicans10231e.g., 18e.g., 4e.g., 8e.g., 2

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[9]

  • The results should be compared to those of the positive control antibiotics to gauge the relative potency of this compound.

Concluding Remarks

The protocols and application notes provided herein offer a robust framework for the comprehensive antimicrobial screening of this compound. By systematically progressing from qualitative to quantitative assays, researchers can effectively determine the spectrum and potency of this novel compound. The exploration of its potential mechanisms of action, guided by the known properties of the phenothiazine class, will further elucidate its therapeutic potential. The data generated from these studies will be crucial in determining the viability of this compound as a lead compound in the development of new antimicrobial agents to combat the global challenge of infectious diseases.

References

Application Note: A Validated Workflow for Assessing Phenothiazine Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven guide for evaluating the cytotoxic effects of phenothiazine compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Moving beyond a simple protocol, this application note delves into the critical rationale behind experimental choices, addresses the unique chemical properties of phenothiazines, and outlines a self-validating workflow to ensure data integrity and reproducibility.

Foundational Principles: Phenothiazine Cytotoxicity and the MTT Assay

Phenothiazine and its derivatives represent a class of heterocyclic organic compounds with a broad spectrum of biological activities.[1] Initially developed as antipsychotics, their therapeutic potential is being actively repurposed for oncology.[2][3] The cytotoxic mechanisms of phenothiazines are multifaceted, often involving the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), disruption of calcium homeostasis, and modulation of critical signaling pathways like PI3K/Akt and MAPK/ERK.[2][3][4][5]

To quantify the cytotoxic potential of these compounds, the MTT assay remains a robust and widely adopted colorimetric method.[6][7][8] Its utility lies in its ability to measure cellular metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[6] The principle is elegant in its simplicity: metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product.[7][8][9][10] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10][11]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters Cell

Caption: Principle of the MTT reduction assay.

Critical Considerations for Phenothiazine Compounds

A standard MTT protocol is often insufficient for compounds with unique physicochemical properties like phenothiazines. Adherence to the following considerations is paramount for generating trustworthy data.

  • Inherent Photosensitivity: Phenothiazine derivatives are notoriously photosensitive. Exposure to UV or even ambient white light can induce photochemical degradation, leading to the formation of photoproducts and reactive oxygen species (ROS).[12][13] This can introduce a significant artifact, causing cytotoxicity that is independent of the compound's intrinsic biological activity. Therefore, all experimental steps involving phenothiazine compounds, from stock solution preparation to final incubation, must be performed in the dark or under amber/red light to prevent photo-induced toxicity.

  • Potential for Assay Interference: The MTT assay's colorimetric endpoint can be compromised by the test compound itself.[9]

    • Color Interference: If a phenothiazine derivative is colored, it can contribute to the final absorbance reading, leading to an underestimation of cytotoxicity.

    • Chemical Interference: Compounds with strong reducing properties can directly reduce MTT to formazan in a cell-free environment, causing a false positive signal of cell viability.[14][15]

    • Validation Step: To mitigate these risks, it is mandatory to include "compound-only" control wells (containing culture medium and the compound at each concentration, but no cells) on every plate. The absorbance from these wells serves as the background and must be subtracted from the corresponding test wells.

  • Mitochondrial-Centric Mechanism: The primary mechanism of action for many phenothiazines involves the disruption of mitochondrial function.[2][4] Since the MTT assay is a direct measure of mitochondrial dehydrogenase activity, a decrease in the signal may reflect either cell death or direct enzymatic inhibition in viable cells. This is a crucial point of interpretation. While the MTT assay is an excellent primary screen, it is advisable to validate key findings with a secondary, non-mitochondrial-based viability assay, such as the Trypan Blue exclusion assay (which measures membrane integrity) or a lactate dehydrogenase (LDH) release assay (which measures membrane damage).

The Complete Experimental Workflow

This protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity when testing phenothiazine compounds.

MTT_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Compound Treatment (Protect from Light) cluster_assay Day 3-5: MTT Assay & Data Acquisition (Protect from Light) cluster_analysis Data Analysis A1 Harvest & Count Cells (Logarithmic Growth Phase) A2 Prepare Cell Suspension (Optimize Seeding Density) A1->A2 A3 Seed Cells in 96-Well Plate A2->A3 A4 Incubate Overnight (37°C, 5% CO₂) (Allow Adherent Cells to Attach) A3->A4 B2 Add Compounds & Controls to Plate A4->B2 B1 Prepare Phenothiazine Serial Dilutions B1->B2 B3 Incubate (e.g., 24, 48, 72h) B2->B3 C1 Add MTT Reagent (Final Conc. 0.5 mg/mL) B3->C1 C2 Incubate (2-4 hours) (Formazan Crystal Formation) C1->C2 C3 Add Solubilization Solution (e.g., DMSO) C2->C3 C4 Incubate with Shaking (Ensure Complete Dissolution) C3->C4 C5 Read Absorbance (570 nm; Ref. 630 nm) C4->C5 D1 Calculate % Cell Viability C5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Experimental workflow for the phenothiazine cytotoxicity MTT assay.

Part A: Materials and Reagents
  • Cells: Selected cell line(s) in logarithmic growth phase.

  • Phenothiazine Compounds: Stock solutions prepared in sterile DMSO (protect from light).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent (5 mg/mL Stock): Dissolve 50 mg of MTT powder (e.g., Sigma-Aldrich M5655) in 10 mL of sterile Phosphate-Buffered Saline (PBS).[11] Vortex to dissolve, then sterilize through a 0.22 µm filter. Store in light-protected aliquots at -20°C for up to 6 months.[11]

  • Solubilization Solution: Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) or Acidified Isopropanol (0.04 N HCl in isopropanol).[9][16]

  • Equipment:

    • Sterile, clear, flat-bottom 96-well cell culture plates

    • Laminar flow hood

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Inverted microscope

    • Microplate reader with 570 nm and 630 nm filters

Part B: Cell Culture and Seeding (Day 1)
  • Cell Maintenance: Culture cells according to established guidelines (e.g., ATCC).[17][18][19] Ensure cells are healthy and in the exponential growth phase to maximize metabolic activity.[9]

  • Harvest and Count: Harvest adherent cells using trypsin-EDTA or suspension cells by centrifugation. Perform a viable cell count using a hemocytometer and Trypan Blue.

  • Optimize Seeding Density: The optimal cell number is crucial for ensuring that the cells are in a logarithmic growth phase throughout the experiment and that the final absorbance reading is within the linear range of the instrument (typically 0.75-1.25 for the untreated control).[20] This must be determined empirically for each cell line.

Cell TypeGeneral Seeding Density (cells/well)
Adherent (e.g., HeLa, A549)5,000 - 15,000
Suspension (e.g., Jurkat)30,000 - 80,000
Primary CellsHighly variable, requires optimization
This table provides general starting ranges.[9][21] Always perform a cell titration curve to determine the optimal density for your specific cell line and assay duration.
  • Plate Cells: Dilute the cells in complete culture medium to the optimized concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid seeding the outermost wells ("edge wells") with cells; instead, fill them with 100 µL of sterile PBS to minimize evaporation (the "edge effect").[9]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow adherent cells to attach.[21]

Part C: Compound Treatment (Day 2)
  • Work in subdued light from this point forward.

  • Prepare Dilutions: Prepare a series of dilutions of your phenothiazine stock solution in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution series to generate 8-10 concentrations. Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration well (typically ≤0.5%).

  • Plate Layout: Design a clear plate map. A representative layout is crucial for accurate execution and analysis.

  • Administer Treatment: Gently remove the old medium from the wells (for adherent cells). Add 100 µL of the appropriate compound dilution, vehicle control, or medium-only control to the designated wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part D: MTT Assay and Data Acquisition (Day 4-5)
  • Continue to work in subdued light.

  • Microscopic Examination: Before adding the MTT reagent, visually inspect the cells under an inverted microscope. Note any changes in morphology and check for the presence of precipitate from the compound.

  • Add MTT Reagent: For adherent cells, carefully aspirate the compound-containing medium. For suspension cells, centrifuge the plate at 1000 x g for 5 minutes and then aspirate.[9][22] Add 100 µL of fresh, pre-warmed serum-free medium to each well. Then, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7][23]

  • Incubate for Formazan Production: Incubate the plate for 2 to 4 hours at 37°C.[7][9] During this time, viable cells will produce visible purple formazan crystals. The optimal incubation time can vary between cell lines and should be consistent across experiments.

  • Solubilize Formazan: Carefully aspirate the MTT-containing medium from all wells without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[9][22]

  • Ensure Complete Dissolution: Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure all formazan crystals are fully dissolved.[9] Check for complete solubilization microscopically before reading.

  • Measure Absorbance: Read the absorbance on a microplate reader at a wavelength of 570 nm.[10][24] Use a reference wavelength of 630 nm to reduce background noise from cell debris and bubbles.[9][16]

Data Analysis and Interpretation

  • Background Correction: For each well, subtract the absorbance reading of the reference wavelength (630 nm) from the test wavelength (570 nm).

  • Blank Subtraction: Subtract the average background-corrected absorbance of the "compound-only" control wells from their corresponding experimental wells. Subtract the average background-corrected absorbance of the "medium-only" blank wells from the untreated and vehicle control wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.

    % Viability = ( [Corrected Absorbance of Treated Well] / [Corrected Absorbance of Vehicle Control Well] ) * 100 [25]

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). The resulting curve should be sigmoidal.

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that results in 50% cell viability. This value is a key measure of a compound's potency. It can be calculated from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software such as GraphPad Prism or a specialized Excel template.[26][27]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination.- Compound interference (color or reducing activity).- MTT reagent degradation (exposure to light).- Discard contaminated cultures.[20]- Ensure subtraction of "compound-only" control absorbance.[9]- Always use fresh, light-protected MTT solution.[28]
Low Absorbance / Weak Signal - Cell seeding density is too low.- Insufficient MTT incubation time.- Cells are not in a healthy, proliferative state.- Optimize cell number with a titration curve.[20]- Increase incubation time to 3-4 hours and check for crystal formation.- Use cells from a lower passage number in the log growth phase.
High Variability Between Replicates - Incomplete solubilization of formazan.- Pipetting errors.- "Edge effect" due to evaporation.- Increase shaking time/intensity after adding DMSO; confirm dissolution with a microscope.[9]- Use a calibrated multichannel pipette; practice consistent technique.- Do not use the outer wells for experimental samples; fill them with PBS.[9]
Unexpected Increase in Viability - Compound directly reduces MTT.- Treatment induces a metabolic burst or cell enlargement without proliferation.- Check "compound-only" controls. If they show high absorbance, the compound is interfering.[14]- This is a known artifact for some drugs; confirm results with a cell counting or membrane integrity assay.[29]

References

synthesis of 2-thio-substituted-3H-phenothiazin-3-ones via one-pot reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Efficient One-Pot Synthesis of 2-Thio-Substituted-3H-Phenothiazin-3-Ones

Introduction: The Phenothiazine Scaffold in Modern Drug Discovery

Phenothiazine, a tricyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] First synthesized in 1883, its derivatives later revolutionized psychiatry with the development of antipsychotic drugs like chlorpromazine.[3][4] The unique, butterfly-like structure of the phenothiazine nucleus allows for extensive derivatization, leading to a broad spectrum of pharmacological activities, including antitumor, antihistaminic, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9]

The 3H-phenothiazin-3-one core is of particular interest as it is a key structural motif in various biologically active molecules and dyes. The introduction of a thio-substituent at the 2-position can further modulate the molecule's electronic properties and biological activity, making these compounds attractive targets for drug development and material science. Traditional multi-step syntheses for these derivatives often suffer from drawbacks such as long reaction times, tedious purification of intermediates, and lower overall yields. This guide details an efficient, one-pot, four-step synthesis of novel 2-thio-substituted-3H-phenothiazin-3-ones, offering a streamlined and improved methodology for researchers.[10]

Synthetic Strategy: The Power of the One-Pot Reaction

The protocol described herein leverages a one-pot synthesis, a strategy that significantly enhances chemical efficiency by performing multiple reaction steps sequentially in a single reaction vessel without isolating intermediates.[10] This approach reduces solvent usage, purification steps, and overall reaction time. The synthesis is driven by oxidation with sodium periodate (NaIO₄), a versatile and relatively mild oxidizing agent.

The overall transformation involves four distinct steps executed in a single pot:

  • Thiol Addition: An initial Michael addition of an alkylthiol to 1,4-benzoquinone.

  • First Oxidation: In situ oxidation of the intermediate to form a 2-alkylthio-1,4-benzoquinone.

  • Condensation: Nucleophilic attack by 2-aminothiophenol on the activated benzoquinone ring.

  • Second Oxidation & Cyclization: A final oxidative cyclization to form the tricyclic this compound system.

This domino reaction sequence provides a robust and direct route to the target compounds from readily available starting materials.

Visualizing the One-Pot Workflow

The following diagram illustrates the sequential steps of the one-pot synthesis within a single reaction vessel.

G cluster_0 One-Pot Reaction Vessel A 1. Start with 1,4-Benzoquinone in Distilled Water B 2. Add Alkylthiol (R-SH) + Sodium Periodate (NaIO4) A->B Step 1 C 3. In situ formation of 2-Alkylthio-1,4-benzoquinone B->C Steps 2 & 3 D 4. Add 2-Aminothiophenol C->D Step 4 E 5. Condensation Reaction D->E Step 5 F 6. Final Oxidative Cyclization (driven by NaIO4) E->F Step 6 G 7. Isolate Product: 2-Thio-substituted-3H-phenothiazin-3-one F->G Step 7

Caption: Workflow for the one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones.

Detailed Experimental Protocol

This protocol is adapted from the one-pot synthesis driven by sodium periodate oxidation.[10]

Materials and Reagents:

  • 1,4-Benzoquinone

  • Selected Alkylthiol (e.g., dodecanethiol, octanethiol, etc.)

  • 2-Aminothiophenol

  • Sodium Periodate (NaIO₄)

  • Distilled Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-benzoquinone (1.0 equivalent) in 25 mL of distilled water. Stir the mixture at room temperature to ensure complete dissolution.

  • Initial Addition: To the stirring solution, add the selected alkylthiol (1.0 equivalent) followed by sodium periodate (4.0 equivalents).

    • Expert Insight: Sodium periodate serves a dual role. In this initial phase, it facilitates the in situ oxidation of the hydroquinone intermediate formed after the Michael addition, regenerating the quinone system now substituted with the alkylthio group.[10] Using a stoichiometric excess ensures the subsequent oxidative cyclization goes to completion.

  • First Reaction Phase: Allow the reaction to stir at room temperature for 1 hour. The color of the solution will typically change, indicating the formation of the 2-alkylthio-1,4-benzoquinone intermediate.

  • Addition of Second Nucleophile: After 1 hour, add 2-aminothiophenol (1.0 equivalent) to the reaction mixture.

  • Second Reaction Phase (Condensation & Cyclization): Continue stirring the mixture at room temperature for an additional 24 hours. During this time, the condensation and final oxidative cyclization will occur.

  • Product Isolation: Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield the final 2-thio-substituted-3H-phenothiazin-3-one as a colored solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Proposed Reaction Mechanism

The one-pot synthesis proceeds through a cascade of reactions. The key steps are the nucleophilic additions to the quinone ring and subsequent oxidations.

G cluster_mechanism Reaction Mechanism start 1,4-Benzoquinone inter1 [Intermediate A] 2-Alkylthiohydroquinone start->inter1 + R-SH (Michael Addition) inter2 [Intermediate B] 2-Alkylthio-1,4-benzoquinone inter1->inter2 Oxidation (NaIO4) inter3 [Intermediate C] Adduct inter2->inter3 + 2-Aminothiophenol (Nucleophilic Attack) final 2-Thio-substituted This compound inter3->final Oxidative Cyclization (NaIO4)

Caption: Proposed mechanism for the formation of 2-thio-substituted-3H-phenothiazin-3-ones.

The reaction is initiated by a Michael-type addition of the alkylthiol to the electron-deficient 1,4-benzoquinone. The resulting hydroquinone is immediately oxidized back to the quinone form by sodium periodate, yielding the 2-alkylthio-1,4-benzoquinone intermediate.[10] This intermediate is highly electrophilic. The resonance structure of this intermediate activates the C-5 position for a second nucleophilic attack.[10] The 2-aminothiophenol then attacks this activated position, followed by an intramolecular cyclization and a final oxidation step, again driven by sodium periodate, to yield the stable tricyclic aromatic system of the target product.

Results and Data

This one-pot methodology has been shown to be effective for a variety of alkylthiols, affording the desired products in moderate yields. The yields reported are for the overall four-step synthesis.[10]

EntryAlkylthiol (R-SH)Product (2-SR-3H-phenothiazin-3-one)Overall Yield (%)[10]
11-Dodecanethiol2-(Dodecylthio)-3H-phenothiazin-3-one41%
21-Octanethiol2-(Octylthio)-3H-phenothiazin-3-one35%
31-Hexanethiol2-(Hexylthio)-3H-phenothiazin-3-one29%
4Cyclohexanethiol2-(Cyclohexylthio)-3H-phenothiazin-3-one20%

Note: The yields correspond to the four-step total synthesis performed in a single pot. The color of the final products is typically intense, ranging from red to purple, which can aid in monitoring reaction progress and purification.[10]

Conclusion and Outlook

The described one-pot synthesis offers a significant improvement over traditional stepwise methods for preparing 2-thio-substituted-3H-phenothiazin-3-ones.[10] By combining four reaction steps into a single operation, this protocol is more time-efficient, reduces chemical waste, and simplifies the synthetic process. The methodology provides access to a library of novel phenothiazine derivatives, which are valuable candidates for screening in drug discovery programs, particularly in the search for new antitumor and antimicrobial agents.[5][11] This robust protocol serves as a foundational method for researchers and drug development professionals seeking to explore the rich chemical space and therapeutic potential of the phenothiazine scaffold.

References

Application Notes and Protocols: The Use of Phenothiazine Derivatives as HDAC Inhibitors for Alzheimer's Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of effective therapeutic strategies for Alzheimer's disease (AD) has led researchers to explore epigenetic mechanisms, with histone deacetylase (HDAC) inhibitors emerging as a promising class of compounds. Among these, derivatives of the phenothiazine scaffold have garnered significant attention due to their potential to selectively inhibit specific HDAC isoforms, particularly HDAC6. This document provides a comprehensive guide for researchers on the utilization of phenothiazine-based HDAC inhibitors in the context of AD research. We will delve into the scientific rationale, synthesis of these compounds, and detailed protocols for their in vitro and cellular characterization. This guide is designed to equip researchers with the necessary knowledge and methodologies to effectively investigate the therapeutic potential of phenothiazine derivatives in preclinical AD models.

Introduction: The Rationale for Targeting HDACs in Alzheimer's Disease with Phenothiazine Derivatives

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. Emerging evidence suggests that epigenetic dysregulation, particularly aberrant histone acetylation, plays a significant role in the pathogenesis of AD.[3]

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. In the context of AD, the hyperactivity of certain HDAC isoforms has been linked to the suppression of genes involved in learning and memory, as well as to the pathological modifications of key proteins like tau.[3] HDAC inhibitors, by restoring acetylation levels, have demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.[3]

The phenothiazine scaffold, a privileged structure in medicinal chemistry, has been identified as a favorable "cap" group for the design of potent and selective HDAC inhibitors.[4] Phenothiazine derivatives, particularly those incorporating a zinc-binding group like a hydroxamic acid, have shown remarkable selectivity for HDAC6.[4][5] HDAC6 is a predominantly cytoplasmic enzyme that plays a crucial role in regulating the acetylation of non-histone proteins, including α-tubulin, a key component of microtubules.[4] In AD, impaired microtubule stability and axonal transport are early pathological events. By inhibiting HDAC6, phenothiazine derivatives can increase α-tubulin acetylation, thereby promoting microtubule stability and rescuing deficits in mitochondrial transport induced by Aβ.[6][7] Furthermore, HDAC6 has been shown to interact with tau, and its inhibition can modulate tau phosphorylation and accumulation.[1]

This unique mechanism of action, targeting both epigenetic regulation and cytoskeletal dynamics, makes phenothiazine-based HDAC inhibitors a highly attractive therapeutic strategy for Alzheimer's disease.

Synthesis of Phenothiazine-Based HDAC Inhibitors

The general structure of a phenothiazine-based HDAC inhibitor consists of three key components: a phenothiazine "cap" group, a linker, and a zinc-binding group (ZBG), typically a hydroxamic acid.[4] The synthesis of these compounds generally involves a multi-step process.

Caption: General structure of a phenothiazine-based HDAC inhibitor.

Below is a representative, detailed protocol for the synthesis of a phenothiazine-based benzhydroxamic acid, adapted from published procedures.[4][8]

Protocol 2.1: Synthesis of a Representative Phenothiazine-Based Benzhydroxamic Acid

Materials:

  • Phenothiazine

  • Methyl 4-(bromomethyl)benzoate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Anhydrous solvents (DCM, MeOH)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Step 1: N-Alkylation of Phenothiazine.

    • Dissolve phenothiazine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add LiHMDS solution (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Add a solution of methyl 4-(bromomethyl)benzoate (1.2 eq) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the methyl ester intermediate.

  • Step 2: Saponification of the Ester.

    • Dissolve the methyl ester intermediate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add NaOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the carboxylic acid product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Step 3: Formation of the Hydroxamic Acid.

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add COMU (1.2 eq) and DIPEA (2.5 eq) and stir at room temperature for 15 minutes.

    • Add hydroxylamine hydrochloride (1.5 eq) and stir at room temperature overnight.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final hydroxamic acid product by silica gel column chromatography or recrystallization.

In Vitro Characterization of Phenothiazine HDAC Inhibitors

A crucial step in the evaluation of novel HDAC inhibitors is the determination of their inhibitory potency and selectivity against different HDAC isoforms.

Protocol 3.1: In Vitro HDAC Inhibition Assay

This protocol describes a general procedure for a fluorescence-based in vitro HDAC activity assay. Commercially available kits provide a convenient and standardized method for this purpose.

Materials:

  • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • HDAC developer solution (containing a protease, e.g., trypsin)

  • Trichostatin A (TSA) or SAHA (vorinostat) as a positive control inhibitor

  • Phenothiazine derivative test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the phenothiazine derivative in DMSO.

    • Perform serial dilutions of the test compound and the positive control in assay buffer to achieve a range of desired concentrations.

  • Enzyme Reaction:

    • In a 96-well black microplate, add the assay buffer, the diluted test compound or control, and the purified HDAC enzyme.

    • Incubate for a short period (e.g., 15 minutes) at 37 °C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37 °C for the desired reaction time (e.g., 60 minutes).

  • Development and Detection:

    • Stop the enzymatic reaction by adding the HDAC developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Table 1: Representative IC₅₀ Values of Phenothiazine-Based HDAC Inhibitors

Compound IDModificationHDAC1 (nM)HDAC6 (nM)Selectivity (HDAC1/HDAC6)Reference
LH4f Phenyl linker100520[8]
Compound 7g Biphenyl linker, hydroxyimidamide ZBG>10,000750>13[9]
Compound 4f Acridine modification-4.6-600 (Class II)-[5][10]
Aza-phenothiazine derivative Nitrogen in phenothiazine ring>500-fold less potent than HDAC6low nM>500[4]

Note: IC₅₀ values can vary depending on the assay conditions. This table is for illustrative purposes.

Cellular Assays for Assessing the Efficacy of Phenothiazine HDAC Inhibitors in Alzheimer's Disease Models

To investigate the therapeutic potential of phenothiazine derivatives in a cellular context relevant to AD, a series of assays can be performed using appropriate cell models.

Cellular Models for Alzheimer's Disease
  • SH-SY5Y Neuroblastoma Cells: A human-derived cell line that can be differentiated into a neuronal phenotype. Stably transfected SH-SY5Y cells overexpressing mutant forms of amyloid precursor protein (APP), such as the Swedish mutation (APPswe), are commonly used to model Aβ pathology.[11][12]

  • Primary Neuronal Cultures: Neurons isolated from rodent embryos provide a more physiologically relevant model for studying neuronal function and neurotoxicity.

Assessing Target Engagement: Acetylated α-Tubulin Levels

A primary downstream effect of HDAC6 inhibition is the hyperacetylation of its main substrate, α-tubulin. This can be assessed by Western blot or immunofluorescence.

Protocol 4.2.1: Western Blot Analysis of Acetylated and Total α-Tubulin

Materials:

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • Phenothiazine HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of the phenothiazine HDAC inhibitor for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Prepare samples with equal amounts of protein in Laemmli buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin band.

Caption: Workflow for Western blot analysis of acetylated tubulin.

Evaluation of Effects on Alzheimer's Disease Pathological Markers

Protocol 4.3.1: Analysis of Amyloid-Beta (Aβ) Levels by ELISA

Materials:

  • Conditioned media from treated neuronal cells

  • Commercially available Aβ₄₀ and Aβ₄₂ ELISA kits

  • Microplate reader

Procedure:

  • Sample Collection:

    • After treating cells with the phenothiazine HDAC inhibitor, collect the conditioned media.

    • Centrifuge the media to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for Aβ₄₀ and Aβ₄₂ according to the manufacturer's instructions. This typically involves incubating the samples in antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric or chemiluminescent detection.

  • Data Analysis:

    • Generate a standard curve using the provided Aβ standards.

    • Calculate the concentrations of Aβ₄₀ and Aβ₄₂ in the samples.

    • Analyze the Aβ₄₂/Aβ₄₀ ratio, as this is often considered a more reliable biomarker for AD.

Protocol 4.3.2: Analysis of Phosphorylated Tau by Western Blot

Materials:

  • Cell lysates from treated neuronal cells

  • Primary antibodies against phosphorylated tau at specific epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

  • Other materials as described in Protocol 4.2.1.

Procedure:

  • Sample Preparation and Western Blotting:

    • Follow the procedure outlined in Protocol 4.2.1 for cell lysis, protein quantification, electrophoresis, and blotting.

    • When incubating with primary antibodies, use antibodies specific for phosphorylated tau epitopes.

    • After detection, strip the membrane and re-probe with an antibody for total tau to normalize the data.[13]

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total tau.

    • Calculate the ratio of phosphorylated tau to total tau for each sample.

Proposed Mechanism of Action and Signaling Pathways

Phenothiazine-based HDAC6 inhibitors are thought to exert their neuroprotective effects in AD through a multifaceted mechanism.

HDAC6_Inhibition_Pathway_AD cluster_pathway Proposed Neuroprotective Mechanism of Phenothiazine HDAC6 Inhibitors in AD Phenothiazine Phenothiazine Derivative HDAC6 HDAC6 Phenothiazine->HDAC6 Inhibition Ac_Tubulin ↑ Acetylated α-Tubulin HDAC6->Ac_Tubulin Deacetylation Tau_Interaction HDAC6-Tau Interaction HDAC6->Tau_Interaction MT_Stability ↑ Microtubule Stability Ac_Tubulin->MT_Stability Axonal_Transport ↑ Axonal Transport (e.g., Mitochondria) MT_Stability->Axonal_Transport Neuroprotection Neuroprotection & Improved Neuronal Function Axonal_Transport->Neuroprotection pTau ↓ Tau Hyperphosphorylation Tau_Interaction->pTau Modulation Tau_Aggregation ↓ Tau Aggregation pTau->Tau_Aggregation Tau_Aggregation->Neuroprotection

Caption: Proposed mechanism of phenothiazine HDAC6 inhibitors in AD.

By inhibiting HDAC6, these compounds lead to an increase in acetylated α-tubulin, which enhances microtubule stability and facilitates axonal transport, counteracting the deficits observed in AD.[6][7] Additionally, the interaction between HDAC6 and tau suggests that HDAC6 inhibition can directly influence tau pathology by reducing its hyperphosphorylation and subsequent aggregation.[1] This dual action on both the microtubule network and tau pathology presents a compelling therapeutic approach.

Conclusion and Future Directions

Phenothiazine derivatives represent a promising class of HDAC inhibitors for Alzheimer's disease research. Their ability to selectively target HDAC6 and modulate key pathological processes, including microtubule dynamics and tau pathology, provides a strong rationale for their further investigation. The protocols outlined in this document offer a framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship of phenothiazine derivatives to enhance their potency, selectivity, and pharmacokinetic properties for in vivo studies in animal models of AD. Such studies will be crucial in translating the promise of this compound class into potential therapeutic interventions for Alzheimer's disease.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to address the common challenge of poor aqueous solubility associated with this important class of compounds. Our goal is to empower you with the knowledge to overcome experimental hurdles and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of phenothiazine derivatives, providing foundational knowledge for troubleshooting and experimental design.

Q1: Why are most phenothiazine derivatives poorly soluble in water?

Phenothiazine and its derivatives are built upon a tricyclic scaffold that is inherently hydrophobic, leading to their generally low solubility in aqueous solutions.[1][2] While certain derivatives possess side chains that can enhance water solubility, the fundamental structure presents a significant challenge to dissolution in neutral aqueous environments.[1]

Q2: What are the primary strategies for enhancing the aqueous solubility of phenothiazine compounds?

Several key strategies can be employed to improve the solubility of phenothiazine derivatives:

  • pH Adjustment: Many phenothiazine derivatives are weak bases. Lowering the pH of the solution can lead to their protonation, and this ionized form is typically more water-soluble.[1]

  • Co-solvency: The addition of a water-miscible organic solvent can decrease the polarity of the aqueous medium, thereby increasing the solubility of the hydrophobic phenothiazine compound.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic phenothiazine molecule within their internal cavity, forming a more soluble inclusion complex.[1][3]

  • Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic drug, effectively increasing its concentration in the aqueous phase.[1][4]

  • Chemical Modification: Altering the chemical structure through methods like salt formation, co-crystallization, or creating prodrugs can significantly improve solubility.[5][6][7]

  • Nanotechnology: Formulating phenothiazine derivatives into nanoparticles, such as nanospheres or micelles, can improve their delivery and apparent solubility.[5][8][9]

Q3: How does pH significantly impact the solubility of phenothiazine derivatives?

Many phenothiazine derivatives are weak bases with pKa values that facilitate protonation under acidic conditions.[1] The resulting cationic (protonated) form of the molecule is generally more soluble in water than the neutral form.[1] Consequently, reducing the pH of the solution can dramatically increase the solubility of these compounds.[1] Conversely, as the pH increases, the compound may deprotonate and precipitate out of solution.

Q4: What is the role of salt formation in improving the solubility of phenothiazines?

Converting a phenothiazine derivative into a salt, typically a hydrochloride salt, is a common and effective method to enhance aqueous solubility. Salts are ionic and tend to have higher solubility in polar solvents like water compared to their corresponding free bases. For example, chlorpromazine hydrochloride is more soluble in water than chlorpromazine base.[10][11]

Q5: Can co-crystals be used to enhance the solubility of phenothiazine derivatives?

Yes, co-crystallization is an emerging strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility.[7][12] A co-crystal consists of the API and a co-former held together in a crystalline lattice by non-covalent bonds.[7] By selecting an appropriate co-former, it is possible to create a new solid form with enhanced solubility and dissolution rates compared to the API alone.[12][13][14]

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common solubility-related issues encountered during experiments with phenothiazine derivatives.

Issue 1: My phenothiazine derivative will not dissolve in my aqueous buffer.
  • Potential Cause 1: Inherent Low Solubility. The compound's intrinsic solubility in the chosen buffer at the experimental temperature may be very low.

    • Troubleshooting Steps:

      • Verify Solubility Limits: If available, consult literature for the solubility data of your specific derivative.

      • pH Adjustment: If your compound is a weak base, incrementally decrease the pH of your buffer and observe for dissolution. Many phenothiazines show increased solubility at lower pH.[1]

      • Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, DMSO) in small, incremental amounts (e.g., 1-10% v/v) to the aqueous buffer.[15][16] Be mindful that the co-solvent may impact downstream biological assays.

      • Heating: Gently warming the solution can increase the rate of dissolution and solubility. Ensure your compound is stable at elevated temperatures.

      • Particle Size Reduction: If you are working with a solid, grinding the material to a finer powder will increase the surface area and can improve the dissolution rate.[4][17]

  • Potential Cause 2: Incorrect Salt Form. You may be using the free base form of the phenothiazine derivative, which is typically less soluble than its salt form.

    • Troubleshooting Steps:

      • Confirm the Compound Form: Verify from the supplier's information whether you have the free base or a salt (e.g., hydrochloride).

      • Consider Salt Formation: If you have the free base, you can attempt to solubilize it in a dilute acidic solution to form the salt in situ. Alternatively, obtain a commercially available salt form if possible.

Issue 2: My phenothiazine derivative precipitates out of solution over time or upon dilution.
  • Potential Cause 1: Supersaturation and Crystallization. The initial dissolution may have created a supersaturated solution, which is thermodynamically unstable and prone to precipitation.

    • Troubleshooting Steps:

      • Determine Equilibrium Solubility: Perform a shake-flask solubility experiment (see Protocol 1) to determine the true equilibrium solubility of your compound under your experimental conditions. Work at or below this concentration to maintain a stable solution.

      • Incorporate Solubilizing Excipients: The use of cyclodextrins or surfactants can help stabilize the dissolved compound and prevent precipitation.[1][4]

  • Potential Cause 2: pH Shift. The pH of your solution may have changed, causing the phenothiazine derivative to convert to its less soluble, non-ionized form.

    • Troubleshooting Steps:

      • Monitor and Control pH: Regularly check the pH of your stock and working solutions.

      • Use a Buffer with Sufficient Capacity: Ensure your buffer system is robust enough to resist pH changes, especially when adding other components to your solution.

  • Potential Cause 3: "Salting Out" Effect. The addition of other salts to your solution could be decreasing the solubility of your phenothiazine derivative.

    • Troubleshooting Steps:

      • Evaluate Buffer Composition: If possible, try using a buffer with a lower salt concentration.

      • Staggered Additions: When preparing complex mixtures, add the components in an order that minimizes the risk of precipitation.

Troubleshooting Workflow Diagram

G start Solubility Issue with Phenothiazine Derivative dissolution_problem Compound does not dissolve start->dissolution_problem precipitation_problem Compound precipitates over time start->precipitation_problem check_lit Check Literature Solubility Data dissolution_problem->check_lit check_supersaturation Check for Supersaturation precipitation_problem->check_supersaturation check_ph_shift Check for pH Shift precipitation_problem->check_ph_shift check_salting_out Check for 'Salting Out' Effect precipitation_problem->check_salting_out adjust_ph Adjust pH (acidify) check_lit->adjust_ph add_cosolvent Add Co-solvent (e.g., Ethanol, DMSO) adjust_ph->add_cosolvent heat_solution Gentle Heating add_cosolvent->heat_solution reduce_particle_size Reduce Particle Size heat_solution->reduce_particle_size check_salt_form Verify Salt Form reduce_particle_size->check_salt_form solution_dissolve Compound Dissolves check_salt_form->solution_dissolve determine_equilibrium Determine Equilibrium Solubility (Protocol 1) check_supersaturation->determine_equilibrium add_excipients Add Solubilizing Excipients (e.g., Cyclodextrins) determine_equilibrium->add_excipients solution_stable Stable Solution Achieved add_excipients->solution_stable monitor_ph Monitor and Control pH check_ph_shift->monitor_ph monitor_ph->solution_stable check_salting_out->solution_stable

Caption: A workflow diagram for troubleshooting solubility issues with phenothiazine compounds.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to improving the solubility of phenothiazine derivatives.

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of a phenothiazine derivative in a specific aqueous medium at a controlled temperature.

Materials:

  • Phenothiazine derivative

  • Selected aqueous medium (e.g., purified water, buffer)

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Validated analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid phenothiazine derivative to a vial containing a known volume of the aqueous medium. The solid should be in excess to ensure saturation is reached.

  • Equilibration: Seal the vials tightly to prevent evaporation. Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved phenothiazine derivative using a validated analytical method.

Protocol 2: Preparation of a Phenothiazine-Cyclodextrin Inclusion Complex (Solution Method)

This protocol describes a common method for preparing a more soluble complex of a phenothiazine with a cyclodextrin.[1]

Objective: To enhance the aqueous solubility of a phenothiazine derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Phenothiazine derivative

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the aqueous buffer at the desired concentration.

  • Addition of Phenothiazine: Slowly add an excess amount of the phenothiazine derivative to the cyclodextrin solution while stirring continuously.

  • Complexation and Equilibration: Continue stirring the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to allow for complex formation and to reach equilibrium.

  • Removal of Undissolved Compound: After equilibration, filter the solution to remove the undissolved phenothiazine. The resulting clear solution contains the dissolved phenothiazine-cyclodextrin inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as NMR, DSC, or UV-Vis spectroscopy.[3]

Mechanism of Cyclodextrin-Mediated Solubility Enhancement

G cluster_0 Before Complexation cluster_2 After Complexation P Phenothiazine (Hydrophobic) W1 Water Molecules P->W1 Poor Interaction (Low Solubility) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Hydrophilic Exterior) W2 Water Molecules Complex->W2 Favorable Interaction (High Solubility)

Caption: The mechanism of solubility enhancement of phenothiazines via cyclodextrin complexation.

Section 4: Data Summary

The following table summarizes the solubility of selected phenothiazine derivatives in various solvents. This data is intended for reference and may vary depending on the specific experimental conditions.

CompoundSolventSolubilityReference
Chlorpromazine HydrochlorideEthanol~30 mg/mL, 660 mg/mL[10]
Chlorpromazine HydrochlorideDMSO~30 mg/mL, 71 mg/mL[10]
Chlorpromazine HydrochlorideWater (PBS, pH 7.2)~10 mg/mL[10]
Thioridazine HydrochlorideEthanol~10 mg/mL[10]
Thioridazine HydrochlorideDMSO~25 mg/mL, 81 mg/mL[10]
Thioridazine HydrochlorideWater40-50 mg/mL[10]
PhenothiazineWater< 1 mg/mL[18]
PhenothiazineEthanolSoluble[19]

Section 5: References

  • Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds - Benchchem. (URL: 1)

  • Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. (URL: --INVALID-LINK--)

  • Phenothiazine - Solubility of Things. (URL: --INVALID-LINK--)

  • Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents - Benchchem. (URL: 10)

  • Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed. (URL: --INVALID-LINK--)

  • Nanoparticles as Potential Delivery System of Phenothiazine Derivatives for Anticancer Application | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • FORMULATION TACTICS FOR THE DELIVERY OF POORLY SOLUBLE DRUGS. (URL: --INVALID-LINK--)

  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: --INVALID-LINK--)

  • Nanoparticles as Potential Delivery System of Phenothiazine Derivatives for Anticancer Application - Preprints.org. (URL: --INVALID-LINK--)

  • Phenothiazine | C12H9NS | CID 7108 - PubChem - NIH. (URL: --INVALID-LINK--)

  • Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures. (URL: --INVALID-LINK--)

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems - MDPI. (URL: --INVALID-LINK--)

  • Phenothiazine, 98+% - Fisher Scientific. (URL: --INVALID-LINK--)

  • Phenothiazine | 92-84-2 - ChemicalBook. (URL: --INVALID-LINK--)

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (URL: --INVALID-LINK--)

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: --INVALID-LINK--)

  • Liquid Co-crystals of Dual-Active Phenothiazine–NSAID Drugs: Synthesis, Spectroscopic, and Thermal Characterization | ACS Omega. (URL: --INVALID-LINK--)

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. (URL: --INVALID-LINK--)

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - MDPI. (URL: --INVALID-LINK--)

  • Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy - Scientific Research Archives. (URL: --INVALID-LINK--)

References

Technical Support Center: Troubleshooting Low Yields in 3H-Phenothiazin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3H-phenothiazin-3-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, during the synthesis of this critical heterocyclic scaffold. Phenothiazine derivatives are foundational in medicinal chemistry, with applications ranging from antipsychotics to anti-neoplastic agents.[1][2] Achieving high yields is crucial for the efficient development of these valuable compounds.

This document moves beyond simple procedural lists to explain the underlying chemical principles behind common synthetic pitfalls. By understanding the "why," you can more effectively diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than the 60-70% reported in standard literature. What are the most critical initial checks?

Low yield is a common but solvable issue. Before delving into complex optimizations, it's essential to verify the foundational parameters of your reaction. The synthesis, typically involving the condensation of an o-aminothiophenol with a p-benzoquinone derivative, is sensitive to several factors.

Initial Diagnostic Workflow:

  • Reagent Purity and Stoichiometry: This is the most frequent source of error. The standard synthesis involves the reaction of 1 mole of o-mercaptoaniline (or a derivative) with 2 moles of p-benzoquinone (or a derivative).[3] An incorrect molar ratio will inevitably lead to a mixture of unreacted starting materials and byproducts, depressing the yield of your desired product.

  • Solvent Quality and Choice: The reaction is typically run in polar solvents like methanol or ethanol.[3] Ensure your solvent is anhydrous. Water can interfere with the reaction, and different alcohols can affect the solubility of both the reactants and the product C, which is often substantially insoluble, allowing for its direct recovery by filtration.[3]

  • Atmospheric Conditions: o-Aminothiophenols are notoriously susceptible to oxidative dimerization, forming the corresponding disulfide. This oxidation is a primary cause of reduced yield as it consumes the active nucleophile. We strongly recommend running the reaction under an inert atmosphere (Nitrogen or Argon) to protect the starting materials.

  • Temperature Control: The reaction is exothermic and should be controlled. While it proceeds readily at room temperature, temperatures as low as -10°C are suitable.[3] Adding the o-aminothiophenol solution slowly to the quinone suspension helps manage the exotherm and prevent the formation of polymeric byproducts.[3]

Q2: I suspect my starting materials are impure. How can I assess their quality and what are the consequences?

Using impure starting materials is like building on a faulty foundation. The consequences are not just low yields, but also complex purification challenges.

Assessing Starting Material Quality:

  • o-Aminothiophenol: This is the most sensitive reagent.

    • Visual Check: It should be a colorless or pale yellow oil/solid. A dark brown or black color indicates significant oxidation to the disulfide.

    • Analytical Verification: Run a ¹H NMR to check for the characteristic aromatic and thiol/amine protons. The presence of a broad singlet around 3.5-4.0 ppm (NH₂) and another for the SH group is expected. The disulfide impurity will have a different NMR spectrum. A simple TLC can also be effective; the disulfide will have a different Rf value.

    • Purification: If oxidized, consider vacuum distillation or recrystallization before use.

  • p-Benzoquinone:

    • Visual Check: It should be a bright yellow, crystalline solid. Darkening can indicate decomposition or polymerization.

    • Purification: Sublimation is a highly effective method for purifying p-benzoquinone.

Consequences of Impurities: The primary consequence of using oxidized o-aminothiophenol is a direct reduction in the amount of active nucleophile available for the reaction, leading to a stoichiometrically guaranteed low yield. Impurities in the quinone can act as radical initiators, leading to undesired polymerization pathways.

Q3: My reaction mixture turns very dark, and I isolate a complex, tar-like mixture instead of a clean precipitate. What side reactions are likely occurring?

A dark, intractable mixture is a classic sign of competing side reactions, often outpacing your desired product formation. The key is to identify and suppress these pathways.

Common Side Reactions:

  • Quinone Polymerization: p-Benzoquinones are electron-deficient and can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of impurities.

  • Oxidative Side Reactions: As mentioned, the thiol and amine groups of your starting material are prone to oxidation. The phenothiazine product itself can also be oxidized under harsh conditions.

  • Formation of Bis-adducts: A common byproduct is the 2,5-bis(thiophenyl)benzoquinone, where two molecules of the aminothiophenol have added to the quinone ring without cyclization. While this is sometimes an intermediate, its formation can become a terminal side reaction if conditions for cyclization are not optimal.[4]

Mitigation Strategies:

StrategyRationale & Causality
Inert Atmosphere Directly prevents the oxidation of the sensitive thiol and amine functionalities. This is the single most impactful change for preventing oxidative side products.
Slow Reagent Addition Adding the o-aminothiophenol solution dropwise to the quinone suspension maintains a low instantaneous concentration of the nucleophile, favoring the desired 1:2 adduct formation over polymerization.[3]
Strict Temperature Control Keeping the reaction at ambient temperature or below (-10°C to 20°C) minimizes the rate of polymerization side reactions, which typically have a higher activation energy than the desired condensation.[3]
Use of an Oxidant (in specific one-pot methods) Some modern procedures use a mild oxidant like sodium periodate (NaIO₄) to drive the reaction.[4] The oxidant facilitates the final cyclization and re-oxidation to the this compound state, potentially preventing the accumulation of reduced intermediates that can lead to side products.[4]

Below is a diagram illustrating the primary reaction pathway versus a major side reaction pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenothiazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the phenothiazine core, a critical scaffold in numerous pharmaceuticals.[1][2][3][4][5] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during key synthetic procedures.

Introduction to Phenothiazine Synthesis

The synthesis of the phenothiazine tricycle is a foundational process in medicinal chemistry, leading to the development of antipsychotic, antiemetic, and antihistaminic drugs.[1][2][4][5] Historically, methods like the Bernthsen synthesis provided the initial route, while modern palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, offer greater versatility and substrate scope.[6][7][8][9][10][11][12] This guide will focus on troubleshooting these common synthetic pathways.

Troubleshooting Guides

Section 1: The Bernthsen Synthesis: Diphenylamine and Sulfur

The Bernthsen synthesis, a classic method, involves the fusion of diphenylamine with elemental sulfur, often with a catalyst like iodine or aluminum chloride.[7][13][14] While seemingly straightforward, this high-temperature reaction can present several challenges.

Q1: My Bernthsen synthesis resulted in a low yield of phenothiazine and a significant amount of black, insoluble tar. What went wrong?

A1: This is a common issue in the Bernthsen reaction, often stemming from poor temperature control and inefficient mixing. The reaction is highly exothermic and proceeds with the evolution of hydrogen sulfide gas.[15]

  • Causality: Overheating can lead to decomposition of the starting materials and product, resulting in polymerization and tar formation. The reaction temperature needs to be carefully controlled to moderate the evolution of hydrogen sulfide.[15][16]

  • Troubleshooting Protocol:

    • Temperature Control: Begin heating the mixture of diphenylamine, sulfur, and catalyst (e.g., iodine or anhydrous aluminum chloride) gradually in an oil bath or with a heating mantle.[13][15][17] The reaction typically initiates between 140-150°C.[14][15]

    • Moderate the Reaction: As hydrogen sulfide evolution becomes rapid, slightly lower the temperature to control the reaction rate.[15]

    • Completion: Once the initial vigorous reaction subsides, raise the temperature to around 160-200°C for 30-40 minutes to ensure the reaction goes to completion.[15][17][18]

    • Stirring: If possible, mechanical stirring of the melt will improve homogeneity and heat distribution, minimizing localized overheating.

Q2: The final phenothiazine product has a strong, unpleasant odor and a dark color, even after recrystallization. How can I improve its purity?

A2: The crude product from the Bernthsen synthesis is often contaminated with unreacted sulfur, sulfur-containing byproducts, and decomposition products, which contribute to the odor and color.[19]

  • Causality: Insufficient purification will leave these impurities in the final product. Standard recrystallization may not be sufficient to remove all of them.

  • Troubleshooting Protocol: Enhanced Purification

    • Initial Extraction: After the reaction, cool the melt and grind the solid. Extract the crude product first with water and then with dilute alcohol to remove some of the more polar impurities.[14][15]

    • Activated Charcoal Treatment: During recrystallization from a suitable solvent like ethanol or toluene, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[7][17]

    • Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble material.

    • Crystallization: Allow the filtrate to cool slowly to form purer crystals.

    • Distillation (Advanced): For very impure phenothiazine, distillation under reduced pressure in the presence of silicon dioxide can be an effective purification method.[19]

Bernthsen_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Diphenylamine Diphenylamine Heating Heat to 140-200°C Diphenylamine->Heating Sulfur Elemental Sulfur Sulfur->Heating Catalyst Iodine or AlCl₃ Catalyst->Heating H2S_evolution H₂S Evolution Heating->H2S_evolution Cooling Cool and Grind H2S_evolution->Cooling Extraction Extract with H₂O/EtOH Cooling->Extraction Recrystallization Recrystallize from Ethanol/Toluene Extraction->Recrystallization Pure_Phenothiazine Pure Phenothiazine Recrystallization->Pure_Phenothiazine

Caption: Workflow for the Bernthsen synthesis of phenothiazine.

Section 2: Ullmann Condensation

The Ullmann condensation offers a more versatile route to substituted phenothiazines through the copper-catalyzed cyclization of diphenyl sulfides.[7] However, traditional Ullmann conditions often require harsh conditions.

Q3: My Ullmann condensation for a substituted phenothiazine is giving very low yields, and I'm recovering a lot of my starting materials. What factors should I investigate?

A3: Low yields in Ullmann condensations are frequently due to insufficiently reactive substrates, catalyst deactivation, or suboptimal reaction conditions.

  • Causality: Traditional Ullmann reactions require high temperatures (often >210°C) and stoichiometric amounts of copper, and the aryl halide should ideally be activated by electron-withdrawing groups.[11] Modern catalytic systems have improved this, but catalyst choice and reaction setup are critical.

  • Troubleshooting Protocol:

    • Catalyst System:

      • Traditional: If using copper powder, ensure it is "activated," for example, by in-situ reduction of copper sulfate with zinc metal.[11]

      • Modern: Employ a soluble copper(I) salt like CuI with a suitable ligand. L-proline is a commonly used and effective ligand for this transformation.[20]

    • Solvent: Use a high-boiling polar aprotic solvent such as DMF, NMP, or nitrobenzene.[11]

    • Base: A strong base is required. Potassium carbonate is a common choice.

    • Temperature: While modern systems are more efficient, temperatures in the range of 110-180°C are often still necessary.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the copper catalyst.

ParameterTraditional ConditionsModern Conditions
Copper Source Stoichiometric Copper PowderCatalytic Cu(I) salt (e.g., CuI)
Ligand NoneL-proline, Phenanthroline, etc.[11][20]
Temperature > 210°C[11]110 - 180°C
Solvent NMP, Nitrobenzene[11]DMF, DMSO, Toluene
Atmosphere Not always specifiedInert (N₂ or Ar)
Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling method for forming C-N bonds and can be applied to the intramolecular cyclization to form phenothiazines.[6][8][9]

Q4: I am attempting an intramolecular Buchwald-Hartwig amination to form a phenothiazine ring, but the reaction is not proceeding. How do I choose the right catalyst system?

A4: The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of palladium precatalyst and ligand. The electronic and steric properties of the substrate dictate the optimal choice.

  • Causality: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst throughout the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). An inappropriate ligand can lead to catalyst decomposition or a stalled reaction.

  • Troubleshooting Protocol:

    • Catalyst and Ligand Screening: There is no single "best" system. A screening of different palladium precatalysts and ligands is often necessary. For the synthesis of phenothiazines, systems like RuPhos Pd G1 with the RuPhos ligand have been shown to be effective.[6] Other common ligands to screen include JohnPhos and t-BuXPhos.[6]

    • Base Selection: The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are frequently used.

    • Temperature: Reactions are typically run at elevated temperatures, often between 80-110°C.

Buchwald_Hartwig_Troubleshooting Start Low/No Conversion in Intramolecular Buchwald-Hartwig Amination Screen_Ligands Screen Different Ligands (e.g., RuPhos, JohnPhos, t-BuXPhos) Start->Screen_Ligands Screen_Precatalysts Screen Pd Precatalysts (e.g., RuPhos Pd G1, Pd₂(dba)₃) Start->Screen_Precatalysts Screen_Bases Vary the Base (e.g., NaOtBu, LHMDS, K₃PO₄) Start->Screen_Bases Check_Conditions Verify Anhydrous & Oxygen-Free Conditions Start->Check_Conditions Optimization Reaction Optimization Successful Screen_Ligands->Optimization Screen_Precatalysts->Optimization Screen_Bases->Optimization Check_Conditions->Optimization

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q5: What are some common side reactions in phenothiazine synthesis? A5: Besides tar formation in the Bernthsen synthesis, over-oxidation of the sulfur atom to form phenothiazine sulfoxide can occur, especially if oxidizing agents are present or during workup.[21] In coupling reactions, homo-coupling of the aryl halides can be a competing side reaction.

Q6: How can I confirm the successful synthesis of my phenothiazine derivative? A6: A combination of analytical techniques should be used.

  • Melting Point: Pure phenothiazine has a melting point of 184-185°C.[13][17]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the tricyclic system and the position of any substituents.[8]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • UV-Vis Spectroscopy: Phenothiazines have characteristic absorption bands that can be used for characterization.[21]

Q7: Are there any "green" or more environmentally friendly methods for phenothiazine synthesis? A7: Research is ongoing in this area. Some modern approaches focus on using more benign catalysts and solvents. For instance, iron-catalyzed C-S/C-N cross-coupling reactions are being explored as a more sustainable alternative to palladium or copper.[22] Additionally, metal-free, three-component synthesis methods using readily available starting materials are being developed.[23]

References

minimizing side products in the synthesis of phenothiazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Side Products and Optimizing Reaction Purity

Welcome to the technical support center for phenothiazine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these syntheses. This guide is structured to address the specific, practical challenges you may encounter, moving beyond simple protocols to explain the underlying chemistry. By understanding the "why" behind each step, you can better troubleshoot reactions, minimize the formation of unwanted side products, and improve the yield and purity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format.

Q1: My reaction mixture (from a diphenylamine and sulfur thionation) is giving a low yield of phenothiazine and contains a complex, tarry mixture. What are the likely side products?

A1: This is a common issue in the classic Bernthsen synthesis, which, despite its simplicity, can be difficult to control. The high temperatures (140-180°C) can lead to several side products.

  • Unreacted Starting Materials: The most straightforward issue is an incomplete reaction.

  • Thianthrene Derivatives: Self-condensation of sulfur can lead to the formation of thianthrene-type impurities.

  • Over-Thionation & Polysulfides: An excess of sulfur or prolonged high temperatures can lead to the formation of phenothiazines with additional sulfur atoms or polysulfide bridges between aromatic rings.

  • Thermal Degradation: Diphenylamine and the phenothiazine product can degrade at elevated temperatures, leading to complex polymeric tars.

Mitigation Strategies:

  • Temperature Control: Do not exceed the recommended temperature range. A rapid evolution of hydrogen sulfide (H₂S) gas indicates the reaction is proceeding; if it becomes too vigorous, slightly lowering the temperature can moderate the reaction.[1]

  • Stoichiometry: Carefully control the sulfur-to-diphenylamine ratio. While a slight excess of sulfur is often used, a large excess should be avoided.

  • Catalyst Choice: The reaction is often catalyzed by iodine or anhydrous aluminum chloride.[1][2] Ensure the catalyst is fresh and used in the correct amount. Iodine is often preferred as it can lead to a cleaner reaction.[3][4]

  • Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC). Take aliquots from the reaction mixture (use caution due to H₂S evolution), quench, and spot on a TLC plate. The reaction is typically complete when the diphenylamine spot has been consumed.

Q2: During my synthesis or work-up, my product mixture has developed a green, blue, or deep red color. What does this indicate?

A2: The development of intense color is a classic sign of oxidation. The phenothiazine nucleus is highly susceptible to oxidation, which occurs in two main stages:

  • Radical Cation (Blue/Green): A one-electron oxidation forms a stable phenothiazinyl radical cation, which is often intensely colored. This is often reversible.

  • Sulfoxide/Sulfone (Colorless): Further oxidation of the sulfur atom at position 5 leads to the formation of phenothiazine-5-sulfoxide and then phenothiazine-5,5-sulfone.[5][6] These are common metabolic products but also frequent synthetic side products.[7]

Mitigation Strategies:

  • Inert Atmosphere: This is the most critical factor. Always conduct your reactions, work-ups, and purifications under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your reagents or reaction conditions. Even trace metal impurities can catalyze oxidation.

  • Controlled Work-up: During aqueous work-up, keep the solution pH basic if possible and minimize exposure to air. If you observe color formation during extraction, it's a sign that oxidation is occurring.

Q3: I am attempting a Smiles rearrangement to form a phenothiazine, but I'm isolating an isomeric product. What is happening?

A3: In syntheses designed to proceed via a Smiles rearrangement, a competing Ullmann-type cyclization can occur.[8] The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution, while the Ullmann reaction is a copper-catalyzed C-N bond formation. The pathway taken depends heavily on the substrate and reaction conditions.

  • Smiles Rearrangement Pathway: Typically favored in alkaline environments (e.g., using NaOH, KOH, or K₂CO₃) where the amine or hydroxyl group is deprotonated, facilitating the intramolecular attack.[9]

  • Ullmann Cyclization Pathway: Favored by the presence of a copper catalyst and often higher temperatures. It involves the direct formation of the C-N bond without rearrangement.

Mitigation Strategies:

  • Condition Selection: To favor the Smiles rearrangement, ensure a sufficiently basic environment and avoid copper catalysts unless they are explicitly required for a different transformation in the sequence.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can influence the reaction pathway.

  • Structural Analysis: It is crucial to perform a thorough structural analysis (e.g., 2D-NMR) on your final product to confirm that the desired rearrangement has occurred and you have not formed the Ullmann isomer.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose method for purifying crude phenothiazine products?

A: A multi-step approach is often best:

  • Aqueous/Alcohol Wash: For crude products from high-temperature thionation, grinding the cooled melt and washing first with water and then with a dilute alcohol (like ethanol) can remove many inorganic impurities and unreacted starting materials.[1]

  • Recrystallization: This is a powerful technique for removing minor impurities. Hot ethanol is a very common and effective solvent for recrystallizing phenothiazine itself.[2] For derivatives, you may need to screen other solvents like isopropanol, ethyl acetate, or toluene.

  • Column Chromatography: For complex mixtures or to separate closely related side products (e.g., oxidized species or isomers), silica gel column chromatography is the most effective method.[10][11] A gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is typically used. Reaction progress can be monitored using TLC with the same solvent system.[10]

Q: I'm using a modern palladium-catalyzed method like the Buchwald-Hartwig amination to form the phenothiazine core. How can I optimize it to avoid side reactions?

A: Buchwald-Hartwig aminations are powerful but sensitive to conditions.[12][13]

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often give the best results, promoting the desired reductive elimination and minimizing side reactions.[12]

  • Base Selection: The strength and solubility of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can dramatically affect the reaction rate and outcome. A base that is too strong can cause degradation, while one that is too weak will result in an incomplete reaction.

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize cost and potential side reactions catalyzed by palladium.

  • Temperature: While often milder than classic methods, these reactions still require heating. Finding the optimal temperature is key to achieving a good reaction rate without causing degradation of the starting materials or product.[14]

Q: How can I effectively monitor my reaction to stop it at the right time?

A: Thin-Layer Chromatography (TLC) is the most common and accessible method.[10]

  • Prepare a Co-spot Plate: On a single TLC plate, spot your starting material(s), your reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.

  • Develop and Visualize: Develop the plate in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Interpret: The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. The appearance of new, lower-Rf spots that do not move further up the plate with time may indicate the formation of more polar side products like sulfoxides.

Visualizing Reaction Pathways and Problems
General Workflow for Phenothiazine Synthesis

This diagram outlines a typical workflow, emphasizing points where side products can be controlled.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select & Weigh Reactants Inert_Atm Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atm Crucial for Oxidation Prevention Mixing Mix Reactants in Degassed Solvent Inert_Atm->Mixing Heating Controlled Heating Mixing->Heating Monitor Monitor via TLC Heating->Monitor Check for SM consumption & side product formation Quench Quench Reaction Monitor->Quench When SM is consumed Extract Aqueous Extraction Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Final Pure Phenothiazine Characterize->Final Oxidation cluster_prevention Phenothiazine Phenothiazine (Desired Product) Radical Phenothiazinyl Radical Cation (Colored Impurity) Phenothiazine->Radical -1e⁻ (O₂, trace metals) Sulfoxide Phenothiazine-5-Sulfoxide (Side Product) Radical->Sulfoxide [O] Prevention Mitigation: • Inert Atmosphere (N₂, Ar) • Degassed Solvents • Antioxidants (optional)

References

Technical Support Center: Navigating the Stability of 3H-Phenothiazin-3-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3H-Phenothiazin-3-one. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges you may encounter in your research. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound Stability

This compound is a heterocyclic compound belonging to the phenothiazine family.[1] While phenothiazine derivatives have a wide range of applications, their inherent chemical structure makes them susceptible to degradation, particularly in solution.[2] Understanding the stability profile of this compound is critical for its effective use in research and development, as degradation can lead to a loss of potency, the formation of impurities, and potentially confounding experimental outcomes.

This guide will walk you through the key factors influencing the stability of this compound, including pH, light, temperature, and the presence of oxidizing agents. We will provide practical, step-by-step protocols to assess stability and offer solutions to common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability of this compound in solution.

Q1: My this compound solution has changed color. What does this indicate and what should I do?

A color change in your this compound solution is a strong indicator of degradation, most commonly due to oxidation. The phenothiazine core is electron-rich and susceptible to oxidation, which can lead to the formation of colored degradation products.[2] This process can be accelerated by exposure to light, atmospheric oxygen, and certain metal ions.

Troubleshooting Steps:

  • Confirm Degradation: Utilize a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector, to confirm the presence of degradation products.

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber-colored vial to minimize further photodegradation.

  • Deoxygenate Solvents: If possible, prepare fresh solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Evaluate Storage Conditions: Ensure your solutions are stored at the recommended temperature, typically refrigerated (2-8 °C), and in a tightly sealed container.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. How can I determine the source of these peaks?

The appearance of new peaks in your chromatogram suggests the formation of degradation products or the presence of impurities.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for elucidating the structures of the degradation products.

  • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, and light). This will help you to generate and identify potential degradation products, which can then be compared to the unknown peaks in your experimental samples.

  • Blank Analysis: Analyze a blank sample (solvent without this compound) to rule out impurities from your solvents or sample vials.

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

To ensure the long-term stability of your this compound solutions, proper storage is paramount.

Recommended Storage Conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing at -20 °C or below, but be mindful of potential solubility issues upon thawing.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, it is advisable to overlay the solution with an inert gas, such as nitrogen or argon, to displace oxygen.

  • Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and exposure to air.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of phenothiazines is known to be influenced by the pH of the solution.[3] Extreme pH conditions, both acidic and basic, can catalyze the degradation of this compound. While specific data for this compound is limited, studies on other phenothiazines have shown that the degradation rate can be pH-dependent.[4] It is generally advisable to maintain the pH of your solution within a neutral range (pH 6-8) unless your experimental conditions require otherwise. The use of a suitable buffer system can help maintain a stable pH.[3]

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common stability issues.

Issue 1: Rapid Degradation of this compound in Solution

Potential Causes:

  • Photodegradation: Exposure to ambient or UV light.

  • Oxidation: Presence of dissolved oxygen or oxidizing agents in the solvent.

  • Incompatible Solvent: The solvent may be promoting degradation.

  • Extreme pH: The pH of the solution may be too high or too low.

Troubleshooting Workflow:

start Rapid Degradation Observed protect_light Protect from Light (Amber Vial/Foil) start->protect_light degas_solvent Use Degassed Solvents protect_light->degas_solvent check_solvent Evaluate Solvent Compatibility degas_solvent->check_solvent check_ph Measure and Adjust pH check_solvent->check_ph retest Re-test Stability check_ph->retest stable Solution is Stable retest->stable unstable Degradation Persists retest->unstable investigate_further Investigate Further (e.g., metal ion contamination) unstable->investigate_further

Caption: Troubleshooting workflow for rapid degradation of this compound.

Issue 2: Poor Reproducibility of Experimental Results

Potential Causes:

  • Inconsistent Solution Preparation: Variations in solvent quality, weighing, or dissolution time.

  • Variable Storage Conditions: Differences in light exposure or temperature between batches.

  • Progressive Degradation: The compound may be degrading over the course of the experiment.

Solutions:

  • Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for solution preparation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment.

  • Monitor Stability Over Time: If solutions need to be stored, perform a stability study to determine the acceptable storage duration under your specific conditions.

Experimental Protocols

The following protocols provide a framework for conducting stability studies on this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a PDA or UV detector and a suitable C18 column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a 3% solution of hydrogen peroxide at room temperature.[2]

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).[2]

    • Photodegradation: Expose the stock solution to a light source that complies with ICH Q1B guidelines. A dark control should be run in parallel to differentiate between thermal and photolytic degradation.[2]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using LC-MS if available.

Data Presentation

The following table summarizes the expected stability of phenothiazine derivatives under various conditions. Note that specific degradation rates for this compound may vary.

Stress ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4) Moderate to LowHydrolysis, Oxidation
Neutral (pH 6-8) HighMinimal degradation
Basic (pH > 9) Moderate to LowHydrolysis, Oxidation
Oxidative (H₂O₂) LowOxidation of the sulfur atom
Thermal (Elevated Temp.) ModerateOxidation and other reactions
Photolytic (UV/Vis Light) LowPhotochemical oxidation and rearrangement

Visualizations

Potential Degradation Pathway of this compound

parent This compound oxidation Oxidation (e.g., H₂O₂, light, air) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis sulfoxide Phenothiazin-3-one-S-oxide (Major Degradant) oxidation->sulfoxide further_oxidation Further Oxidation sulfoxide->further_oxidation sulfone Phenothiazin-3-one-S,S-dioxide further_oxidation->sulfone photoproducts Various Photoproducts photolysis->photoproducts

Caption: A potential oxidative degradation pathway for the this compound core.

General Workflow for a Stability Study

start Define Study Objectives prepare_samples Prepare Solutions and Controls start->prepare_samples stress_conditions Expose to Stress Conditions (Light, Heat, pH, Oxidant) prepare_samples->stress_conditions sampling Sample at Pre-defined Time Points stress_conditions->sampling analysis Analyze Samples (HPLC, LC-MS) sampling->analysis data_evaluation Evaluate Data and Determine Degradation Kinetics analysis->data_evaluation report Generate Stability Report data_evaluation->report

Caption: General workflow for conducting a stability study of this compound.

Conclusion

The stability of this compound in solution is a critical consideration for any researcher working with this compound. By understanding the factors that contribute to its degradation and by implementing the appropriate handling, storage, and analytical procedures, you can ensure the quality and reliability of your experimental data. This guide provides a solid foundation for addressing stability issues, but it is always recommended to perform your own stability assessments under your specific experimental conditions.

References

Technical Support Center: Purification of Crude 3H-Phenothiazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3H-Phenothiazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important heterocyclic compound. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios to directly address specific issues you may encounter during your experiments.

Question: My crude this compound "oiled out" during recrystallization and did not form crystals. What should I do?

Answer:

"Oiling out" is a common phenomenon in recrystallization where the compound separates from the solution as a liquid instead of a solid. This typically occurs when the melting point of your compound (including impurities) is lower than the boiling point of the chosen solvent, or when the solution is supersaturated. For a compound like this compound, which is a moderately polar, aromatic ketone, this can be particularly challenging.

Here is a systematic approach to troubleshoot this issue:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Once it is a homogeneous solution again, add a small amount of the hot solvent to slightly decrease the concentration. This can prevent the compound from crashing out of solution too quickly upon cooling.

  • Slow Cooling is Crucial: Rapid cooling is a frequent cause of oiling out. To encourage the formation of a stable crystal lattice, allow the solution to cool to room temperature very slowly. You can achieve this by insulating the flask with glass wool or by leaving it on a hot plate that is turned off, allowing it to cool with the plate.

  • Scratching and Seeding: If crystals are slow to form, you can induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.

  • Solvent System Re-evaluation: If the problem persists, the solvent system may be inappropriate. Consider a solvent with a lower boiling point or a mixed solvent system. For phenothiazine derivatives, solvents like ethanol and acetonitrile have been used for recrystallization.[1] A good mixed solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. The compound should be dissolved in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

Question: After running a column, my TLC analysis of the collected fractions shows that my this compound is still impure with streaking. What went wrong?

Answer:

Streaking on a TLC plate after column chromatography is a strong indicator of persistent impurities or issues with the chromatographic conditions. Here are the likely causes and how to address them:

  • Co-eluting Impurities: The most probable cause is that an impurity has a very similar polarity to your target compound and is co-eluting.

    • Solution: You need to optimize your solvent system to achieve better separation. A good rule of thumb is to find a solvent system where the Rf of your target compound is around 0.3 on the TLC plate. Try solvent systems with different polarities or compositions. For phenothiazines, which are basic, adding a small amount of a base like triethylamine or ammonia to the mobile phase can improve peak shape and separation by neutralizing the acidic silica gel. A mobile phase of isopropanol-diisopropyl ether with a small percentage of ammonia has been successfully used for the chromatography of phenothiazines on silica gel.[2]

  • Column Overloading: If you load too much crude material onto the column, the separation efficiency will be significantly reduced, leading to broad bands and poor separation.

    • Solution: As a general guideline, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are still getting poor separation, try using less material.

  • Compound Degradation on Silica: Phenothiazines can be sensitive to the acidic nature of silica gel and may degrade during chromatography.

    • Solution: You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, you can use a different stationary phase, such as alumina or a reversed-phase C18 silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase and then poured into the column, is generally preferred.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as substituted o-aminothiophenols and quinones.[3]

  • By-products: In the synthesis of the parent phenothiazine from diphenylamine and sulfur, tarry by-products can form. Using an excess of diphenylamine can help minimize this.[4]

  • Oxidized Species: Phenothiazines are susceptible to oxidation, which can lead to the formation of sulfoxides.[5]

Q2: Which purification method is generally best for crude this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is often a good first choice if your crude product is relatively pure (>80-90%). A patent for the synthesis of a 2,7-dimethoxy-3H-phenothiazin-3-one derivative describes a successful purification by dissolving the crude material in hot dimethylformamide (DMF), filtering through Celite to remove insoluble impurities, and then allowing the product to crystallize upon cooling.[3] For the parent this compound, simply filtering the reaction mixture and washing the solid with methanol can yield a product of sufficient purity in some cases.[3]

  • Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product. It offers a higher degree of separation.

The following workflow can help you decide on the best purification strategy:

Purification_Workflow start Crude this compound tlc Analyze by TLC start->tlc decision Single major spot with minor impurities? tlc->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No (Multiple spots) pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Q3: What is a good starting solvent system for the flash column chromatography of this compound?

A3: A good starting point for developing a solvent system for flash chromatography is to perform TLC analysis with various solvent mixtures. Aim for a solvent system that gives your product an Rf value of approximately 0.3. Given the aromatic and moderately polar nature of this compound, here are some recommended starting points for solvent systems (non-polar:polar):

Solvent System Components (v/v)PolarityNotes
Hexane:Ethyl AcetateLow to MediumA standard and versatile system. Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Dichloromethane:MethanolMedium to HighEffective for more polar compounds. Start with a small amount of methanol (e.g., 1-2%) as it is a very polar solvent.[6]
Isopropanol:Diisopropyl Ether (+NH3)MediumThis system has been reported for the separation of phenothiazines on silica gel. The ammonia helps to reduce tailing.[2]

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially for polar impurities. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar. For phenothiazine derivatives, mobile phases consisting of acetonitrile-water or ethanol-water mixtures have been used in HPLC analysis, which is a form of reversed-phase chromatography.[7][8] The pH of the mobile phase can be adjusted to optimize the separation of ionizable compounds.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Hexane and Ethyl Acetate)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Optimal Solvent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).

    • The ideal solvent system will give your product an Rf of ~0.3 and show good separation from impurities.

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 0.5 cm) on top of the cotton.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Load the Sample:

    • Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

    • Begin collecting fractions in separate tubes.

    • Gradually increase the polarity of the mobile phase as the column runs to elute your compound.

  • Analyze the Fractions:

    • Spot each fraction (or every few fractions) on a TLC plate.

    • Develop the TLC plate in the solvent system used for the column.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Isolate the Pure Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

References

Technical Support Center: Addressing Photolytic Degradation of Phenothiazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the photolytic degradation of phenothiazine-based compounds. This resource is designed to be a practical tool, offering not just protocols but the scientific reasoning behind them, to empower you to conduct robust and reliable experiments.

Introduction: The Challenge of Photosensitivity in Phenothiazines

Phenothiazine and its derivatives are a cornerstone of modern medicine, particularly in the realm of antipsychotics. However, their inherent photosensitivity presents a significant challenge in their development, formulation, and analysis. Exposure to light, especially in the UV and visible spectra, can initiate a cascade of chemical reactions, leading to a loss of potency, the formation of potentially toxic degradants, and compromised experimental data. This guide provides a comprehensive framework for understanding, mitigating, and analyzing the photolytic degradation of these critical compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with phenothiazine-based compounds.

Q1: My phenothiazine solution turned yellow/brown upon storage. What is happening and what should I do?

A1: A color change in your phenothiazine solution is a classic indicator of degradation, specifically oxidation of the sulfur atom in the central ring to form colored sulfoxide derivatives.[1] This process is often accelerated by exposure to light and air (oxygen).

Troubleshooting Steps:

  • Confirm Degradation: Use a stability-indicating analytical method, such as the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed later in this guide, to confirm the presence of degradation products. A photodiode array (PDA) detector is particularly useful for this, as it can help in the initial characterization of the degradant peaks based on their UV-Vis spectra.

  • Review Handling Procedures: Ensure that both the solid compound and its solutions are handled with minimal exposure to light. Always use amber glassware or wrap containers in aluminum foil.[1][2]

  • Consider Inert Atmosphere: For sensitive experiments or long-term storage of solutions, preparing and storing them under an inert gas atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[1]

  • Check Solvent Purity: Impurities in solvents, such as trace metals, can catalyze oxidation. Always use high-purity, HPLC-grade solvents.

Q2: My phenothiazine compound is precipitating from my aqueous buffer. How can I improve its solubility?

A2: Phenothiazine derivatives are often basic compounds with pH-dependent aqueous solubility.[3] Precipitation can occur if the concentration exceeds the solubility limit at a given pH or if the pH of the solution changes.

Troubleshooting Steps:

  • pH Adjustment: The solubility of basic phenothiazine derivatives generally increases as the pH of the aqueous solution is lowered (i.e., in acidic conditions). Carefully adjust the pH of your buffer to a range where the compound is fully protonated and soluble. However, be mindful that pH can also affect stability, so a balance must be struck.[3][4]

  • Concentration Check: Ensure that the concentration of your compound does not exceed its known solubility limit in the chosen solvent system at your experimental temperature.

  • Co-solvents: Consider the use of a co-solvent, such as a small percentage of an organic solvent like methanol or acetonitrile, to increase the solubility of the compound in your aqueous buffer. Ensure the chosen co-solvent is compatible with your experimental system.

Q3: What are the ideal storage conditions for solid phenothiazine compounds and their solutions?

A3: To minimize degradation, solid phenothiazine compounds should be stored in well-sealed, light-resistant containers in a cool, dark, and dry place.[1] For solutions, especially in aqueous buffers, storage at refrigerated temperatures (2-8°C) and rigorous protection from light are crucial.[1] For extended storage, consider aliquoting solutions into single-use amber vials and storing them under an inert atmosphere at low temperatures.

In-Depth Troubleshooting Guides

This section provides a more detailed, issue-based approach to resolving common problems encountered during the handling and analysis of phenothiazine compounds.

Issue 1: High Variability in Photostability Data

Potential Causes:

  • Inconsistent Light Exposure: Fluctuations in the intensity or spectral output of the light source between experiments.

  • Inconsistent Sample Preparation: Variations in concentration, solvent, or container type.

  • Temperature Fluctuations: Temperature can influence the rate of photochemical reactions.[5]

  • Non-Homogeneous Samples: In solid-state studies, uneven particle size or distribution can lead to inconsistent light penetration.

Recommended Solutions:

  • Standardize Light Source: Use a calibrated photostability chamber that complies with ICH Q1B guidelines, which specify light exposure levels in lux hours for visible light and watts per square meter for UVA light.[6][7]

  • Standardize Sample Preparation: Develop and adhere to a strict SOP for sample preparation, ensuring consistency in all parameters.

  • Control Temperature: Conduct photostability studies in a temperature-controlled environment.

  • Ensure Sample Homogeneity: For solid samples, ensure uniform particle size through milling or sieving. For solutions, ensure complete dissolution and mixing.

Issue 2: No Degradation Observed in Forced Degradation Studies

Potential Causes:

  • Stress Conditions are Too Mild: The applied stress (light intensity, duration, temperature) is insufficient to induce degradation.

  • High Intrinsic Stability: The specific phenothiazine derivative may be exceptionally stable under the tested conditions.

Recommended Solutions:

  • Increase Stress Levels: Gradually increase the intensity or duration of light exposure. Be cautious not to use overly harsh conditions that could lead to unrealistic degradation pathways not seen under normal storage conditions. A target degradation of 5-20% is generally recommended for method validation.[1][8]

  • Modify the Matrix: Conduct forced degradation in solution, as compounds are often more susceptible to degradation in the dissolved state.

Issue 3: Appearance of Unexpected Peaks in HPLC Chromatograms

Potential Causes:

  • Formation of Degradation Products: The primary cause is the photolytic degradation of the phenothiazine compound.

  • Solvent Impurities: Impurities in the mobile phase or diluent can appear as peaks.

  • Leaching from Containers: Components from plastic containers or vial caps can leach into the sample.

Recommended Solutions:

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound and the unexpected peaks. Co-elution of multiple components can indicate degradation.

  • Blank Injections: Run blank injections of your diluent and mobile phase to identify any peaks originating from these sources.

  • Use High-Quality Consumables: Employ high-purity solvents and use glass vials whenever possible to minimize leaching.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific phenothiazine compound and analytical instrumentation.

Protocol 1: Stability-Indicating RP-HPLC Method for Phenothiazine Analysis

This method is designed to separate the parent phenothiazine compound from its potential photodegradation products.

Instrumentation and Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-1 min: 30% B1-10 min: 30-70% B10-12 min: 70% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or a wavelength of maximum absorbance for the specific compound)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the phenothiazine compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 0.1 mg/mL).

  • Standard Preparation: Prepare a standard solution of the phenothiazine reference standard at the same concentration as the sample.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., retention time RSD, peak area RSD, tailing factor, theoretical plates) meet the predefined acceptance criteria.

  • Analysis: Inject the sample solutions and the standard solution.

  • Data Processing: Integrate the peak areas of the parent compound and any degradation products. Calculate the percentage of degradation.

Protocol 2: Forced Photodegradation Study (as per ICH Q1B)

This protocol outlines a forced degradation study to assess the photostability of a phenothiazine compound.

Materials:

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a suitable fluorescent lamp).[6]

  • Calibrated radiometer and lux meter.

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

  • Control samples protected from light (e.g., wrapped in aluminum foil).

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid phenothiazine compound in a suitable container.

    • Solution State: Prepare a solution of the phenothiazine compound in a relevant solvent (e.g., water, buffer, or a mixture of water and an organic solvent) at a known concentration.

  • Exposure:

    • Place the samples and the light-protected control samples in the photostability chamber.

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[7][9]

  • Sampling: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the exposed samples and the control samples using the validated stability-indicating HPLC method (Protocol 1).

  • Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and, if necessary, characterize any significant degradation products.

    • Assess for any changes in physical properties (e.g., color, clarity of solution).

Visualizing Degradation and Workflows

Diagram 1: Generalized Photodegradation Pathway of a Phenothiazine

G Phenothiazine Phenothiazine Derivative ExcitedState Excited State (Singlet/Triplet) Phenothiazine->ExcitedState Light (hν) RadicalCation Phenothiazine Radical Cation ExcitedState->RadicalCation Electron Transfer Sulfoxide Phenothiazine Sulfoxide ExcitedState->Sulfoxide Reaction with O2 OtherProducts Other Degradation Products (e.g., N-dealkylated, hydroxylated) RadicalCation->OtherProducts Further Reactions

Caption: Generalized photodegradation pathways of phenothiazine compounds.

Diagram 2: Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_eval Evaluation PrepSolid Prepare Solid Sample Expose Expose to Light Source PrepSolid->Expose Control Dark Control PrepSolid->Control PrepSolution Prepare Solution Sample PrepSolution->Expose PrepSolution->Control HPLC Stability-Indicating HPLC Expose->HPLC Control->HPLC Characterize Characterize Degradants (LC-MS, etc.) HPLC->Characterize Assess Assess Degradation (%) HPLC->Assess Report Report Findings Characterize->Report Assess->Report

Caption: Workflow for conducting a comprehensive photostability study.

Stabilization Strategies

Minimizing photolytic degradation is crucial for maintaining the integrity of phenothiazine-based compounds. Here are some effective strategies:

StrategyMechanism of ActionExamples/Considerations
Light Protection Physical barrier preventing photons from reaching the compound.Use of amber glass or plastic containers, wrapping containers in aluminum foil, working in a dimly lit environment.[2]
Use of Antioxidants Scavenging of free radicals or reactive oxygen species that propagate degradation.Ascorbic acid, butylated hydroxytoluene (BHT). The choice of antioxidant must be carefully validated as it can sometimes have pro-oxidant effects.
Encapsulation Physically shielding the compound from the environment.Cyclodextrins can form inclusion complexes with phenothiazine molecules, enhancing their photostability.[10]
Formulation in Aprotic Solvents Solvents can influence the degradation pathway and rate.If experimentally feasible, using less polar or aprotic solvents may reduce degradation.[10]
Structural Modification Altering the chemical structure to improve intrinsic stability.Introduction of certain electron-withdrawing or -donating groups can modify the photophysical properties of the phenothiazine core.[10]

Conclusion

The photolytic degradation of phenothiazine-based compounds is a complex but manageable challenge. By understanding the underlying mechanisms, implementing careful handling and storage procedures, and employing robust analytical methods, researchers can ensure the quality and reliability of their data. This guide serves as a foundational resource, and we encourage continuous learning and adaptation of these principles to the specific needs of your research.

References

Technical Support Center: Overcoming Resistance to Phenothiazine-Based Drugs in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers investigating the anticancer properties of phenothiazine-based drugs. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a deeper understanding of the mechanisms governing both the efficacy of and resistance to these repurposed agents. As drug development professionals and scientists, you are aware that unexpected results are a common part of the experimental process. This center is structured to help you navigate those challenges with confidence, providing the rationale behind experimental choices to ensure robust and reliable data.

Section 1: Core Concepts in Phenothiazine Anticancer Activity and Resistance

Phenothiazines, a class of drugs traditionally used as antipsychotics, have shown considerable promise as anticancer agents due to their multifaceted mechanisms of action.[1][2] Their cationic and amphiphilic structure allows them to interact with cellular membranes, leading to a cascade of effects including the disruption of membrane integrity, modulation of critical signaling pathways (like PI3K/Akt/mTOR and MAPK/ERK1/2), and the induction of various forms of cell death, including apoptosis and autophagy.[1][3][4]

However, the efficacy of phenothiazines can be limited by both intrinsic and acquired resistance in cancer cells. Understanding the underlying mechanisms of this resistance is the first step toward overcoming it. The primary challenges researchers face stem from three interconnected cellular processes:

  • Active Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a major mechanism of multidrug resistance (MDR).[5][6][7] These pumps actively expel phenothiazines from the cancer cell, preventing them from reaching their intracellular targets at a therapeutic concentration.[8][9]

  • Lysosomal Sequestration: Due to their weakly basic nature, phenothiazines can become trapped within the acidic environment of lysosomes.[10][11] This sequestration not only reduces the cytosolic concentration of the drug but can also lead to lysosomal dysfunction, a distinct mechanism of cell death characterized by cellular vacuolization.[10][12]

  • Modulation of Autophagy: Autophagy is a cellular recycling process that can be a double-edged sword in cancer.[13] While phenothiazines can induce autophagy, some cancer cells may hijack this process for survival. In other cases, phenothiazines cause "abortive autophagy," where the process is initiated but fails to complete, leading to an accumulation of dysfunctional autophagosomes and cell death.[13][14][15]

The following diagram illustrates the key pathways contributing to phenothiazine resistance.

G PTZ_ext Phenothiazine (PTZ) (Extracellular) ABC ABC Transporter (e.g., P-gp) PTZ_ext->ABC PTZ_int PTZ (Intracellular) PTZ_ext->PTZ_int Cellular Uptake ABC->PTZ_ext Lysosome Lysosome (Acidic pH) PTZ_int->Lysosome Sequestration (Resistance) Autophagosome Autophagosome PTZ_int->Autophagosome Autophagy Modulation Targets Therapeutic Targets (Signaling Pathways, etc.) PTZ_int->Targets Lysosome->Autophagosome Fusion Blocked by PTZ (Abortive Autophagy)

Key mechanisms of cancer cell resistance to phenothiazines.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common experimental issues in a practical question-and-answer format.

Q1: My cancer cells are showing little to no response to the phenothiazine treatment, even at high concentrations. Where should I start troubleshooting?

A1: This is a classic sign of potent resistance. The lack of response is likely due to the drug not reaching or staying at its target. Here is a systematic approach to diagnose the issue:

Potential Cause Recommended Action Rationale
1. High Efflux Pump Activity Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. Compare efflux in your resistant cells to a known sensitive cell line. (See Protocol 1 ).This directly measures the activity of P-gp and other transporters. A rapid loss of fluorescence indicates high efflux activity.[16]
Analyze the expression level of ABC transporters (e.g., ABCB1/P-gp) via Western Blot or qPCR.This confirms if the functional observation from the efflux assay correlates with transporter protein/mRNA levels.[17]
As a control, co-treat cells with the phenothiazine and a known P-gp inhibitor (e.g., verapamil).If the cells become sensitive to the phenothiazine in the presence of the inhibitor, it strongly suggests that efflux is the primary resistance mechanism.[16]
2. Drug Integrity/Stability Prepare fresh drug solutions for each experiment from a validated powder source. Protect solutions from light.Phenothiazines are light-sensitive, and degradation can lead to a loss of activity.
3. Intrinsic Cell Line Resistance Review literature for the specific cancer cell line being used. Some cell types have intrinsically high levels of resistance mechanisms.For example, some small cell lung cancer (SCLC) lines show higher sensitivity than non-small cell lung cancer (NSCLC) lines due to differences in lysosomal buffering capacity.[10]

Q2: After treatment, I observe significant cytoplasmic vacuolization and cell swelling, but standard apoptosis assays (like Annexin V staining) are negative or inconclusive. What form of cell death is this?

A2: This morphological change is a key indicator of lysosome-mediated cell death or abortive autophagy , common effects of phenothiazines.[10][12] The drug's accumulation in lysosomes disrupts their function, leading to swelling (vacuolization).[10] This is a legitimate cytotoxic outcome, distinct from classical apoptosis.

The workflow below outlines how to investigate this phenomenon:

G Observation Observation: Extensive Vacuolization, Low Apoptosis Signal Hypothesis1 Hypothesis 1: Lysosomal Dysfunction Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Abortive Autophagy Observation->Hypothesis2 Action3 Run Annexin V / PI Assay as a parallel control. (See Protocol 3) Observation->Action3 Action1 Stain with LysoTracker and measure lysosomal pH. Hypothesis1->Action1 Action2 Perform Autophagic Flux Assay (Western blot for LC3-II & p62). (See Protocol 2) Hypothesis2->Action2 Result1 Result: Increased LysoTracker signal, lysosomal pH change. Action1->Result1 Result2 Result: LC3-II accumulation with no decrease in p62. Action2->Result2 Result3 Result: Low Annexin V+ cells. Action3->Result3 Conclusion Conclusion: Cell death is primarily driven by lysosomal membrane permeabilization and/or blocked autophagic flux, not classical apoptosis. Result1->Conclusion Result2->Conclusion Result3->Conclusion

Workflow for investigating non-apoptotic cell death.

Q3: How can I test if a phenothiazine can re-sensitize my multidrug-resistant (MDR) cell line to a conventional chemotherapy agent?

A3: This is a key application of phenothiazines—acting as chemosensitizers.[12][18] To rigorously test for synergy, you must compare the effect of each single agent to their combined effect across a range of concentrations.

Experimental Design:

  • Determine IC50 Values: First, determine the half-maximal inhibitory concentration (IC50) for the phenothiazine and the chemotherapy agent individually in your target cell line using a standard cell viability assay (e.g., MTT).

  • Combination Matrix: Design a matrix of drug concentrations. Typically, you would use concentrations below, at, and above the IC50 for each drug. For example, use fractions and multiples of the IC50 (e.g., 0.25x, 0.5x, 1x, 2x IC50).

  • Data Analysis: After performing the viability assay with the drug combinations, you can calculate a Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.

    • CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism (the drugs inhibit each other).

This quantitative approach provides a definitive measure of the interaction between the two compounds.

Section 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for the experiments recommended in the troubleshooting guide.

Protocol 1: Assessing ABC Transporter Activity via Rhodamine 123 Efflux Assay

Principle: Rhodamine 123 is a fluorescent substrate of the P-glycoprotein (P-gp) efflux pump. Cells with high P-gp activity will pump the dye out, resulting in low intracellular fluorescence. Inhibition of P-gp will cause the dye to be retained, increasing fluorescence.

Materials:

  • Resistant and sensitive (control) cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, control)

  • Phenothiazine of interest

  • PBS and complete culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells in log-phase growth. Resuspend at a concentration of 1 x 10⁶ cells/mL in complete medium.

  • Treatment Groups: Prepare the following treatment groups in separate tubes:

    • A) Negative Control (cells only)

    • B) Dye Control (cells + Rhodamine 123)

    • C) P-gp Inhibitor Control (cells + Verapamil + Rhodamine 123)

    • D) Experimental (cells + Phenothiazine + Rhodamine 123)

  • Inhibitor Pre-incubation: Add Verapamil (typically 50 µM) or your phenothiazine to the respective tubes (C and D). Incubate for 30 minutes at 37°C. This allows the inhibitors to interact with the pumps.

  • Dye Loading: Add Rhodamine 123 (typically 1 µM final concentration) to tubes B, C, and D. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Resuspend: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS to stop efflux. Resuspend the final cell pellet in cold PBS for analysis.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FITC channel).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different groups. A significant increase in MFI in the phenothiazine-treated group (D) compared to the dye control (B), similar to the Verapamil group (C), indicates that your phenothiazine is inhibiting P-gp-mediated efflux.

Protocol 2: Monitoring Autophagic Flux by Western Blot

Principle: Autophagic flux is the complete process of autophagy. We measure it by monitoring two key proteins: LC3 and p62/SQSTM1. During autophagy, cytosolic LC3-I is converted to lipidated LC3-II, which localizes to autophagosome membranes. p62 is a protein that is degraded within autolysosomes. A block in autophagy leads to the accumulation of both LC3-II and p62.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies and ECL substrate

Procedure:

  • Cell Treatment: Treat cells with your phenothiazine for the desired time points (e.g., 6, 12, 24 hours). Include a positive control for autophagy induction (e.g., starvation) or inhibition (e.g., Bafilomycin A1).

  • Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies for 1 hour at room temperature.

    • Wash and detect with ECL substrate.

  • Data Analysis:

    • LC3: Look for the appearance and accumulation of the lower band (LC3-II, ~14-16 kDa) relative to the upper band (LC3-I, ~18 kDa).

    • p62: Measure the level of p62 protein.

    • Interpretation: An increase in the LC3-II/LC3-I ratio AND an accumulation of p62 suggests a blockage of autophagic flux (abortive autophagy), a common mechanism for phenothiazine cytotoxicity.[14]

Protocol 3: Quantifying Apoptosis and Necrosis via Annexin V/PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer (provided in kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the phenothiazine for a specified time (e.g., 24 or 48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Harvesting: Collect both adherent and floating cells to ensure all dying cells are included. Wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in four populations:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage, etc.). This provides a clear quantitative measure of the mode of cell death induced by your compound.[19]

Section 4: Reference Data

The following table provides context for experimental design by summarizing the reported cytotoxic effects of common phenothiazines across various cancer cell lines. Note that IC50 values can vary significantly based on the assay conditions and cell line.

Phenothiazine DerivativeCell LineAssayIC50 / Effective ConcentrationReference
ChlorpromazineV79 (Chinese Hamster Lung)Apoptosis Induction10 µg/ml[19]
TrifluoperazineV79 (Chinese Hamster Lung)Apoptosis Induction10 µg/ml[19]
ThioridazineGlioblastoma Multiforme (GBM)Cell Viability~10-20 µM[14]
FluphenazineTriple-Negative Breast CancerCell Viability~5-15 µM[1]
CWHM-974 (Analog)A375 (Melanoma)Cell Viability (72h)~1-2 µM[20]

References

Technical Support Center: Characterization of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of phenothiazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the experimental analysis of this important class of compounds. Phenothiazines, with their unique tricyclic structure, present a range of analytical hurdles from chromatographic separation to stability and spectroscopic interpretation.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your results.

Section 1: Troubleshooting Guide - Navigating Experimental Hurdles

This section addresses specific problems you may encounter in the laboratory, offering step-by-step solutions and the scientific rationale behind them.

High-Performance Liquid Chromatography (HPLC) Issues

Question: I'm observing significant peak tailing for my phenothiazine derivative during reversed-phase HPLC analysis. What's causing this and how can I fix it?

Answer:

Peak tailing with basic compounds like phenothiazines is a frequent issue in reversed-phase HPLC.[4] The primary cause is secondary interactions between the protonated basic analyte and ionized residual silanol groups on the silica-based stationary phase.[4] These interactions lead to an asymmetrical peak shape.

Here is a systematic approach to troubleshoot and resolve peak tailing:

Step-by-Step Protocol to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the pH of your mobile phase.

    • Rationale: By lowering the mobile phase pH (typically to between 2 and 4), you suppress the ionization of the silanol groups, thereby minimizing the undesirable secondary interactions.[4]

    • Action: Incorporate a buffer such as phosphate or acetate into your mobile phase to maintain a consistent, low pH.

  • Use of an End-Capped Column:

    • Rationale: End-capped columns have been chemically treated to reduce the number of accessible free silanol groups on the silica surface.

    • Action: If you are not already using one, switch to a high-quality, end-capped C18 or C8 column.

  • Increase Ionic Strength of the Mobile Phase:

    • Rationale: Adding a neutral salt (e.g., potassium chloride) to the mobile phase can help to shield the charged silanol groups, further reducing secondary interactions.[5]

    • Action: Introduce a low concentration of a salt like KCl into your mobile phase.

  • Employ a Competing Base:

    • Rationale: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase. This base will preferentially interact with the active silanol sites, leaving fewer available to interact with your phenothiazine analyte.

    • Action: Add a low concentration (e.g., 0.1-0.5%) of a competing base to your mobile phase. Be mindful that this can affect column longevity.

  • Optimize Temperature:

    • Rationale: Increasing the column temperature can improve peak symmetry by reducing the viscosity of the mobile phase and increasing the kinetics of mass transfer.

    • Action: Use a column oven to maintain a stable and elevated temperature (e.g., 35-45°C).[4]

Question: I am struggling to achieve baseline separation between two closely related phenothiazine derivatives. What strategies can I employ to improve resolution?

Answer:

Improving the resolution between structurally similar phenothiazine derivatives often requires a multi-faceted approach to optimizing your chromatographic conditions.

Strategies for Enhancing Resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve separation.

    • pH: Fine-tune the pH of your mobile phase. Small changes in pH can alter the ionization state of your analytes and their interaction with the stationary phase, potentially leading to better separation.[4]

  • Implement Gradient Elution:

    • Rationale: A gradient elution, where the mobile phase composition is changed over the course of the run, is highly effective for separating complex mixtures.[4] It allows for the elution of a wide range of compounds with good peak shape.

    • Action: Develop a gradient method that starts with a lower concentration of the organic solvent and gradually increases it.

  • Select an Alternative Stationary Phase:

    • Rationale: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable. Different stationary phases offer different selectivities.

    • Action: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interaction mechanisms.

  • Reduce Column Particle Size:

    • Rationale: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can significantly improve resolution.

    • Action: If your system is capable, switch to a column with a smaller particle size. Be aware that this will increase backpressure.

Stability and Degradation Problems

Question: My phenothiazine stock solution has turned a yellowish/pinkish color. Is it still usable?

Answer:

A color change in your phenothiazine solution is a strong indicator of degradation, most commonly through oxidation.[6] The sulfur atom in the central phenothiazine ring is susceptible to oxidation, leading to the formation of colored sulfoxide and other degradation products.[6][7][8] This process is often accelerated by exposure to light and oxygen.[6]

Workflow for Addressing Suspected Degradation:

Caption: Decision workflow for handling discolored phenothiazine solutions.

Recommended Actions:

  • Analytical Confirmation: Use a stability-indicating method, such as RP-HPLC with a photodiode array (PDA) detector, to confirm the presence of degradation products.[6]

  • Fresh Preparation: For quantitative work, it is imperative to discard the colored solution and prepare a fresh one. Slight yellowish discoloration may not affect potency for some preparations, but marked discoloration indicates significant degradation.[9]

  • Proper Storage: Always store phenothiazine derivatives in tight, light-resistant containers, such as amber glass vials.[6][9] For solutions, especially in aqueous buffers, storage at 2-8°C is recommended.[6] For long-term stability, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) and frozen.[6]

Spectroscopic Characterization Challenges

Question: The UV-Vis spectrum of my synthesized phenothiazine derivative is different from the literature values. What could be the reason?

Answer:

Discrepancies in UV-Vis spectra can arise from several factors related to both the compound and the experimental conditions.

Potential Causes for Spectral Differences:

Potential CauseExplanationRecommended Action
Solvent Effects (Solvatochromism) The polarity of the solvent can influence the electronic transitions, causing a shift in the absorption maxima (λmax).Ensure you are using the same solvent as reported in the literature. If not, consider this as a potential source of the difference.
pH of the Solution The protonation state of the phenothiazine nitrogen and any side-chain amines can significantly alter the electronic structure and thus the UV-Vis spectrum.Buffer your solution to a specific pH and compare it with the conditions reported in the reference.
Presence of Impurities or Degradation Products Oxidation products, such as sulfoxides, have different absorption characteristics compared to the parent compound.[10]Purify your sample and re-run the spectrum. Use HPLC-PDA to check for impurities.
Concentration Effects At high concentrations, aggregation can occur, which may alter the observed spectrum.Ensure you are working within the linear range of the Beer-Lambert law.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of phenothiazine degradation?

A1: The primary degradation pathway for phenothiazines is oxidation.[7][11] This can occur through several mechanisms:

  • Photo-oxidation: Exposure to light, particularly UV light, can generate reactive oxygen species that oxidize the sulfur atom in the phenothiazine ring to form a sulfoxide.[5]

  • Chemical Oxidation: The presence of oxidizing agents can lead to the formation of a cation radical, which can then be further oxidized or dimerize.[7][8] The ultimate stable product is often the sulfoxide.[12]

  • Metabolic Oxidation: In biological systems, enzymatic processes can lead to N- and S-oxidation.[5][13][14][15]

Q2: How does the side chain on the phenothiazine nucleus affect its characterization?

A2: The substituent at the N-10 position significantly influences the physicochemical properties of the molecule:

  • Basicity and pKa: The nature of the amine in the side chain (aliphatic, piperidine, or piperazine) determines the basicity and the pKa of the derivative.[16] This, in turn, affects its solubility, chromatographic retention, and interaction with biological targets.

  • Electrochemical Behavior: The side chain can also be electrochemically active. For instance, piperazine-containing derivatives can undergo additional oxidation steps.[12][17]

  • Spectroscopic Properties: While the core phenothiazine structure dominates the UV-Vis spectrum, the side chain can cause subtle shifts in absorption maxima.[10]

Q3: What are the key considerations for analyzing phenothiazine derivatives in biological matrices like plasma or urine?

A3: Analysis in biological fluids requires robust sample preparation to remove interferences.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.[4]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up and concentrating the analyte of interest from a complex matrix.[4]

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate phenothiazines from aqueous biological fluids.[18]

  • Direct Injection: Some specialized HPLC columns, such as Hisep columns, allow for the direct injection of filtered plasma, simplifying the workflow.[19]

Q4: Are there alternatives to HPLC for the analysis of phenothiazine derivatives?

A4: Yes, several other analytical techniques are used:

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the separation and identification of phenothiazine compounds.[20]

  • Gas Chromatography (GC): GC can be used, but derivatization may be necessary for some phenothiazines to improve their volatility and thermal stability.[21][22]

  • Spectrophotometry and Spectrofluorometry: These methods are often used for quantitative analysis, sometimes after a chemical reaction to form a colored or fluorescent product.[21][23][24][25]

  • Electroanalytical Methods: Techniques like voltammetry can be highly sensitive for the determination of phenothiazines due to their ease of oxidation.[8][12][26][27][28]

Workflow for Method Selection:

G cluster_0 Analytical Goal cluster_1 Recommended Techniques Quant Quantitative Analysis HPLC HPLC-UV/PDA (High Specificity) Quant->HPLC Complex Matrix LCMS LC-MS (High Sensitivity & Specificity) Quant->LCMS Trace Levels UVVis UV-Vis Spectrophotometry (Simple, for pure samples) Quant->UVVis Simple Matrix Qual Qualitative / Purity Check Qual->HPLC TLC TLC (Rapid Screening) Qual->TLC

Caption: A guide to selecting the appropriate analytical technique for phenothiazine characterization.

References

Technical Support Center: Forced Degradation Studies for 7-methoxy-3H-phenothiazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 7-methoxy-3H-phenothiazin-3-one. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related phenothiazine analogues and established regulatory guidelines to provide a robust framework for your experiments.[1]

Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the ICH.[2][3][4] Its purpose is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[3][5] The phenothiazine core structure is known for its susceptibility to oxidative and photolytic degradation, which should be key areas of focus in your studies.[6][7][8][9][10]

General Troubleshooting & FAQs

This section addresses common issues that can arise during forced degradation studies of phenothiazine derivatives.

Q1: My solution of 7-methoxy-3H-phenothiazin-3-one turned pink/red upon standing. What is the cause and what should I do?

A1: A color change is a common visual indicator of degradation, specifically oxidation.[6] The sulfur atom in the central phenothiazine ring is highly susceptible to oxidation, which proceeds through a colored radical cation intermediate to ultimately form products like sulfoxides.[7][11][12][13] This process is often accelerated by light and trace metal ions.[6]

  • Expert Troubleshooting Steps:

    • Confirm Degradation: Use a validated stability-indicating analytical method, such as Reverse-Phase HPLC with a Photodiode Array (PDA) detector, to confirm the appearance of new peaks corresponding to the color change.[6]

    • Review Handling Procedures: Always handle the compound and its solutions with minimal exposure to light and atmospheric oxygen. Use amber glassware or foil-wrapped containers and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Check Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents, as trace metal impurities can catalyze oxidation.

    • Evaluate Storage: Store stock solutions protected from light and at reduced temperatures to minimize degradation prior to initiating the stress study.

Q2: I am observing poor mass balance after my stress experiments. How can I troubleshoot this?

A2: Poor mass balance is a frequent challenge and indicates that not all components (parent drug plus degradants) are being accounted for by the analytical method.

  • Expert Troubleshooting Steps:

    • Check for Precipitation: Phenothiazine derivatives often have low aqueous solubility.[1][6] Your compound or its degradants may be precipitating out of solution. Visually inspect your samples and consider performing a solubility study in your chosen analytical diluent.

    • Evaluate Chromatographic Conditions: Some degradation products may be highly polar and elute in the solvent front, or they may be non-polar and irreversibly retained on the column. Adjust the gradient, mobile phase composition, or column chemistry.

    • Consider Non-Chromophoric Degradants: Some degradation pathways may lead to products that lack a UV chromophore, rendering them invisible to a PDA detector. If mass balance issues persist, consider using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

    • Assess Peak Purity: Ensure the parent peak is spectrally pure using your PDA detector. Co-elution of a degradant can artificially inflate the parent peak area while underrepresenting the total degradant amount.[6]

Q3: What is the appropriate target level of degradation for these studies?

A3: The objective of forced degradation is not to destroy the molecule completely but to generate a sufficient amount of primary degradants for analytical purposes. A target degradation of 5-20% is widely accepted as ideal.[6][14] This level is typically sufficient to detect and characterize impurities without generating an overly complex profile of secondary and tertiary degradants that may not be relevant to real-world stability.[6]

Experimental Workflow & Recommended Stress Conditions

A typical forced degradation study involves exposing the drug substance to various stress conditions in parallel. The following diagram outlines a standard workflow.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid ther Thermal (e.g., 60°C, Solid & Solution) prep->ther phot Photolytic (ICH Q1B Light Source) prep->phot quench Quench Reaction & Dilute Sample acid->quench base->quench oxid->quench ther->quench phot->quench hplc Analyze via Stability- Indicating HPLC-PDA quench->hplc eval Evaluate Data (Mass Balance, Peak Purity) hplc->eval char Characterize Degradants (LC-MS/MS) eval->char Degradation_Pathway Parent 7-methoxy-3H-phenothiazin-3-one (Sulfide) Sulfoxide Sulfoxide Derivative (S=O) Parent->Sulfoxide Oxidation [H₂O₂] Photo Complex Photodegradants (e.g., Oxidized Species, Dimers) Parent->Photo Photolysis [hv] Sulfone Sulfone Derivative (O=S=O) Sulfoxide->Sulfone Further Oxidation

References

Validation & Comparative

The Ascendance of 3H-Phenothiazin-3-one: A Comparative Guide to a New Generation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular imaging and analyte detection, the demand for fluorescent probes with superior photophysical properties and high specificity is insatiable. For decades, researchers have relied on a toolkit of classic fluorophores. However, the emergence of novel scaffolds is pushing the boundaries of what is achievable in fluorescence-based assays. This guide provides an in-depth comparison of 3H-Phenothiazin-3-one, a promising heterocyclic fluorescent probe, with established alternatives such as BODIPY, Fluorescein Isothiocyanate (FITC), Rhodamine B, and Nile Red. We will delve into the core principles of these probes, present comparative experimental data, and provide detailed protocols for their application, empowering researchers to make informed decisions for their specific experimental needs.

The Phenothiazine Scaffold: A Paradigm of Photophysical Excellence

This compound and its derivatives are built upon the phenothiazine scaffold, a unique heterocyclic system renowned for its strong electron-donating characteristics and a non-planar "butterfly" structure. This inherent architecture is pivotal in mitigating aggregation-caused quenching, a common limitation of many planar fluorescent dyes.[1] Phenothiazine-based probes are gaining significant traction due to their remarkable photostability, large Stokes shifts, and tunable fluorescence properties, making them highly adaptable for a multitude of applications, including the detection of biologically significant analytes like thiols and fluoride.[1][2]

The fluorescence mechanism of many phenothiazine probes operates on a "turn-on" basis. In their native state, they are often minimally fluorescent. However, upon specific interaction with an analyte, a chemical reaction, such as a nucleophilic addition, triggers a conformational change or cleavage event that releases a highly fluorescent species.[1] This results in a high signal-to-noise ratio, enabling the detection of analytes at nanomolar concentrations.[1]

Comparative Analysis of Key Performance Metrics

The selection of a fluorescent probe is dictated by a range of performance metrics. Here, we compare this compound with other widely used fluorescent probes across several critical parameters.

Probe Excitation (nm) Emission (nm) Quantum Yield (Φ) Stokes Shift (nm) Photostability Key Applications Limitations
This compound & Derivatives Variable (structure-dependent)Variable (often in the red to near-infrared range)Moderate to HighLarge (up to 191 nm) [3]High [3]Thiol detection, fluoride sensing, wash-free cellular imaging[1][2][3]Relatively new, fewer commercially available derivatives compared to established probes.
BODIPY ~500~510-530 (tunable from 500-800 nm)[]Very High (often near 0.9-1.0) []Small to ModerateHigh [][5]Sensing metal ions, biomolecule imaging, viscosity sensing[5][6]Can be sensitive to the polarity of the microenvironment.[7]
FITC ~495~519High~24Low (prone to photobleaching) [8]Antibody and protein labeling, flow cytometry, immunofluorescence[9][10]pH sensitive, not cell-permeable.[9]
Rhodamine B ~553~627 (in methanol)[11]High (e.g., 0.65 in basic ethanol)[12][13]~74ModerateTracer dye, fluorescence microscopy, flow cytometry[12][13]Can form a non-fluorescent spirolactone in basic conditions.[13]
Nile Red 552 (in methanol)636 (in methanol)[14]Environment-dependent~84ModerateStaining of intracellular lipid droplets, viscosity sensing[14][15][16]Fluorescence is quenched in aqueous environments.[15][17]

Key Insights from the Comparison:

  • Stokes Shift: this compound derivatives exhibit exceptionally large Stokes shifts, a significant advantage in minimizing self-quenching and improving the signal-to-noise ratio in imaging experiments.[3]

  • Photostability: The phenothiazine scaffold imparts excellent photostability, making these probes ideal for long-term imaging and time-lapse studies where traditional dyes like FITC would rapidly photobleach.[3][8]

  • Versatility: While probes like FITC are primarily used for labeling, and Nile Red for lipid staining, the this compound core can be readily modified to create probes for a diverse range of specific analytes and cellular compartments.[1][2][3]

  • Quantum Yield: BODIPY dyes are unparalleled in their fluorescence quantum yields, offering exceptional brightness.[] However, the "turn-on" mechanism of many phenothiazine probes can provide a comparable or even superior signal-to-background ratio in specific applications.[1]

Experimental Workflows and Methodologies

To provide a practical context, we outline detailed protocols for the application of these probes in key experimental settings.

General Workflow for Fluorescent Probe Application

The following diagram illustrates a generalized workflow for utilizing fluorescent probes in cellular imaging.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Seeding probe_prep Probe Stock Solution Preparation incubation Probe Incubation with Cells probe_prep->incubation washing Washing (if required) incubation->washing imaging Fluorescence Microscopy washing->imaging data_acq Image Acquisition imaging->data_acq quant Image Analysis & Quantification data_acq->quant

Caption: Generalized workflow for cellular imaging with fluorescent probes.

Protocol: Detection of Intracellular Thiols using a 7-methoxy-3H-phenothiazin-3-one Probe

This protocol is based on the "turn-on" fluorescence mechanism of phenothiazine-based thiol probes.[1]

Materials:

  • 7-methoxy-3H-phenothiazin-3-one probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured cells (e.g., HeLa)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the 7-methoxy-3H-phenothiazin-3-one probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Seed cells on a glass-bottom dish or coverslips and culture to the desired confluency.

  • Probe Loading: Dilute the probe stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium or PBS.

  • Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended): For probes that are not explicitly "wash-free," gently wash the cells two to three times with pre-warmed PBS to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope. Excite the probe at its excitation maximum and capture the emission fluorescence. The increase in fluorescence intensity corresponds to the presence of intracellular thiols.

Causality of Experimental Choices:

  • DMSO as Solvent: DMSO is used to dissolve the hydrophobic probe and facilitate its transport across the cell membrane.

  • Incubation Time and Concentration: These parameters should be optimized for each cell line and experimental condition to achieve sufficient signal without inducing cytotoxicity.

  • Washing Step: This is crucial for reducing non-specific background fluorescence, thereby improving the signal-to-noise ratio. For phenothiazine probes designed to be "wash-free," this step can be omitted.[3]

Protocol: Staining of Intracellular Lipid Droplets with Nile Red

This protocol leverages the solvatochromic properties of Nile Red, which fluoresces strongly in hydrophobic environments like lipid droplets.[16][17]

Materials:

  • Nile Red

  • DMSO

  • PBS, pH 7.4

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • Fluorescence microscope with filter sets for both yellow-gold and red fluorescence

Procedure:

  • Nile Red Stock Solution: Prepare a 0.5 mg/mL stock solution of Nile Red in DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips. To induce lipid droplet formation in some cell types, treatment with oleic acid may be necessary.

  • Staining Solution: Dilute the Nile Red stock solution to a final concentration of 0.1-1.0 µg/mL in PBS.

  • Staining: Remove the culture medium and add the Nile Red staining solution to the cells. Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with PBS.

  • Imaging: Immediately image the cells. For selective visualization of neutral lipid droplets, use an excitation filter around 450-500 nm and an emission filter above 528 nm (yellow-gold fluorescence).[16] For general lipid staining, excitation at 515-560 nm and emission above 590 nm (red fluorescence) can be used.[16]

Causality of Experimental Choices:

  • Aqueous Staining Solution: Nile Red is applied in an aqueous solution where its fluorescence is quenched, ensuring that a signal is only generated when it partitions into the hydrophobic lipid droplets.[15]

  • Dual-Wavelength Imaging: The solvatochromic shift of Nile Red allows for differential imaging of various lipid environments within the cell. The yellow-gold emission is more specific for neutral lipid droplets.[16]

Signaling Pathways and Detection Mechanisms

The following diagrams illustrate the fundamental principles behind the fluorescence mechanisms of the discussed probes.

G cluster_pheno This compound 'Turn-On' Mechanism probe_off Probe (Low Fluorescence) reaction Nucleophilic Addition probe_off->reaction analyte Analyte (e.g., Thiol) analyte->reaction probe_on Product (High Fluorescence) reaction->probe_on

Caption: "Turn-on" fluorescence mechanism of a this compound based probe.

G cluster_nile Nile Red Solvatochromism nile_aq Nile Red in Aqueous Environment (Quenched) nile_lipid Nile Red in Lipid (Fluorescent) nile_aq->nile_lipid Partitioning lipid Lipid Droplet (Hydrophobic)

Caption: Solvatochromic fluorescence of Nile Red in a hydrophobic environment.

Conclusion and Future Perspectives

This compound and its derivatives represent a significant advancement in the field of fluorescent probes. Their superior photostability, large Stokes shifts, and the versatility of the phenothiazine scaffold for designing "turn-on" probes for specific analytes offer clear advantages over many traditional fluorophores. While established probes like BODIPY, FITC, Rhodamine B, and Nile Red will continue to be valuable tools for specific applications, the unique properties of phenothiazine-based probes are poised to enable new frontiers in live-cell imaging, diagnostics, and drug development. As research into this promising class of compounds continues, we can anticipate the development of an even broader palette of phenothiazine-based probes with tailored functionalities for addressing complex biological questions.

References

A Comparative Guide to the Structure-Activity Relationship of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenothiazine derivatives, a class of compounds with a broad spectrum of pharmacological applications.[1] We will dissect the core chemical architecture of phenothiazines and explore how specific structural modifications dictate their efficacy as antipsychotics, antihistamines, and emerging anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to support further investigation.

The Phenothiazine Nucleus: A Versatile Scaffold

Phenothiazine is a heterocyclic organic compound consisting of a tricyclic ring system where two benzene rings are fused to a central thiazine (S, N) ring.[2][3] This core structure, first synthesized in 1883, serves as a foundational scaffold for a multitude of bioactive derivatives.[3][4] The pharmacological versatility of these compounds is determined by the nature and position of substituents on this tricyclic system, primarily at the C-2 position of the ring and the N-10 position of the side chain.[5][6]

The numbering of the phenothiazine ring is crucial for understanding its SAR. The sulfur atom is assigned position 5, and the nitrogen atom is at position 10.[2][7]

Caption: Core structure and numbering of the phenothiazine nucleus.

SAR of Antipsychotic Phenothiazines: Targeting Dopamine Receptors

The primary mechanism of antipsychotic action for phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[8][9][10] The SAR for this activity is well-defined and hinges on three critical structural features.

SAR_Antipsychotic Phenothiazine Phenothiazine Core Mod_C2 C-2 Substitution (R¹) Mod_N10 N-10 Side Chain (R²) Mod_Amine Terminal Amine EWG Electron-Withdrawing Group (-Cl, -CF₃) Mod_C2->EWG EDG Electron-Donating Group (-OH, -CH₃) Mod_C2->EDG ThreeCarbon 3-Carbon Propyl Chain Mod_N10->ThreeCarbon TwoCarbon 2-Carbon Ethyl Chain Mod_N10->TwoCarbon Tertiary Tertiary Amine (-N(CH₃)₂ or Piperazine) Mod_Amine->Tertiary PrimarySecondary Primary or Secondary Amine Mod_Amine->PrimarySecondary IncreasePotency Increases Antipsychotic Potency EWG->IncreasePotency DecreasePotency Decreases Antipsychotic Potency EDG->DecreasePotency OptimalNeuroleptic Optimal Neuroleptic Activity ThreeCarbon->OptimalNeuroleptic IncreaseAntihistamine Increases Antihistaminic Activity TwoCarbon->IncreaseAntihistamine MaxActivity Maximum Activity Tertiary->MaxActivity ReducedActivity Reduced/Abolished Activity PrimarySecondary->ReducedActivity

Caption: Key structure-activity relationships for phenothiazine antipsychotic activity.

Substitution at the C-2 Position

The substituent at the C-2 position of the phenothiazine ring is a major determinant of antipsychotic potency.[11]

  • Electron-Withdrawing Groups (EWGs): The presence of a small, electronegative group, such as chlorine (-Cl) or trifluoromethyl (-CF₃), at the C-2 position is essential for potent antipsychotic activity.[2][12][13] The potency of the derivative increases with the electronegativity of the substituent.[2] For example, trifluoperazine (-CF₃) is more potent than prochlorperazine (-Cl).[2][7] These EWGs are thought to enhance the drug's interaction with the dopamine receptor.[14]

  • Substitution Position: The optimal position for this substitution is C-2. Potency generally follows the order 2 > 3 > 4 > 1.[11][15] Substitution at positions 1 or 4 can significantly reduce or abolish antipsychotic activity.[16]

The N-10 Side Chain

The side chain attached to the nitrogen at position 10 dictates both the potency and the pharmacological profile of the derivative.

  • Chain Length: A three-carbon (propyl) chain separating the ring nitrogen (N-10) and the terminal amino nitrogen is critical for maximum neuroleptic (antipsychotic) activity.[11][12][13] This specific length allows the molecule to adopt a conformation that mimics dopamine, enabling competitive antagonism at the D2 receptor.[12][14]

  • Chain Branching: Shortening the chain to two carbons significantly reduces antipsychotic effects but enhances antihistaminic and anticholinergic activities.[12] For instance, promethazine, an effective antihistamine, possesses a two-carbon chain with branching.[12][16]

  • Side Chain Type: The side chain can be aliphatic, piperidine, or piperazine.[3][17] Piperazine-containing derivatives (e.g., fluphenazine, trifluoperazine) are generally the most potent D2 antagonists.[2][5] Aliphatic derivatives (e.g., chlorpromazine) are typically lower-potency agents, while piperidine derivatives show intermediate potency.[9]

The Terminal Amino Group

The nature of the amino group at the end of the side chain is crucial for activity.

  • Tertiary Amines: For maximum antipsychotic activity, the terminal amino group must be tertiary.[12][13][15] This can be a simple dimethylamino group or part of a piperazine/piperidine ring.

  • Alkyl Group Size: N-dealkylation or increasing the size of the N-alkyl substituents larger than a methyl group reduces antipsychotic activity.[13][15] Primary and secondary amines are significantly less potent.[11]

Comparative Performance Data

The following table summarizes the impact of key structural features on receptor binding affinity, a proxy for pharmacological activity. Lower Ki values indicate higher binding affinity.

DerivativeC-2 SubstituentN-10 Side Chain TypeDopamine D2 Ki (nM)Histamine H1 Ki (nM)Muscarinic M1 Ki (nM)
Chlorpromazine -ClAliphatic1.0 - 12.81.1 - 4.010 - 29
Promethazine -HAliphatic (2-carbon, branched)1900.7 - 2.2220
Fluphenazine -CF₃Piperazine0.38 - 1.4201600
Perphenazine -ClPiperazine0.6 - 1.210 - 1580 - 100

Data synthesized from multiple sources, including[18][19]. Absolute values may vary between studies.

Causality Insights: The superior potency of piperazine derivatives like fluphenazine at the D2 receptor is attributed to favorable van der Waals interactions between the piperazine ring and the C-2 substituent, which stabilizes the dopamine-mimicking conformation.[14] Conversely, the shorter, branched side chain of promethazine favors a conformation suitable for H1 receptor binding, explaining its potent antihistaminic but weak antipsychotic effects.[12]

SAR of Phenothiazines in Other Therapeutic Areas

While renowned for their antipsychotic effects, modifications to the phenothiazine scaffold have yielded compounds with significant activity in other areas.

  • Antihistaminic Activity: As noted, shortening the N-10 side chain to two carbons and introducing branching enhances H1 receptor antagonism.[12][16] This is exemplified by promethazine. The phenothiazine tricyclic ring itself contributes to H1 receptor inhibition.[20]

  • Anticancer Activity: Phenothiazines are being investigated as potential anticancer agents.[21][22] Their mechanism is multifactorial, involving calmodulin inhibition, reversal of multidrug resistance (MDR), and induction of apoptosis.[5][21] SAR studies in this area indicate that lipophilicity and the specific substituents on the tricyclic ring are critical.[5] For example, trifluoromethyl-substituted phenothiazines have shown potent activity against HEp-2 tumor cells.[23] Modifications incorporating 1,2,3-triazole rings have also yielded compounds with extremely high potency against various cancer cell lines.[24]

  • Ferroptosis Inhibition: Recent research has identified promethazine derivatives as a new class of ferroptosis inhibitors, with potential applications in treating conditions like ischemic stroke.[25] SAR studies led to the discovery of a highly potent derivative with an EC₅₀ value of 0.0005 µM in an in vitro model.[25]

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

To quantitatively assess the affinity of novel phenothiazine derivatives for their primary antipsychotic target, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to determine the inhibitory constant (Ki) of a test compound.

Objective: To determine the binding affinity (Ki) of an unlabeled test phenothiazine derivative for the human dopamine D2 receptor by measuring its ability to compete with a known high-affinity radioligand.

Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_mem 1. Membrane Preparation (e.g., from CHO cells expressing hD2R) prep_ligand 2. Reagent Preparation (Radioligand, Buffers, Test Compounds) incubate 3. Incubation (Membranes + [³H]Spiperone + Test Compound) prep_ligand->incubate filter 4. Rapid Filtration (Separates bound from free radioligand) incubate->filter count 5. Scintillation Counting (Quantifies bound radioactivity) filter->count calc 6. Data Analysis (Calculate IC₅₀ and Ki) count->calc

Caption: Workflow for a competitive dopamine D2 receptor binding assay.

Step-by-Step Methodology

Materials:

  • Membrane Source: Crude membrane preparations from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone, a high-affinity D2 antagonist.[19][26]

  • Test Compounds: Phenothiazine derivatives of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive D2 antagonist like haloperidol or unlabeled spiperone.[27]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail & Counter.

Procedure:

  • Membrane Preparation:

    • Rationale: To isolate the fraction of the cell homogenate containing the membrane-bound D2 receptors.

    • Harvest cells expressing the D2 receptor and homogenize them in an ice-cold buffer.[26]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the membrane fraction.[28]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Rationale: To set up reaction tubes that measure total binding, non-specific binding, and competitive binding across a range of test compound concentrations.

    • Prepare serial dilutions of the test phenothiazine compound in assay buffer.

    • In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Membranes + Assay Buffer + [³H]Spiperone.

      • Non-specific Binding (NSB): Membranes + Haloperidol (10 µM) + [³H]Spiperone.

      • Competitive Binding: Membranes + Test Compound (at each dilution) + [³H]Spiperone.

    • The final concentration of [³H]Spiperone should be close to its equilibrium dissociation constant (Kd), typically 0.1-0.5 nM.[26]

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg of protein per well) to the wells.

    • Incubate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rationale: To rapidly separate the receptor-bound radioligand from the free radioligand in the solution.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[26]

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Rationale: To determine the concentration of the test compound that inhibits 50% of specific binding (IC₅₀) and then calculate its binding affinity (Ki).

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

    • Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Conclusion

The phenothiazine scaffold is a remarkable example of how subtle chemical modifications can profoundly alter pharmacological activity. The structure-activity relationships for antipsychotic derivatives are particularly well-understood, with potency being governed by electronic effects at C-2, the precise length of the N-10 side chain, and the nature of the terminal amine. These principles are a direct reflection of the conformational requirements for effective dopamine D2 receptor antagonism. As research continues, the versatility of the phenothiazine nucleus is being further exploited to develop novel therapeutics for a range of diseases, including cancer and neurological disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate new derivatives and contribute to the ongoing evolution of this important class of molecules.

References

A Comparative Guide to the Neuroleptic Action of Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the neuroleptic action of various phenothiazine compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, receptor binding profiles, and functional consequences that differentiate key members of this foundational class of antipsychotic agents. We will explore the causality behind their therapeutic efficacy and adverse effect profiles, supported by established experimental data and protocols.

Introduction: The Dawn of Antipsychotic Therapy

The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders, marking the beginning of modern psychopharmacology.[1][2] Phenothiazines, a class of tricyclic compounds, were the first effective agents for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.[3][4] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][3][5] However, the clinical utility of individual phenothiazine compounds is not uniform. Subtle modifications to the core chemical structure dramatically alter their potency, receptor selectivity, and, consequently, their side-effect profiles. This guide will dissect these differences to provide a clearer understanding of their neuroleptic properties.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The antipsychotic effect of all phenothiazines is fundamentally linked to their ability to block D2 receptors.[5][6] In psychotic states, a hyperactive dopaminergic system is thought to contribute to the positive symptoms.[7] By competitively inhibiting dopamine from binding to D2 receptors on postsynaptic neurons, phenothiazines reduce this excessive signaling, leading to a stabilization of mood and a reduction in psychosis.[3][8]

However, dopamine pathways are also critical for motor control (nigrostriatal pathway), motivation, and hormone regulation (tuberoinfundibular pathway). Blockade of D2 receptors in these areas is not therapeutic and leads to the most well-known side effects of this class.

Dopamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Dopamine binds Signal_Transduction Signal Transduction (Inhibition of cAMP) D2_Receptor->Signal_Transduction Therapeutic_Effect Reduction of Psychotic Symptoms Signal_Transduction->Therapeutic_Effect Phenothiazine Phenothiazine (e.g., Chlorpromazine) Phenothiazine->D2_Receptor Blocks Binding

Caption: Dopamine D2 receptor antagonism by phenothiazines.

The Crucial Role of Structure: A Guide to Phenothiazine SAR

The therapeutic and adverse effects of phenothiazines are dictated by their chemical structure, specifically the substitutions at position 2 of the phenothiazine ring and the nature of the aminoalkyl side chain at position 10.[9][10]

  • Substitution at Position 2: An electron-withdrawing group (e.g., -Cl, -CF3) at this position is essential for antipsychotic activity.[9][11] The greater the electronegativity of this group, the higher the neuroleptic potency. This is why trifluoperazine (-CF3) is significantly more potent than chlorpromazine (-Cl).[11]

  • The N10 Side Chain: A three-carbon chain separating the ring nitrogen from the side-chain nitrogen is optimal for neuroleptic activity.[9][10][11] Altering this length reduces antipsychotic effects. The nature of the terminal amino group on this side chain classifies phenothiazines into three main groups, which largely determines their clinical profile.

Caption: Structure-Activity Relationship (SAR) of Phenothiazines.

Comparative Analysis of Phenothiazine Subclasses

The side chain at position 10 is the most significant determinant of a phenothiazine's clinical profile, including its potency and propensity for specific side effects.[3][10]

Aliphatic Derivatives (e.g., Chlorpromazine)

The prototype, characterized by a simple dimethylaminopropyl side chain. They are considered low-potency antipsychotics. Their "dirty" pharmacology, with strong antagonism at histaminic (H1), muscarinic (M1), and alpha-adrenergic (α1) receptors, leads to significant side effects.

Piperidine Derivatives (e.g., Thioridazine)

Similar in potency to the aliphatic class, these compounds have a piperidine ring in their side chain. Thioridazine is notable for having the highest anticholinergic activity, which is thought to contribute to its relatively lower incidence of extrapyramidal symptoms (EPS).[11] However, it carries a higher risk of cardiotoxicity.

Piperazine Derivatives (e.g., Fluphenazine, Trifluoperazine)

These are the most potent phenothiazines, with a piperazine moiety in the side chain.[10] This structural feature confers higher affinity for the D2 receptor and relatively lower affinity for H1, M1, and α1 receptors. The clinical consequence is potent antipsychotic action with less sedation and hypotension, but a much higher risk of inducing EPS.[12]

Quantitative Comparison of Receptor Binding Affinities

The affinity of a drug for a receptor is inversely proportional to its dissociation constant (Ki); a lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values (in nM) for representative phenothiazines at key receptors responsible for their therapeutic and adverse effects.

Compound Class Dopamine D2 Ki (nM) Histamine H1 Ki (nM) Muscarinic M1 Ki (nM) Adrenergic α1 Ki (nM) Primary Clinical Profile
Chlorpromazine Aliphatic3.11.8152.6Low potency, highly sedating, high risk of hypotension.[8]
Thioridazine Piperidine3.610119.1Low potency, highly anticholinergic, lower EPS risk.[11][12]
Fluphenazine Piperazine0.410>10006.3High potency, low sedation, very high risk of EPS.[12][13]
Trifluoperazine Piperazine1.11819012High potency, low sedation, high risk of EPS.[14]

Data synthesized from multiple publicly available receptor binding databases and literature sources. Exact values may vary between studies.

Comparative Side-Effect Profiles

The differences in receptor affinities translate directly into distinct clinical side-effect profiles.

Side Effect Mediating Receptor Chlorpromazine Thioridazine Fluphenazine/Trifluoperazine
Extrapyramidal Symptoms (EPS) Dopamine D2ModerateLowVery High
Sedation Histamine H1Very HighHighLow
Dry Mouth, Constipation, Blurred Vision Muscarinic M1ModerateVery HighLow
Orthostatic Hypotension Adrenergic α1HighModerateLow

Key Experimental Methodologies

The data presented in this guide are derived from standardized, validated experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.

Protocol: In Vitro Radioligand Binding Assay for D2 Receptor Affinity

This assay is the gold standard for determining the affinity of a compound for a specific receptor.

  • Principle: The assay measures the ability of a test compound (e.g., fluphenazine) to compete with a radiolabeled ligand (e.g., [³H]-Spiperone), which has a known high affinity for the D2 receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is then used to calculate the Ki.[15][16]

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize tissue or cells expressing the D2 receptor (e.g., rat striatum or HEK293 cells transfected with the D2 receptor gene) in a cold buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.[15]

    • Assay Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test phenothiazine compound.[15]

    • Control Wells: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled D2 antagonist like haloperidol to saturate all specific binding sites).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[15]

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Caption: Workflow for Radioligand Binding Assay.

Protocol: In Vivo Catalepsy Test for EPS Liability

This behavioral test in rodents is a widely used and predictive model for the extrapyramidal side effects seen in humans.[18][19]

  • Principle: Catalepsy is a state of motor immobility and failure to correct an externally imposed posture. Neuroleptics that strongly block D2 receptors in the nigrostriatal pathway induce this state. The intensity and duration of catalepsy in rodents correlate well with the liability of a drug to cause EPS in patients.[18][19]

  • Step-by-Step Methodology:

    • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the testing environment to reduce stress-related responses.

    • Drug Administration: Administer the test phenothiazine compound (e.g., via intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group.

    • Testing for Catalepsy: At set time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy. A common method is the "bar test":

      • Gently place the animal's forepaws on a horizontal bar raised a specific height (e.g., 4 cm for rats).[20]

      • Start a stopwatch simultaneously.

      • Measure the time the animal remains in this unnatural posture. The endpoint is when the animal removes both paws from the bar.

      • A cut-off time (e.g., 180 seconds) is typically used.

    • Scoring: The time (in seconds) the animal maintains the posture is the catalepsy score.

    • Data Analysis: Compare the mean catalepsy scores between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-dependent increase in the catalepsy score indicates EPS liability.

Conclusion

The phenothiazine class, while foundational, is not monolithic. The neuroleptic action of each compound is a unique balance of potent D2 receptor antagonism and off-target activities. The high-potency piperazine derivatives like fluphenazine offer strong antipsychotic efficacy at the cost of a high EPS burden. Conversely, low-potency agents like chlorpromazine and thioridazine trade lower EPS risk for significant sedation, anticholinergic effects, and hypotension.[12] A thorough understanding of the structure-activity relationships and a quantitative assessment of receptor binding profiles, validated through preclinical behavioral models, are indispensable for the rational selection of existing therapies and the development of novel antipsychotic agents with improved efficacy and tolerability.

References

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 3H-Phenothiazin-3-one in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of novel therapeutic compounds is often tempered by the critical need to understand their specificity. This guide provides an in-depth technical exploration of the potential cross-reactivity of 3H-Phenothiazin-3-one, a member of the pharmacologically significant phenothiazine class. While direct enzymatic assay data for this specific molecule is emerging, this guide synthesizes field-proven insights from extensive research on structurally related phenothiazine derivatives to offer a predictive comparison and a robust framework for empirical validation.

Phenothiazines are a well-established class of compounds with a broad range of biological activities, primarily known for their antipsychotic effects which stem from their antagonism of dopamine receptors.[1] However, the therapeutic utility of phenothiazines extends to anti-neoplastic, anti-emetic, and antihistaminic properties, underscoring their promiscuous nature at the molecular level.[2][3] This polypharmacology necessitates a thorough investigation of their off-target effects to ensure the development of safe and effective therapeutics. This guide will delve into the known enzymatic interactions of phenothiazine analogs, propose a strategic approach for assessing the cross-reactivity of this compound, and provide detailed experimental protocols to empower researchers in their investigations.

The Promiscuous Nature of the Phenothiazine Scaffold: A Predictive Framework

The tricyclic core of the phenothiazine structure is the foundation for its diverse biological activities and, consequently, its potential for cross-reactivity. Studies on various phenothiazine derivatives have revealed inhibitory activity against a range of enzymes, providing a logical starting point for predicting the behavior of this compound.

Key Enzyme Classes with Known Phenothiazine Interactions:
  • Protein Kinases: Phenothiazines are known inhibitors of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction pathways.[4] The potency of inhibition is influenced by substitutions on the phenothiazine nucleus and the nature of the side chain.[4] Given the structural similarities, it is plausible that this compound will exhibit some level of PKC inhibition.

  • Cholinesterases: Several phenothiazine derivatives have been shown to modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] This interaction is of particular interest due to the role of cholinesterases in neurotransmission and the potential for off-target neurological effects.

  • Reductases: Research has demonstrated that phenothiazine compounds can inhibit Trypanosoma cruzi trypanothione reductase (TR), an enzyme essential for the parasite's survival.[7] This highlights the potential for phenothiazines to interact with oxidoreductase enzymes.

  • Carbonic Anhydrases: Recent studies have identified that phenothiazine-based antipsychotics can potently activate human carbonic anhydrase isoforms II and VII.[8] This finding opens a new avenue for investigating the cross-reactivity of this compound.

  • Dynamin: Phenothiazine-derived antipsychotic drugs have been found to inhibit dynamin, a GTPase involved in clathrin-mediated endocytosis.[9] This suggests a potential interaction with cellular trafficking processes.

The following diagram illustrates the logical relationship between the core phenothiazine structure and its potential enzymatic targets, providing a conceptual framework for designing cross-reactivity studies.

G cluster_0 Core Phenothiazine Structure cluster_1 Potential Cross-Reactivity Targets This compound This compound PKC Protein Kinase C This compound->PKC Structural Analogy ChE Cholinesterases (AChE, BChE) This compound->ChE Known Class Effect Reductases Oxidoreductases (e.g., TR) This compound->Reductases Potential Interaction CA Carbonic Anhydrases This compound->CA Emerging Target Class Dynamin Dynamin This compound->Dynamin Known Class Effect

Caption: Predicted cross-reactivity of this compound based on known phenothiazine interactions.

Comparative Data: A Predictive Analysis

To provide a tangible comparison, the following table summarizes the inhibitory concentrations (IC50) of various phenothiazine derivatives against key enzymes. While these values are not directly for this compound, they offer a valuable benchmark for anticipating its potential cross-reactivity profile.

Phenothiazine DerivativeTarget EnzymeIC50 (µM)Reference
ChlorpromazineProtein Kinase C~15-50[4]
TrifluoperazineProtein Kinase C~10-40[4]
7,8-dihydroxychlorpromazineProtein Kinase C8.3[4]
TrifluoperazineDynamin I2.6
ChlorpromazineDynamin I~10
Various PhenothiazinesAcetylcholinesteraseVaries[5][6]
PromazineCarbonic Anhydrase IIActivator (KA = 4.7 µM)[8]

Experimental Protocols for Empirical Validation

To move from prediction to empirical evidence, a systematic approach to enzymatic screening is essential. The following protocols are designed to be self-validating and provide a robust framework for assessing the cross-reactivity of this compound.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a comprehensive workflow for evaluating the enzymatic cross-reactivity of a test compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanism of Action Studies A Single-point concentration screen (e.g., 10 µM this compound) B Panel of representative enzymes: - Protein Kinase C - Acetylcholinesterase - Butyrylcholinesterase - A representative reductase - Carbonic Anhydrase II A->B C For active hits from Phase 1, perform serial dilutions of This compound B->C Identified 'Hits' D Determine IC50 or EC50 values C->D E For potent inhibitors, conduct kinetic studies D->E Confirmed Activity F Determine mode of inhibition (e.g., competitive, non-competitive) E->F

Caption: A three-phase workflow for assessing the enzymatic cross-reactivity of this compound.

Detailed Protocol: Protein Kinase C (PKC) Inhibition Assay

This protocol is adapted from established methods for assessing PKC inhibition by phenothiazines.[4]

Materials:

  • Recombinant human Protein Kinase C (specific isoform, e.g., PKCα)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • ATP, [γ-³²P]ATP

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)

  • Stop Solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Vesicles: Prepare lipid vesicles containing phosphatidylserine and diacylglycerol by sonication.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PKC enzyme, and the prepared lipid vesicles.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control). Pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding the substrate peptide and ATP/[γ-³²P]ATP mixture.

  • Incubation: Incubate the reaction mixture for 15 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol: Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Materials:

  • Human Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, DTNB, and the respective cholinesterase enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control). Pre-incubate for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.

Conclusion

The exploration of this compound's enzymatic cross-reactivity is a critical step in its development as a potential therapeutic agent. While direct experimental data remains to be fully established, the extensive literature on related phenothiazine derivatives provides a strong predictive foundation. By leveraging this knowledge and employing the robust experimental protocols outlined in this guide, researchers can systematically and accurately characterize the selectivity profile of this compound. This comprehensive approach, grounded in scientific integrity and logical experimental design, will ultimately pave the way for a clearer understanding of its therapeutic potential and off-target liabilities.

References

A Comparative Guide to the Synthesis of 3H-Phenothiazin-3-one: A Novel One-Pot Method vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of heterocyclic scaffolds like 3H-Phenothiazin-3-one is a foundational task. The efficiency, scalability, and environmental impact of a synthetic route can significantly influence the pace and cost of research and development. This guide provides an in-depth, objective comparison of a novel one-pot synthesis method for this compound derivatives against established, traditional synthetic routes. We will delve into the causality behind experimental choices, provide detailed, reproducible protocols, and present comparative data to empower you to make informed decisions for your specific research needs.

Introduction to this compound

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as psychopharmacological drugs and agents for treating neurodegenerative disorders[1]. The core tricyclic structure presents a unique scaffold for further functionalization, making the development of efficient and versatile synthetic methods a key area of research.

The Novel One-Pot Synthesis: A Paradigm of Efficiency

A recently developed one-pot synthesis offers a streamlined approach to obtaining 2-thio-substituted-3H-phenothiazin-3-ones. This method consolidates a four-step sequence into a single reaction vessel, significantly reducing reaction time, solvent usage, and purification steps compared to traditional multi-step procedures[1].

Mechanistic Rationale

The one-pot synthesis cleverly orchestrates a cascade of reactions, beginning with the in-situ formation of a 2-alkylthio-1,4-benzoquinone intermediate. This is achieved by the reaction of 1,4-benzoquinone with an alkylthiol in the presence of an oxidizing agent, sodium periodate (NaIO₄). The subsequent addition of 2-aminothiophenol to the reaction mixture initiates a nucleophilic attack, followed by an intramolecular condensation and a final oxidation to yield the desired 2-thio-substituted-3H-phenothiazin-3-one[1]. The choice of sodium periodate is critical; it is a mild yet effective oxidizing agent that drives the reaction forward, and its reduced form, sodium iodate, is easily removed during workup[1].

One-Pot Synthesis Workflow reagents 1,4-Benzoquinone + Alkylthiol + Sodium Periodate + 2-Aminothiophenol one_pot One-Pot Reaction Vessel (Sequential Addition) reagents->one_pot intermediate In-situ formation of 2-Alkylthio-1,4-benzoquinone one_pot->intermediate Step 1 cyclization Nucleophilic Attack & Intramolecular Condensation intermediate->cyclization Step 2 oxidation Final Oxidation cyclization->oxidation Step 3 product 2-Thio-substituted- This compound oxidation->product Step 4 workup Workup & Purification product->workup

Caption: Workflow of the novel one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones.

Experimental Protocol: Novel One-Pot Synthesis

This protocol is adapted from the work of Odens et al. and describes the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones[1].

Materials:

  • 1,4-Benzoquinone

  • Alkylthiol (e.g., thiophenol)

  • Sodium periodate (NaIO₄)

  • 2-Aminothiophenol

  • Distilled water

  • Appropriate organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 1,4-benzoquinone (1 equivalent) in distilled water.

  • Add the alkylthiol (1 equivalent) to the solution.

  • Slowly add sodium periodate (4 equivalents) to the mixture while stirring. The formation of the 2-alkylthio-1,4-benzoquinone intermediate can be monitored by thin-layer chromatography (TLC).

  • Once the intermediate is formed, add 2-aminothiophenol (1 equivalent) to the reaction vessel.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction to the final product can be monitored by TLC, observing the appearance of a new, often brightly colored, spot.

  • Upon completion, the reaction mixture is worked up by filtering to remove the sodium iodate precipitate.

  • The filtrate is then extracted with an appropriate organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2-thio-substituted-3H-phenothiazin-3-one.

Traditional Synthesis Methods: The Established Routes

For comparison, we will examine two traditional methods for synthesizing the this compound core.

Method A: Reaction of o-Mercaptoaniline with p-Benzoquinone

This is a classical and straightforward approach to the parent this compound.

The reaction proceeds through a nucleophilic addition of the thiol group of o-mercaptoaniline to the p-benzoquinone, followed by an intramolecular cyclization and subsequent oxidation to form the tricyclic phenothiazine ring system. The use of two equivalents of quinone is a key aspect of this method, with one equivalent acting as the substrate and the other as an oxidizing agent.

Traditional Method A Workflow reagents o-Mercaptoaniline + p-Benzoquinone (2 equiv) reaction Reaction in Polar Solvent (e.g., Methanol) reagents->reaction filtration Filtration reaction->filtration washing Washing with Methanol filtration->washing product This compound washing->product

Caption: Workflow for the traditional synthesis of this compound from o-mercaptoaniline.

This protocol is based on a patented procedure[2].

Materials:

  • o-Mercaptoaniline (o-aminothiophenol)

  • p-Benzoquinone

  • Methanol

Procedure:

  • To a stirred suspension of p-benzoquinone (16 mol, 1.72 kg) in methanol (13 L) at room temperature, slowly add a solution of o-mercaptoaniline (8 mol, 1.0 kg) in methanol (600 mL) over a period of 1 hour.

  • Stir the resulting red mixture at room temperature for an additional 2 hours.

  • Filter the precipitated this compound.

  • Wash the collected solid thoroughly with methanol.

  • Dry the product to obtain this compound.

Method B: Synthesis from Substituted Benzoquinones

This method allows for the synthesis of substituted this compound derivatives by starting with a pre-functionalized benzoquinone.

This is a general procedure for the synthesis of this compound derivatives from 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone[3].

Materials:

  • 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone

  • Substituted ortho-aminothiophenols

  • Fused sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted ortho-aminothiophenol in ethanol containing fused sodium acetate.

  • Reflux the mixture to prepare the corresponding this compound derivative.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product is isolated and purified, typically by recrystallization.

Performance Comparison

ParameterNovel One-Pot MethodTraditional Method A (o-Mercaptoaniline)Traditional Method B (Substituted Benzoquinone)
Number of Steps 1 (in a single pot)11
Typical Yield 20-41% (for 2-thio-substituted derivatives)[1]~61%[2]Moderate to good (not specified)[3]
Reaction Time Shorter (consolidated steps)~3 hoursVaries with substrate
Reagent Stoichiometry 1:1:4:1 (Benzoquinone:Thiol:NaIO₄:Aminothiophenol)1:2 (o-Mercaptoaniline:p-Benzoquinone)Varies
Purification Column Chromatography[1]Filtration and washing[2]Recrystallization
Scalability Potentially scalableDemonstrated at kilogram scale[2]Lab scale
Versatility Synthesis of 2-thio-substituted derivativesSynthesis of the parent compoundSynthesis of substituted derivatives
Safety Considerations Use of sodium periodate (strong oxidizer)Use of p-benzoquinone (toxic, irritant)Varies with starting materials

Spectroscopic Data for this compound

The following data serves as a reference for the characterization of the unsubstituted this compound.

  • Molecular Formula: C₁₂H₇NOS

  • Molecular Weight: 213.25 g/mol

  • ¹H NMR (CDCl₃): Chemical shifts in the aromatic region (δ 6.5-8.0 ppm) are expected, with specific splitting patterns corresponding to the protons on the phenothiazine core.

  • ¹³C NMR (CDCl₃): Signals corresponding to the twelve carbon atoms of the phenothiazine ring system, including the carbonyl carbon (C=O) which will appear at a characteristic downfield shift.

  • Mass Spectrum (EI): A molecular ion peak (M⁺) at m/z 213 is expected, along with characteristic fragmentation patterns.[4]

Conclusion

The novel one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones represents a significant advancement in terms of efficiency and process simplification. While the reported yields are moderate, the reduction in reaction time, solvent usage, and purification steps makes it an attractive option for the rapid generation of a library of derivatives for screening purposes.

Traditional methods, particularly the reaction of o-mercaptoaniline with p-benzoquinone, remain robust and high-yielding for the synthesis of the parent this compound, with demonstrated scalability. The choice of synthesis method will ultimately depend on the specific goals of the researcher. For the synthesis of diverse derivatives for initial biological evaluation, the novel one-pot method offers a clear advantage. For large-scale production of the core scaffold, the traditional methods provide a reliable and well-established route.

As with any chemical synthesis, it is imperative to consult the relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.

References

A Comparative Guide to Phenothiazine-Based Bio-probes: 3H-Phenothiazin-3-one vs. Methylene Blue

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry and biological research, giving rise to a vast array of functional molecules. Among these, Methylene Blue (MB) stands as a historically significant and versatile compound with broad applications, from a simple histological stain to a therapeutic agent. However, the inherent properties of its cationic structure can be limiting. This guide presents a comparative analysis between Methylene Blue and the less-explored, neutral 3H-Phenothiazin-3-one scaffold. We delve into their fundamental structural differences, which dictate their physicochemical properties, mechanisms of action, and ultimate biological utility. This document is intended for researchers, chemists, and drug development professionals seeking to understand the relative merits of these two phenothiazine classes and to inform the rational design of next-generation probes and therapeutics.

Chapter 1: Methylene Blue - The Enduring Gold Standard

Methylene Blue, or methylthioninium chloride, was first synthesized in 1876 and rapidly found use as a textile dye before its remarkable biological properties were discovered.[1][2] It is an intensely colored, water-soluble cationic dye that has become an indispensable tool in both the laboratory and the clinic.

Structural Features and Physicochemical Properties

Methylene Blue is a salt, existing as a positively charged phenothiazin-5-ium cation with a chloride counter-ion.[1] This permanent positive charge is a defining feature, rendering it highly soluble in aqueous media and facilitating strong electrostatic interactions with negatively charged biomolecules like nucleic acids.[3][4] Its extended π-system is responsible for its strong absorption of light in the red region of the visible spectrum (~660 nm), which is crucial for its photosensitizing properties.[5]

Core Mechanisms of Action

MB's diverse applications stem from two primary mechanistic pillars: its ability to cycle between oxidized and reduced states and its capacity to act as a photosensitizer.

1. Redox Cycling: In biological systems, Methylene Blue can act as an electron carrier. It is readily reduced by enzymes like NADPH-methemoglobin reductase to its colorless, reduced form, Leucomethylene Blue.[6] Leucomethylene Blue can then donate these electrons to an acceptor, such as methemoglobin or components of the mitochondrial electron transport chain, regenerating the blue, oxidized form of MB.[1][6] This ability to shuttle electrons is the basis for its use as a redox indicator and its primary therapeutic application in treating methemoglobinemia.[6][7]

Redox_Cycling_MB MB Methylene Blue (Oxidized, Blue) LMB Leucomethylene Blue (Reduced, Colorless) MB->LMB Accepts e- (e.g., from NADPH) LMB->MB Donates e- (e.g., to Methemoglobin)

Caption: Redox cycling of Methylene Blue between its oxidized (blue) and reduced (colorless) forms.

2. Photosensitization: Methylene Blue is an efficient photosensitizer. Upon absorption of light, it transitions to an excited singlet state, which can then convert to a longer-lived excited triplet state.[8] This triplet state can react with molecular oxygen via two pathways: Type I involves electron transfer to produce superoxide radicals, while the more common Type II pathway involves energy transfer to create highly reactive singlet oxygen (¹O₂).[1][8] This light-induced generation of reactive oxygen species (ROS) is cytotoxic and forms the basis of its use in photodynamic therapy (PDT) for cancer and antimicrobial applications.[5][9]

Established Biological Applications

The unique properties of MB have led to its use in a wide range of applications:

Application AreaSpecific UseMechanism
Therapeutic Treatment of Methemoglobinemia[7]Redox Cycling: Reduces ferric iron in methemoglobin back to ferrous iron in hemoglobin.[1]
Neuroprotection[10][11]Mitochondrial Support: Acts as an alternative electron carrier, bypassing damaged complexes I-III.[12][13]
Antimalarial Agent[1][2]Targets parasite-specific processes.
Cancer Photodynamic Therapy (PDT)[9]Photosensitization: Generates cytotoxic singlet oxygen in tumor cells upon light activation.[9]
Diagnostic & Lab Biological Stain[1][14]Electrostatic Interaction: Binds to acidic, negatively charged components like DNA and RNA.[3]
Redox Indicator[1][15]Redox Cycling: Color change from blue (oxidized) to colorless (reduced).[16][17]
Surgical Visualization[14][11]Dye Property: Stains tissues to help surgeons identify specific structures, like sentinel lymph nodes.[3]

Chapter 2: this compound - A Neutral Scaffold for Novel Design

In contrast to the well-trodden path of Methylene Blue, this compound is a less-studied, uncharged phenothiazine derivative. Its core structure features a ketone group on the central thiazine ring, which fundamentally alters its electronic and physical properties compared to the cationic MB.

Structural Features and Physicochemical Properties

The most critical distinction is that this compound is a neutral molecule. This lack of a permanent charge suggests it is more lipophilic and less water-soluble than MB. This property could potentially lead to different pharmacokinetic profiles and an enhanced ability to cross lipid membranes without the need for specific transporters. Its chromophore is also different, which will alter its light absorption characteristics. While the core phenothiazine structure is redox-active, the presence of the carbonyl group modifies its electron-accepting and -donating capabilities.

Reported and Potential Biological Activities

While direct studies on the parent this compound are limited, research on its derivatives points to significant biological potential. It is best viewed not as a direct replacement for MB, but as a versatile chemical scaffold for generating new compounds.

  • Antimicrobial Agents: Derivatives have shown potent antibacterial properties.[18] The neutral, more lipophilic nature may facilitate better penetration of bacterial cell walls.

  • Enzyme Inhibition: The related compound phenothiazone has been identified as a powerful inhibitor of hexokinase, a key enzyme in glycolysis.[19] This suggests that the phenothiazin-3-one core could be a valuable starting point for designing novel enzyme inhibitors.

  • Photocatalysis and Photosensitization: The phenothiazine core is inherently photoactive.[20][21] Derivatives of this compound have been explored as photocatalysts in organic synthesis, promoting oxidation reactions under aerobic conditions with light.[22] This indicates a strong potential for developing novel, neutral photosensitizers for PDT, which might exhibit different intracellular localization patterns compared to the cationic MB.[20]

  • Neuroactive Compounds: Derivatives have been proposed for the treatment of neurodegenerative disorders, potentially by modulating pathways related to leukotrienes.[18]

Chapter 3: A Comparative Analysis: Key Performance Axes

The choice between using Methylene Blue and designing a derivative based on this compound hinges on the specific requirements of the application.

FeatureMethylene BlueThis compound ScaffoldRationale for Difference
Chemical Structure Cationic Dye (Salt)Neutral KetonePresence of a quaternary ammonium vs. a carbonyl group.
Solubility High in aqueous solutions.Lower in aqueous, higher in organic solvents.Polarity difference due to charge.
Biomolecular Interaction Primarily electrostatic with negative charges (e.g., DNA phosphate backbone).[3][4]Likely driven by hydrophobic interactions and hydrogen bonding.Cationic nature of MB dominates its interactions.
Membrane Permeability Generally lower; may require transporters.Potentially higher passive diffusion across lipid membranes.Lipophilicity of the neutral scaffold.
Redox Potential Well-characterized; E₀' = +0.01 V.[1]Not well-defined for the parent compound; will vary with substitution.The electron-withdrawing ketone modifies the electronic properties of the phenothiazine ring.
Primary Applications Redox indicator, methemoglobinemia therapy, biological stain, PDT photosensitizer.[1][23]Core scaffold for developing novel antibacterials, enzyme inhibitors, and photocatalysts.[18][22][24]Extensive history of research and clinical use for MB vs. emerging potential for PZ-O.

Chapter 4: Experimental Protocols for Comparative Evaluation

To objectively compare a known compound like Methylene Blue against a novel derivative of this compound, standardized assays are crucial. The following protocols provide a framework for evaluating their performance in two key application areas.

Protocol 1: Assessing Redox Indicator Properties

This protocol adapts the classic "blue bottle experiment" to provide a visual and quantitative comparison of redox cycling.[16] The causality is based on the reduction of the indicator by glucose in an alkaline solution and its re-oxidation by atmospheric oxygen.

Objective: To compare the rate and reversibility of the reduction-oxidation cycle.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1% (w/v) stock solution of Methylene Blue in ethanol.

    • Prepare a 0.1% (w/v) stock solution of the this compound test compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare the main reaction solution in two identical 250 mL flasks: Dissolve 2 g of potassium hydroxide (KOH) and 2.5 g of glucose in 100 mL of deionized water. Causality: The alkaline environment is necessary for glucose to act as an effective reducing agent.

  • Indicator Addition:

    • To Flask A, add 1 mL of the Methylene Blue stock solution. The solution will turn deep blue.

    • To Flask B, add 1 mL of the test compound stock solution. Note the initial color.

  • Reduction Phase:

    • Stopper both flasks and allow them to stand without agitation. Observe the time taken for the color to fade. For MB, the solution will turn colorless.[16] Causality: Glucose reduces the dye to its leuco form. A faster color change indicates a more favorable reduction potential in this environment.

  • Oxidation Phase:

    • Once the solutions are decolorized, shake both flasks vigorously for 15-20 seconds. Observe the return of the original color. Causality: Shaking dissolves atmospheric oxygen from the headspace into the solution, which re-oxidizes the leuco dye back to its colored form.

  • Data Analysis & Validation:

    • Self-Validation: The cycle of decolorization (standing) and color return (shaking) should be repeatable multiple times. The inability to regenerate the color indicates irreversible degradation of the dye.

    • Quantitative Metric: Record the time for decolorization at rest and the intensity of the color return (can be measured spectrophotometrically at the λmax of each dye). A robust redox indicator will exhibit rapid and fully reversible color changes over many cycles.

Protocol 2: Quantifying Singlet Oxygen Generation (Photosensitizing Efficacy)

This protocol uses a chemical probe that reacts with singlet oxygen (¹O₂) to measure the photosensitizing efficiency of a compound. DPBF (1,3-Diphenylisobenzofuran) is a common probe that is consumed in the reaction, leading to a decrease in its absorbance.

Objective: To determine the singlet oxygen quantum yield (ΦΔ) of a test compound relative to a standard (Methylene Blue).

PDT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Photosensitizer, DPBF) B Mix PS and DPBF in cuvette A->B C Measure Initial Absorbance (t=0) B->C D Irradiate with Light (e.g., 660 nm LED) C->D E Measure Absorbance at intervals D->E F Plot Absorbance vs. Time E->F G Calculate Quantum Yield (ΦΔ) F->G

Caption: Experimental workflow for quantifying singlet oxygen generation using a chemical probe.

Methodology:

  • Preparation:

    • Work in a darkened room or under red light to prevent premature probe degradation.

    • Prepare stock solutions: Methylene Blue (standard) and the test compound in a suitable solvent (e.g., ethanol) at a concentration that gives an absorbance of ~0.1 at the irradiation wavelength.

    • Prepare a stock solution of DPBF in the same solvent (~50 µM).

  • Experimental Setup:

    • In a quartz cuvette, mix the photosensitizer solution and the DPBF solution.

    • Place the cuvette in a spectrophotometer equipped with a light source for irradiation (e.g., a 660 nm LED for MB).

  • Measurement:

    • Record the initial absorbance spectrum, focusing on the DPBF peak at ~415 nm.

    • Irradiate the sample for a set time (e.g., 10 seconds).

    • Immediately record the absorbance spectrum again.

    • Repeat the irradiate-measure cycle for several minutes until the DPBF absorbance has significantly decreased.

    • Causality: The photosensitizer absorbs the light and transfers energy to oxygen, creating singlet oxygen. Singlet oxygen then reacts with and consumes DPBF, causing its specific absorbance to decrease.

  • Controls & Validation:

    • Control 1 (No Light): A sample containing the photosensitizer and DPBF kept in the dark should show no significant decrease in DPBF absorbance.

    • Control 2 (No Photosensitizer): A sample containing only DPBF irradiated with light should show negligible degradation.

    • These controls validate that the observed effect is light- and photosensitizer-dependent.

  • Data Analysis:

    • Plot the absorbance of DPBF at 415 nm against the total irradiation time for both the standard (MB) and the test compound.

    • The singlet oxygen quantum yield of the test compound (ΦΔ_test) can be calculated using the following formula: ΦΔ_test = ΦΔ_std * (k_test / k_std) * (I_abs_std / I_abs_test) where ΦΔ_std is the known quantum yield of the standard (for MB in ethanol, ~0.52), k is the slope of the absorbance vs. time plot, and I_abs is the rate of light absorption by the photosensitizer.

Chapter 5: Future Perspectives and Conclusion

Methylene Blue remains a remarkably effective and versatile molecule, with its clinical and laboratory applications continuing to expand, particularly in the areas of neuroprotection and antimicrobial PDT.[4][10][11] Its strengths lie in its well-understood mechanisms, high water solubility, and strong photosensitizing properties in the therapeutic window.

However, the future of phenothiazine-based agents may lie in the rational design of novel structures that overcome the limitations of MB. The this compound scaffold offers a compelling starting point. Its neutral, lipophilic character provides a different foundation for derivatization, potentially leading to:

  • Improved Cellular Uptake: Neutral compounds may more easily cross the blood-brain barrier or penetrate microbial biofilms where cationic dyes like MB may be excluded.

  • Targeted Delivery: The ketone group on the this compound ring is a versatile chemical handle for conjugation to targeting moieties (e.g., antibodies, peptides) to direct the molecule to specific cells or tissues, potentially reducing off-target effects.

  • Novel Mechanisms of Action: By exploring derivatives of this scaffold, researchers may uncover new biological activities beyond the classic redox cycling and photosensitizing pathways of MB, such as specific enzyme inhibition.[19][25]

References

The Gold Standard: A Comparative Guide to Confirming Synthesized Phenothiazine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the synthesis of novel phenothiazine derivatives, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a final step but a cornerstone of scientific integrity and therapeutic potential. The precise arrangement of atoms dictates the compound's pharmacological activity, and any ambiguity can lead to costly and time-consuming dead ends in the drug discovery pipeline. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for obtaining a precise and irrefutable atomic-level blueprint of a molecule.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with its primary alternatives for the structural elucidation of synthesized phenothiazine derivatives. It is designed to equip researchers with the necessary insights to make informed decisions about their analytical strategies, backed by experimental data and detailed protocols.

The Unparalleled Precision of X-ray Crystallography

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[2][3] By directing X-rays at a single, well-ordered crystal, we can analyze the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute configuration.[1] This level of detail is unmatched by other common analytical techniques.

The fundamental principle behind this technique is Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays scattered by the regularly spaced atomic planes within a crystal.[2] By systematically rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density can be constructed, from which the atomic structure is determined.[1]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized phenothiazine derivative to a fully elucidated crystal structure involves a meticulous, multi-step process. Success at each stage is critical for obtaining high-quality data.

Below is a detailed, step-by-step methodology for single-crystal X-ray diffraction analysis of a synthesized phenothiazine derivative.

The most significant bottleneck in X-ray crystallography is often the growth of a single, high-quality crystal.[4] For phenothiazine derivatives, which can be complex organic molecules, this step requires patience and a systematic approach.

Protocol for Crystallization of a Phenothiazine Derivative:

  • Purification: Begin with a highly pure sample of the synthesized phenothiazine derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical.[5] A solvent in which the compound is moderately soluble is often ideal.[5] For phenothiazine derivatives, common solvents to screen include dichloromethane, chloroform, toluene, acetonitrile, and methanol.[6]

  • Crystallization Method: Several methods can be employed:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.[5] Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days to weeks.[5]

    • Vapor Diffusion: This is often the most successful method.[6] Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., hexane).[6] The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[6]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract one with a loop or a fine needle and mount it on a goniometer head for analysis.[4][7] It is often best to leave the crystals in their mother liquor until mounting to prevent solvent loss and crystal cracking.[4]

Troubleshooting Common Crystallization Issues for Phenothiazine Derivatives:

  • No Crystals Form: If no crystals appear, try scratching the inside of the vial with a glass rod to create nucleation sites.[8] Alternatively, introduce a seed crystal from a previous successful crystallization.

  • Formation of Oil or Amorphous Precipitate: This can occur if the compound comes out of solution too quickly or above its melting point.[8] To remedy this, use a more dilute solution or a different solvent system.[8]

  • Small or Poorly Formed Crystals: This may be due to too many nucleation sites or rapid crystal growth. Ensure the crystallization vessel is scrupulously clean and consider slowing down the crystallization process by reducing the rate of evaporation or cooling.[5]

Once a suitable crystal is mounted on the diffractometer, the process of data collection begins. A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[9]

Data Collection Protocol:

  • Crystal Centering: The crystal is carefully centered in the X-ray beam.[10]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[7]

  • Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal through a series of angles.[10]

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for various experimental factors.

The collected diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is a key step in determining the crystal structure.[7]

Structure Solution and Refinement Protocol:

  • Structure Solution: For small molecules like phenothiazine derivatives, direct methods are typically used to determine the initial phases and generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic positions, and thermal parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[7]

  • Validation: The final structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure its quality and accuracy.[7]

The final output of a successful X-ray crystal structure determination is a Crystallographic Information File (CIF).[11][12] This standard text file contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, bond lengths, and bond angles.[13][14]

Workflow for X-ray Crystallography of Phenothiazine Derivatives

Caption: A flowchart illustrating the key stages of confirming the structure of a synthesized phenothiazine derivative using single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques are often used in concert or as alternatives when crystallization is unsuccessful.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[15]Measurement of the mass-to-charge ratio of ionized molecules[16]
Sample Type Single, well-ordered crystal[7]Soluble compound in a suitable deuterated solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1]Connectivity, relative stereochemistry, solution-state conformation, and dynamics[17]Molecular weight, elemental composition, fragmentation patterns[18]
Resolution Atomic (<1 Å)[17]Atomic to near-atomicLow (provides connectivity information through fragmentation)
Key Advantage Unambiguous determination of the complete 3D structure, including absolute configuration.[19]Provides information about the structure and dynamics in solution, which is often more biologically relevant.[17]High sensitivity and ability to determine molecular formula with high resolution MS.[18]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[19][20]Can be challenging to determine the absolute stereochemistry of complex molecules. Structure is an average of solution conformations.Does not provide direct 3D structural information.[21]
When to Choose Which Technique:
  • For definitive proof of structure, including absolute stereochemistry, X-ray crystallography is the gold standard. This is particularly crucial for patent applications and regulatory submissions.

  • When a compound fails to crystallize, or when information about its behavior in solution is required, NMR spectroscopy is the method of choice. 2D NMR techniques (COSY, HSQC, HMBC) can be used to piece together the connectivity of the molecule.

  • Mass spectrometry is an essential complementary technique for confirming the molecular weight and elemental composition of the synthesized compound. It is a rapid and highly sensitive method that should be part of the standard characterization of any new molecule.[16]

Field-Proven Insights and Best Practices

  • Purity is Paramount: The importance of starting with a highly pure compound for crystallization cannot be overstated. Even small amounts of impurities can significantly hinder crystal growth.

  • Screen a Wide Range of Conditions: Do not be discouraged by initial failures in crystallization. A systematic screening of different solvents, temperatures, and crystallization techniques will often lead to success.

  • Leverage Crystallographic Databases: The Cambridge Structural Database (CSD) is an invaluable resource that contains a vast collection of small-molecule crystal structures.[22] Searching the CSD for related phenothiazine derivatives can provide insights into their packing motifs and potential crystallization conditions.

Conclusion

In the synthesis and development of novel phenothiazine derivatives, the rigorous and unambiguous confirmation of their three-dimensional structure is a non-negotiable requirement. While NMR and mass spectrometry are indispensable tools for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide a complete and high-resolution picture of the molecular architecture. By understanding the principles, protocols, and comparative advantages of this powerful technique, researchers can confidently and efficiently advance their drug discovery programs, secure in the knowledge of the precise molecular entities they have created.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3H-Phenothiazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical process that ensures the safety of laboratory personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3H-Phenothiazin-3-one and its associated waste streams. As scientists, our responsibility is not only to innovate but also to manage the byproducts of our work with precision and foresight. This protocol is designed to be a self-validating system, integrating scientific principles with established safety and regulatory standards to build a foundation of trust and operational excellence in your laboratory.

Section 1: Hazard Assessment and Waste Classification

The cornerstone of any disposal procedure is a thorough understanding of the chemical's properties and its classification under environmental regulations. While this compound is a specific molecule, it is often part of a more complex waste stream containing solvents, contaminants, or reaction byproducts.

1.1. Intrinsic Properties of this compound

A review of the Safety Data Sheet (SDS) for 7-(Dimethylamino)-3H-phenothiazin-3-one (CAS No. 2516-05-4) indicates that the pure compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] It is described as a dark green powder with a high melting point (216 °C), and the product is chemically stable under standard ambient conditions.[1][2]

However, this classification applies only to the unused, pure product. The principle of prudent practice in a laboratory setting dictates that all chemical waste should be treated as potentially hazardous until a formal determination proves otherwise.[3] Furthermore, phenothiazine derivatives as a class are known to be bioactive and can have ecotoxicological effects, necessitating careful management to prevent environmental release.[4][5]

1.2. Regulatory Framework: EPA RCRA Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics:

  • Ignitability: Flash point < 140°F (< 60°C).[7][8]

  • Corrosivity: pH ≤ 2 or ≥ 12.5.[7][8]

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.[7]

  • Toxicity: Harmful when ingested or absorbed, determined by the Toxicity Characteristic Leaching Procedure (TCLP).[7][8]

Causality Behind the Protocol: Your waste stream containing this compound must be evaluated against these criteria. For example, if the compound was dissolved in a flammable solvent like acetone or methanol, the entire mixture would be classified as an ignitable hazardous waste (D001).[7][9] If it was used in a strongly acidic or basic solution, it would be a corrosive hazardous waste (D002).[7][9] The final determination must be made for the waste as it is generated in your specific process.[7]

Section 2: Waste Minimization and Point-of-Generation Collection

Effective waste management begins with minimizing the amount of waste produced. This is not only environmentally responsible but also cost-effective.

2.1. Waste Minimization Strategies

  • Inventory Management: Purchase only the quantity of this compound required for your experiments to avoid generating waste from expired or unused stock.[3] Maintain a detailed chemical inventory to share surplus materials with other labs.[7][10]

  • Process Modification: Where possible without compromising research integrity, modify experimental protocols to use smaller quantities of the chemical.[3]

  • Product Substitution: If feasible, consider substituting with a less hazardous alternative that achieves the same experimental outcome.[3]

2.2. Protocol for Waste Collection Waste must be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7]

  • Designate a Waste Container: Select a container specifically for this compound waste. Do not mix different waste streams.[1]

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) like gloves, and spill cleanup materials in a dedicated, sturdy plastic container or a double-bagged, clear polyethylene bag.[9]

  • Liquid Waste: Collect solutions containing this compound in a chemically compatible liquid waste container (see Table 2).[11]

Section 3: On-Site Handling and Storage (Satellite Accumulation)

Proper handling and storage within the laboratory are critical to prevent spills, reactions, and exposure. All waste must be managed in a designated SAA.

3.1. Personal Protective Equipment (PPE)

When handling this compound waste, personnel must wear appropriate PPE to minimize exposure risk.

PPE ItemSpecificationRationale
Eye Protection Tightly sealed safety goggles or a face shield.[12]Protects eyes from dust particles and liquid splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[13]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[12]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[12]
Respiratory Use in a well-ventilated area or chemical fume hood.[12][13]Avoids inhalation of dusts.[1]

3.2. Waste Container Specifications

The integrity of the waste containment system is paramount. All containers must meet OSHA and EPA standards.[6][11]

AttributeSpecificationRationale & Source
Compatibility High-density polyethylene (HDPE) or glass for liquids; sturdy plastic for solids.[7][14]Ensures the container will not degrade from contact with the waste. Do not use metal for corrosive waste.[11]
Condition Must be in good condition, free of leaks, cracks, or deterioration.[6][11]Prevents release of hazardous materials into the environment.
Closure Must have a secure, leak-proof, screw-on cap.[6][11]Containers must be kept closed at all times except when adding waste to prevent spills and evaporation.[7][11]
Labeling Affix a "HAZARDOUS WASTE" tag.[11] List all constituents by chemical name and their approximate percentages.[11] Clearly indicate the associated hazards (e.g., Ignitable, Toxic).[7]Provides essential information for safe handling, segregation, and proper final disposal. Unknowns are costly and dangerous to manage.[7]

Section 4: Comprehensive Disposal Workflow

This section outlines the complete, logical flow from waste generation to final disposal, ensuring a compliant and safe process.

4.1. Disposal Decision Workflow Diagram

The following diagram illustrates the critical decision points in the disposal process for this compound waste streams.

DisposalWorkflow Diagram 1: Disposal Workflow for this compound A Waste Generation (Solid or Liquid containing This compound) B Hazard Assessment Consult SDS and Institutional EHS Office A->B C Is the waste stream RCRA Hazardous? (Ignitable, Corrosive, Reactive, Toxic) B->C D Manage as HAZARDOUS WASTE C->D Yes E Manage as Non-Hazardous CHEMICAL WASTE (Institutional Best Practice) C->E No F Select Compatible Container (See Table 2) D->F E->F G Label Container Correctly 'HAZARDOUS WASTE' List all constituents & hazards F->G H Store in Designated Satellite Accumulation Area (SAA) Keep container closed G->H I Request Waste Pickup Submit form to EHS/Waste Management H->I J Final Disposal by Licensed Vendor (e.g., Incineration) I->J

Caption: Disposal decision workflow from generation to final disposition.

4.2. Step-by-Step Disposal Protocol

  • Characterize Your Waste: Immediately upon generation, determine the characteristics of your waste stream as outlined in Section 1. When in doubt, manage the waste as hazardous.[7]

  • Select and Label Container: Choose an appropriate, clean container as specified in Table 2. Affix your institution's hazardous waste tag and fill it out completely, listing this compound and all other components (e.g., solvents, buffers) with percentages.[11]

  • Accumulate Waste Safely: Place the labeled container in your designated SAA. Ensure the container is kept tightly sealed.[11] Segregate it from incompatible materials, such as strong acids or oxidizers.[6][15]

  • Monitor Accumulation Limits: Be aware of SAA limits. Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[3]

  • Schedule Pickup: Once the container is full (no more than 90% capacity) or you are finished with the process, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department.[7][11][14]

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory's records, as required by regulations.[6]

Section 5: Emergency Procedures

In the event of a spill or exposure, prompt and correct action is crucial.

  • Spills: Small spills of solid this compound can be carefully swept up. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). All cleanup materials must be collected, placed in your hazardous waste container, and disposed of accordingly.[1][3] For large spills, evacuate the area and contact your institution's emergency response team.[3]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[1]

    • Eye Contact: Rinse eyes with plenty of water, removing contact lenses if present.[1]

    • Inhalation: Move to fresh air.[1]

    • Ingestion: Make the victim drink water (two glasses at most).[1]

In all cases of significant exposure, seek medical attention and have the SDS readily available.

Conclusion

The responsible disposal of this compound is an integral part of the research process. By adhering to this comprehensive guide—which emphasizes hazard assessment, waste minimization, proper handling, and adherence to institutional protocols—researchers can ensure a safe laboratory environment and maintain full regulatory compliance. This commitment to the entire lifecycle of our chemical reagents demonstrates scientific integrity and a dedication to environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 3H-Phenothiazin-3-one: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Before commencing any work with 3H-Phenothiazin-3-one, a thorough hazard assessment is the critical first step.[6][7] This compound is a powdered solid, which presents a significant risk of inhalation and dermal exposure. The primary guiding principle is the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment (PPE).[6] However, due to the nature of laboratory work, the use of appropriate PPE is a mandatory final barrier to exposure.

Key Hazards Associated with Phenothiazine (Parent Compound):

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][4]
Skin Corrosion/Irritation Causes skin irritation, which can manifest as itching, redness, and pain.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, including the blood, liver, kidneys, and nervous system, through prolonged or repeated exposure.[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][5]
Photosensitization Exposure to sunlight after contact may increase skin irritation and may cause skin and nail color changes.[1][3]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and correct use of PPE are critical for minimizing exposure to this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[8][9][10]

Recommended PPE Ensemble
  • Hand Protection: Double gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. Inspect gloves for any signs of degradation or punctures before use.[7]

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened. For tasks with a higher risk of contamination, such as weighing larger quantities, a disposable gown or apron over the lab coat is advised.[6]

  • Eye and Face Protection: ANSI Z87-marked safety glasses with side shields are the minimum requirement.[7] However, due to the powdered nature of the compound, chemical splash goggles are strongly recommended. When handling larger quantities or when there is a significant risk of aerosolization, a face shield should be worn in addition to goggles.[6][7]

  • Respiratory Protection: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if the risk assessment indicates a higher potential for aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[8][11]

Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat/Gown Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan ensures that this compound is handled safely and efficiently.

Designated Work Area
  • All work with this compound must be conducted in a designated area within a laboratory.

  • The work area should be clearly marked with a warning sign indicating the presence of a hazardous chemical.

  • The work surface should be lined with absorbent bench paper to contain any spills.

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) is within the chemical fume hood.

  • Weighing: If possible, weigh the powder directly within the fume hood. If the balance cannot be placed in the hood, tare a sealed container, add the powder to the container inside the fume hood, seal it, and then weigh it outside the hood.[12] This minimizes the potential for powder dispersal in the open lab.

  • Aliquoting: Prepare solutions within the fume hood. Add the solvent to the powder slowly to avoid aerosolization.

Spill Management

In the event of a spill, immediately evacuate the area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Small Spills (in a fume hood):

    • Wearing the appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Do not attempt to clean it up yourself.

    • Evacuate the area and restrict access.

    • Follow your institution's emergency procedures for hazardous material spills.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination, given the high aquatic toxicity of phenothiazines.[1][5]

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.[13]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[5]

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Final Disposal
  • All waste containing this compound must be disposed of through your institution's EHS department.[5]

  • Never dispose of this chemical down the drain or in the regular trash.[5][13] This is a violation of regulatory compliance and poses a significant threat to the environment.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container EHS Contact Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS Pickup Licensed Hazardous Waste Contractor EHS->Pickup

Caption: A logical flow for the safe disposal of this compound waste.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Always have the Safety Data Sheet for phenothiazine readily available for emergency responders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.